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Oleoyl Serotonin

Cat. No.: B1663058
M. Wt: 440.7 g/mol
InChI Key: LCQKHZYXPCLVBI-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl Serotonin is a novel, endocannabinoid-like molecule that serves as a selective antagonist of cannabinoid receptors CB1 and CB2. Sourced from the venom of Stephanoconus snails, this compound inhibits receptor activation and has been shown to counteract learning and memory deficits induced by the CB agonist WIN55,212-2 in vivo, suggesting significant research potential for neurological disorders involving cognitive impairment. [1] [2] Its mechanism involves binding to a site on the CB2 receptor that is distinct from classic agonists, with the transmembrane helix V (TMHV)– intracellular loop 3 (ICL3)–TMHVI domain being critical for this interaction. [1] In addition to its activity on cannabinoid receptors, this compound acts as an antagonist of the TRPV1 channel, inhibiting capsaicin-induced activation with an IC 50 of 2.57 µM. [5] [6] Selectivity screening has demonstrated that this compound is highly selective for cannabinoid receptors over a range of other ion channels and receptors, making it a valuable and specific tool for pharmacological research. [1] Researchers can leverage this compound to probe the endocannabinoid system, study mechanisms of learning and memory, and investigate potential therapeutic pathways for cognitive deficits. CAS Number: 1002100-44-8 [5] For Research Use Only. This product is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N2O2 B1663058 Oleoyl Serotonin

Properties

IUPAC Name

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQKHZYXPCLVBI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Endogenous Function of Oleoyl Serotonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin (OS) is an endogenous N-acyl amide, a lipid mediator synthesized from the neurotransmitter serotonin and the monounsaturated fatty acid, oleic acid. As a member of the N-acyl serotonin family, which also includes the more extensively studied arachidonoyl serotonin, OS is emerging as a bioactive lipid with significant modulatory roles in various physiological processes. Its presence has been confirmed in the gastrointestinal tract, particularly in the jejunum and ileum. This technical guide provides an in-depth overview of the current understanding of the endogenous functions of this compound, its biosynthesis, molecular targets, and physiological effects, supplemented with detailed experimental protocols and data for researchers in pharmacology and drug development.

Biosynthesis and Metabolism

The synthesis of this compound is a part of the broader metabolic pathway for N-acyl serotonins. This process involves the enzymatic conjugation of a fatty acid to the primary amine of serotonin.

Biosynthesis Pathway:

The biosynthesis of this compound occurs in two main steps:

  • Serotonin Synthesis: The precursor, serotonin (5-hydroxytryptamine), is synthesized from the essential amino acid L-tryptophan. This conversion involves two enzymatic steps:

    • Hydroxylation: L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). TPH is the rate-limiting enzyme in this pathway.

    • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then decarboxylates 5-HTP to produce serotonin.

  • N-acylation: this compound is formed by the formal condensation of the carboxyl group of oleic acid with the primary amino group of serotonin. While the specific enzyme responsible for this step in mammals has not been definitively identified, it is believed to be catalyzed by a member of the N-acyltransferase (NAT) family of enzymes. The availability of both serotonin and oleoyl-CoA (the activated form of oleic acid) are key factors in its production.

Metabolism:

The degradation of N-acyl amides is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH). However, this compound has been shown to be a weak inhibitor of FAAH, suggesting it may have a longer half-life compared to other endocannabinoids that are readily hydrolyzed by this enzyme.

cluster_serotonin Serotonin Biosynthesis cluster_os This compound Biosynthesis L-Tryptophan L-Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan L-Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase (TPH) Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Aromatic L-amino acid Decarboxylase (AADC) This compound This compound Serotonin->this compound Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase Oleoyl-CoA->this compound synthesis N-Acyltransferase (putative) OS This compound TRPV1 TRPV1 Channel OS->TRPV1 Antagonizes Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1 Activates Inflammation Pain and Inflammation Ca_Influx->Inflammation Leads to OS This compound CB1 CB1 Receptor OS->CB1 Antagonizes CB2 CB2 Receptor OS->CB2 Antagonizes Signaling Downstream Signaling CB1->Signaling CB2->Signaling Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1 Activates Endocannabinoids->CB2 Activates cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Serial Dilutions of this compound A2 Add this compound or Vehicle P1->A2 P2 Prepare FAAH Enzyme (e.g., Brain Homogenate) A1 Add Enzyme to 96-well Plate P2->A1 P3 Prepare Fluorogenic Substrate (AAMCA) A4 Add Substrate to Initiate Reaction P3->A4 A1->A2 A3 Pre-incubate at 37°C A2->A3 A3->A4 A5 Measure Fluorescence (Kinetic Mode) A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Plot % Inhibition vs. [this compound] D1->D2 D3 Determine IC50 D2->D3

The Endogenous Pathway for N-Oleoyl Serotonin Synthesis in the Gut: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl serotonin, an endogenous lipid mediator found in the gastrointestinal tract, is gaining attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthesis pathway of N-oleoyl serotonin in the gut, consolidating current knowledge for researchers and professionals in drug development. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for its study, and visualizes the key pathways. While the precise enzyme responsible for the final acylation step remains to be definitively identified, this guide synthesizes the existing evidence to present a putative pathway and equip researchers with the necessary information to further investigate this promising molecule.

Introduction

N-acyl serotonins are a class of lipid-derived signaling molecules present in the intestinal tract. Among these, N-oleoyl serotonin is of significant interest due to its biological activities. The synthesis of N-oleoyl serotonin in the gut is intrinsically linked to the availability of its precursors: serotonin, produced by enterochromaffin cells, and oleic acid, derived from dietary fats. Understanding the complete biosynthesis of N-oleoyl serotonin is crucial for elucidating its physiological roles and exploring its therapeutic potential.

The Biosynthesis Pathway of N-Oleoyl Serotonin

The formation of N-oleoyl serotonin in the gut is a multi-step process that begins with the synthesis of serotonin from the essential amino acid L-tryptophan. This is followed by the activation of oleic acid and its subsequent conjugation to serotonin.

Serotonin Synthesis in Enterochromaffin Cells

The vast majority of the body's serotonin is produced in the enterochromaffin (EC) cells of the gut mucosa.[1][2][3] The synthesis of serotonin from L-tryptophan involves two key enzymatic reactions:

  • Hydroxylation of L-tryptophan: The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme Tryptophan Hydroxylase 1 (TPH1) , the predominant isoform in the gut.[2][3]

  • Decarboxylation of 5-HTP: Subsequently, 5-HTP is decarboxylated to form serotonin (5-hydroxytryptamine or 5-HT) by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC) .

Activation of Oleic Acid

For oleic acid to be conjugated to serotonin, it must first be activated to a more reactive form. This is a common step in fatty acid metabolism and is catalyzed by Acyl-CoA synthetase enzymes. In this step, oleic acid reacts with Coenzyme A (CoA) in an ATP-dependent manner to form oleoyl-CoA .

N-acylation of Serotonin: The Putative Final Step

The final and least characterized step in the biosynthesis of N-oleoyl serotonin is the conjugation of the oleoyl group from oleoyl-CoA to the amine group of serotonin. While the specific enzyme catalyzing this reaction in the gut has not been definitively identified, it is hypothesized to be an N-acyltransferase . The formation of N-acyl serotonins, including N-oleoyl serotonin, has been demonstrated in vitro through the incubation of intestinal tissue with serotonin and the corresponding fatty acids. This suggests an enzymatic process that is dependent on the availability of these precursors. The enzyme responsible may exhibit promiscuous activity, utilizing various long-chain fatty acyl-CoAs as substrates.

Quantitative Data

Quantitative data on the biosynthesis of N-oleoyl serotonin in the gut is still emerging. The available information primarily focuses on the endogenous presence of N-acyl serotonins and the influence of dietary fatty acids on their formation.

AnalyteMatrixSpeciesConcentration/LevelCitation
N-oleoyl serotoninJejunum, IleumPig, MouseEndogenously present
N-palmitoyl serotoninJejunum, IleumPig, MouseEndogenously present
N-stearoyl serotoninJejunum, IleumPig, MouseEndogenously present
N-arachidonoyl serotoninJejunum, IleumPig, MouseEndogenously present
Docosahexaenoyl-serotonin & Eicosapentaenoyl-serotoninIntestinal TissueMouseElevated with fish oil diet

No specific enzyme kinetic data (Km, Vmax) for an N-oleoyl serotonin synthase in the gut is currently available in the literature.

Experimental Protocols

The following protocols provide a framework for the investigation of N-oleoyl serotonin biosynthesis in the gut.

In Vitro Biosynthesis in Intestinal Tissue Explants

This protocol is designed to measure the formation of N-oleoyl serotonin in isolated intestinal tissue.

Materials:

  • Freshly isolated mouse jejunum or ileum

  • Krebs-Ringer bicarbonate (KRB) buffer, gassed with 95% O2 / 5% CO2

  • Serotonin hydrochloride

  • Oleic acid

  • Bovine serum albumin (fatty acid-free)

  • Internal standard (e.g., N-oleoyl serotonin-d4)

  • Methanol, Chloroform

  • LC-MS/MS system

Procedure:

  • Tissue Preparation: Euthanize the mouse and immediately excise the jejunum and/or ileum. Place the tissue in ice-cold KRB buffer. Open the intestinal segments longitudinally and gently wash with KRB buffer to remove luminal contents. Cut the tissue into small, uniform pieces (approx. 2x2 mm).

  • Incubation: Pre-incubate the tissue pieces in KRB buffer for 30 minutes at 37°C with gentle shaking. Prepare incubation media containing KRB buffer, serotonin (e.g., 100 µM), and oleic acid pre-complexed to fatty acid-free BSA (e.g., 10 µM).

  • Initiation of Reaction: Add the tissue explants to the incubation media and incubate for a defined period (e.g., 60 minutes) at 37°C with continuous gassing and gentle shaking.

  • Termination and Extraction: Terminate the reaction by transferring the tissue to ice-cold methanol. Add the internal standard. Homogenize the tissue in a 2:1:1 mixture of chloroform:methanol:water.

  • Lipid Extraction: Centrifuge the homogenate to separate the phases. Collect the lower organic phase containing the lipids.

  • Analysis: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate N-oleoyl serotonin from other lipids.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for N-oleoyl serotonin: Precursor ion [M+H]+ and a characteristic product ion. The exact m/z values should be optimized using a pure standard.

Visualizations

Biosynthesis Pathway of N-Oleoyl Serotonin in the Gut

Biosynthesis_of_N_Oleoyl_Serotonin cluster_serotonin Serotonin Synthesis cluster_oleic_acid Oleic Acid Activation L-Tryptophan L-Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan L-Tryptophan->5-Hydroxytryptophan TPH1 Serotonin Serotonin 5-Hydroxytryptophan->Serotonin AADC N-Oleoyl Serotonin N-Oleoyl Serotonin Serotonin->N-Oleoyl Serotonin Putative N-acyltransferase Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase Oleoyl-CoA->N-Oleoyl Serotonin Experimental_Workflow Tissue_Isolation Isolate Intestinal Tissue Tissue_Prep Prepare Tissue Explants Tissue_Isolation->Tissue_Prep Incubation Incubate with Serotonin & Oleic Acid Tissue_Prep->Incubation Termination Terminate Reaction & Add Internal Standard Incubation->Termination Extraction Lipid Extraction Termination->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Logical_Relationship Dietary_Tryptophan Dietary Tryptophan Serotonin_Synthesis Serotonin Synthesis Dietary_Tryptophan->Serotonin_Synthesis Dietary_Oleic_Acid Dietary Oleic Acid Oleic_Acid_Activation Oleic Acid Activation Dietary_Oleic_Acid->Oleic_Acid_Activation N_Oleoyl_Serotonin_Synthesis N-Oleoyl Serotonin Synthesis Serotonin_Synthesis->N_Oleoyl_Serotonin_Synthesis Oleic_Acid_Activation->N_Oleoyl_Serotonin_Synthesis Biological_Activity Biological Activity N_Oleoyl_Serotonin_Synthesis->Biological_Activity

References

An In-depth Technical Guide to Oleoyl Serotonin: A Novel Endocannabinoid-Like Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin (OS) is an emerging endocannabinoid-like lipid mediator that has garnered significant interest within the scientific community. Structurally, it is an amide conjugate of oleic acid, a ubiquitous monounsaturated fatty acid, and the neurotransmitter serotonin. Initially identified in the venom of Stephanoconus snails, OS has been shown to interact with key components of the endocannabinoid system, positioning it as a molecule of interest for therapeutic development[1][2][3]. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its biosynthesis, pharmacology, and the experimental methodologies used for its study.

Biochemistry and Biosynthesis

Chemical Structure

This compound is chemically known as N-(9Z-octadecenoyl)-serotonin. Its structure consists of a hydrophilic serotonin headgroup attached via an amide bond to a lipophilic 18-carbon monounsaturated fatty acid tail (oleic acid). This amphipathic nature is characteristic of many signaling lipids and is crucial for its interaction with biological membranes and protein targets.

Biosynthesis Pathway

The precise enzymatic pathway for this compound biosynthesis in mammals is not yet fully elucidated. However, based on the known biosynthesis of other N-acyl amides, a putative pathway can be proposed. The synthesis of N-acyl serotonins, including this compound, has been observed in the digestive tract of mammals and is stimulated by the presence of serotonin and the corresponding fatty acid[4]. The key enzymatic step is likely the condensation of oleoyl-CoA (the activated form of oleic acid) with serotonin. This reaction is catalyzed by an N-acyltransferase. While the specific enzyme responsible for this compound synthesis has not been definitively identified, serotonin N-hydroxycinnamoyl transferase (SHT) is known to catalyze the formation of other serotonin derivatives[5]. It is plausible that a related or promiscuous N-acyltransferase is responsible for the biosynthesis of this compound.

cluster_precursors Precursors cluster_activation Activation cluster_condensation Condensation Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase Serotonin Serotonin This compound This compound Serotonin->this compound N-Acyltransferase (putative) Oleoyl-CoA->this compound

Putative Biosynthesis of this compound.

Pharmacology and Signaling Pathways

This compound exhibits a unique pharmacological profile, primarily acting as an antagonist at cannabinoid and TRPV1 receptors.

Cannabinoid Receptor Antagonism

This compound has been identified as a competitive antagonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. In electrophysiological assays using Xenopus oocytes expressing CB1 or CB2 receptors, this compound was shown to inhibit the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels induced by the potent cannabinoid agonist WIN55,212-2. This antagonistic action suggests that this compound can modulate the physiological effects mediated by the endocannabinoid system.

cluster_membrane Cell Membrane CB1/CB2 {CB1/CB2 Receptor | G-protein coupled} G_Protein Gi/o CB1/CB2->G_Protein Activates Cannabinoid Agonist Cannabinoid Agonist Cannabinoid Agonist->CB1/CB2 Activates This compound This compound This compound->CB1/CB2 Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces K_efflux K+ Efflux GIRK->K_efflux Mediates

This compound's Antagonism at CB1/CB2 Receptors.
TRPV1 Receptor Antagonism

This compound is also a recognized antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation. It inhibits the capsaicin-induced activation of TRPV1 channels with an IC50 value in the low micromolar range. This activity is of particular interest for the development of novel analgesic agents. It is worth noting that one study using an oocyte expression system did not observe significant TRPV1 antagonism, suggesting that the experimental system may influence the observed activity.

cluster_membrane Cell Membrane TRPV1 {TRPV1 Channel | Ligand-gated ion channel} Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Mediates Capsaicin Capsaicin Capsaicin->TRPV1 Activates This compound This compound This compound->TRPV1 Blocks Pain_Signal Pain Signaling Ca_Influx->Pain_Signal Initiates

Inhibition of TRPV1 Signaling by this compound.
Fatty Acid Amide Hydrolase (FAAH) Interaction

This compound is structurally similar to arachidonoyl serotonin, a known dual inhibitor of FAAH and TRPV1. However, this compound itself is a very weak inhibitor of FAAH, with an IC50 value greater than 50 µM. This suggests that its primary mechanism of action is not through the modulation of endocannabinoid levels via FAAH inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological data for this compound.

TargetAssay TypeSpeciesAgonist/SubstrateParameterValueReference(s)
CB1 Receptor ElectrophysiologyHumanWIN55,212-2IC50~10 µM
CB2 Receptor ElectrophysiologyHumanWIN55,212-2IC50~10 µM
TRPV1 Receptor Calcium ImagingHumanCapsaicinIC502.57 µM
FAAH Enzyme ActivityRatAnandamideIC50> 50 µM

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a general method for the chemical synthesis of this compound via the amidation of serotonin with oleoyl chloride.

Materials:

  • Serotonin hydrochloride

  • Oleoyl chloride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve serotonin hydrochloride in anhydrous DCM or THF.

  • Add an excess of TEA (approximately 2-3 equivalents) to neutralize the hydrochloride and act as a base.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add oleoyl chloride (approximately 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry.

Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction of this compound from biological tissues and its subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological tissue sample

  • Internal standard (e.g., deuterated this compound)

  • Homogenizer

  • Chloroform, methanol, and water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Homogenization: Homogenize a known weight of the tissue sample in a mixture of chloroform:methanol (2:1, v/v) on ice. Add a known amount of the internal standard.

  • Lipid Extraction: Add water to the homogenate to induce phase separation. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile:water, 1:1, v/v).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with optimized precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 441.4 -> 160.1.

  • Quantification: Construct a calibration curve using known concentrations of this compound standard and the internal standard to quantify the amount of this compound in the sample.

CB1/CB2 Receptor Antagonism Assay (Electrophysiology)

This protocol describes the use of a two-electrode voltage-clamp technique in Xenopus laevis oocytes to assess the antagonist activity of this compound at cannabinoid receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human CB1 or CB2 receptors, and GIRK1/GIRK2 channels

  • Microinjection setup

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Perfusion system

  • Recording solution (e.g., ND96)

  • Cannabinoid agonist (e.g., WIN55,212-2)

  • This compound

Procedure:

  • Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNAs for the cannabinoid receptor (CB1 or CB2) and the GIRK channel subunits. Incubate the oocytes for 2-5 days to allow for protein expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -80 mV.

  • Baseline Recording: Perfuse the oocyte with the recording solution to establish a stable baseline current.

  • Agonist Application: Apply a known concentration of the cannabinoid agonist (e.g., 1 µM WIN55,212-2) to induce an inward potassium current through the GIRK channels.

  • Antagonist Co-application: After washing out the agonist, co-apply the agonist with varying concentrations of this compound.

  • Data Analysis: Measure the peak inward current in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve. A Schild analysis can be performed to determine the nature of the antagonism.

TRPV1 Receptor Antagonism Assay (Calcium Imaging)

This protocol details a cell-based calcium imaging assay to determine the antagonist activity of this compound at the TRPV1 receptor.

Materials:

  • HEK293 cells stably expressing the human TRPV1 receptor

  • Cell culture medium and reagents

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS)

  • Capsaicin

  • This compound

  • Fluorescence microplate reader or imaging system

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer for 45-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-20 minutes.

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Agonist Stimulation: Add a fixed concentration of capsaicin (e.g., EC80) to all wells to stimulate calcium influx through the TRPV1 channels.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium response for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

FAAH Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of FAAH activity.

Materials:

  • FAAH enzyme source (e.g., rat brain homogenate)

  • Assay buffer (e.g., Tris-HCl, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

  • This compound

  • Positive control FAAH inhibitor (e.g., URB597)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the FAAH enzyme preparation.

  • Inhibitor Addition: Add varying concentrations of this compound or the positive control inhibitor. Include a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the investigation of a novel endocannabinoid-like molecule such as this compound.

cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_development Lead Optimization Identification Identification Synthesis Synthesis Identification->Synthesis Binding_Assays Receptor Binding Assays (CB1, CB2, TRPV1) Synthesis->Binding_Assays Functional_Assays Functional Assays (Electrophysiology, Calcium Imaging) Binding_Assays->Functional_Assays Enzyme_Assays Enzyme Inhibition Assays (FAAH) Functional_Assays->Enzyme_Assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Behavioral_Models Behavioral Models (Pain, Anxiety, etc.) PK_PD->Behavioral_Models SAR Structure-Activity Relationship Studies Behavioral_Models->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

General Workflow for this compound Research.

Conclusion

This compound is a fascinating endocannabinoid-like molecule with a distinct pharmacological profile as a competitive antagonist of CB1 and CB2 receptors and an antagonist of the TRPV1 channel. Its discovery opens up new avenues for research into the modulation of the endocannabinoid system and pain pathways. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the physiological roles and therapeutic potential of this compound. Future studies should focus on elucidating its precise biosynthetic and metabolic pathways in mammals, conducting in-depth structure-activity relationship studies to optimize its potency and selectivity, and evaluating its efficacy in preclinical models of pain and neurological disorders.

References

The Physiological Role of Oleoyl Serotonin in the Gastrointestinal Tract: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl serotonin (N-oleoyl-5-hydroxytryptamine), an endogenous N-acyl amide of the neurotransmitter serotonin and the monounsaturated fatty acid oleic acid, has been identified as a novel lipid mediator within the gastrointestinal (GI) tract. Its presence, particularly in the jejunum and ileum, suggests a potential role in regulating gut physiology. Emerging evidence indicates that this compound may modulate key biological pathways, including those involved in visceral sensation and the endocannabinoid system. However, its specific physiological functions in gut motility, secretion, and inflammation remain largely unexplored, presenting a promising frontier for research and therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the GI tract, detailing its known molecular interactions, potential physiological effects, and the experimental methodologies required for its investigation.

Introduction

The gastrointestinal tract is a complex and dynamic environment where a myriad of signaling molecules orchestrate its diverse functions. Among these, serotonin (5-hydroxytryptamine, 5-HT) is a pivotal player, regulating motility, secretion, and sensation[1]. In recent years, a new class of lipid mediators, the N-acyl amides, has gained significant attention for their roles in gut physiology. This compound belongs to this family, representing a direct link between fatty acid and neurotransmitter signaling pathways.

The endogenous presence of this compound in the gut is dependent on the dietary intake of oleic acid, suggesting a role in nutrient sensing and the gut's response to dietary fats[2]. While research on this compound is still in its nascent stages, its structural similarity to other bioactive lipids, such as oleoylethanolamide (OEA) and arachidonoyl serotonin (AA-5-HT), hints at its potential to influence a range of physiological processes. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future investigations into its role in gastrointestinal health and disease.

Endogenous Presence and Biosynthesis

Studies in both pigs and mice have confirmed the endogenous presence of this compound, along with other N-acyl serotonins like palmitoyl-, stearoyl-, and arachidonoyl serotonin, in the gastrointestinal tract. The highest concentrations of these compounds are found in the jejunum and ileum, which are also regions with abundant serotonin-producing enterochromaffin (EC) cells[2].

The biosynthesis of this compound is thought to occur via the enzymatic or non-enzymatic N-acylation of serotonin with oleoyl-CoA, the activated form of oleic acid. The availability of both serotonin and oleic acid is a key determinant of its formation. Dietary intake of fats rich in oleic acid can significantly influence the levels of this compound in the gut[2].

Molecular Targets and Mechanisms of Action

Current research has identified two primary molecular targets for this compound in the gastrointestinal tract: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Fatty Acid Amide Hydrolase (FAAH).

Antagonism of the TRPV1 Channel

This compound has been identified as an antagonist of the human TRPV1 channel, a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, including heat, protons, and capsaicin[3]. TRPV1 is expressed on sensory nerve fibers and epithelial cells in the gut and plays a crucial role in visceral pain perception. By blocking TRPV1, this compound may modulate visceral sensation and potentially exert protective effects against certain inflammatory stimuli. However, it is important to note that one study using an oocyte expression system did not observe significant TRPV1 antagonism by this compound, suggesting that its activity may be dependent on the experimental system and cellular context.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has been shown to be a weak inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By weakly inhibiting FAAH, this compound could potentially lead to a modest increase in local AEA concentrations, thereby indirectly modulating the endocannabinoid system. The endocannabinoid system is a key regulator of gut motility, inflammation, and visceral pain.

Quantitative Data on Molecular Interactions

The following table summarizes the available quantitative data on the interaction of this compound with its known molecular targets.

Target Species Assay Type Value Reference
TRPV1HumanCapsaicin-induced Ca2+ influxIC50 = 2.57 µM
FAAHRatAnandamide hydrolysisIC50 > 50 µM

Signaling Pathways

The known molecular interactions of this compound suggest its involvement in at least two distinct signaling pathways in the gastrointestinal tract.

Oleoyl_Serotonin_Signaling cluster_TRPV1 TRPV1 Antagonism Oleoyl_Serotonin_TRPV1 This compound TRPV1 TRPV1 Channel Oleoyl_Serotonin_TRPV1->TRPV1 Antagonizes Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Nociceptive_Stimuli Nociceptive Stimuli (e.g., Capsaicin, Heat, Protons) Nociceptive_Stimuli->TRPV1 Activates Pain_Sensation Visceral Pain Sensation Ca_Influx->Pain_Sensation Leads to

Figure 1: this compound as a TRPV1 Antagonist.

Oleoyl_Serotonin_FAAH_Signaling cluster_FAAH Weak FAAH Inhibition Oleoyl_Serotonin_FAAH This compound FAAH FAAH Enzyme Oleoyl_Serotonin_FAAH->FAAH Weakly Inhibits Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Anandamide Anandamide (AEA) Anandamide->FAAH Degraded by CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Reduced_Motility_Pain Modulation of Motility and Visceral Pain CB1_Receptor->Reduced_Motility_Pain

Figure 2: Weak Inhibition of FAAH by this compound.

Potential Physiological Roles in the Gastrointestinal Tract

While direct evidence is limited, the known molecular targets of this compound and the physiological roles of its constituent parts (oleic acid and serotonin) and related N-acyl amides allow for the formulation of several hypotheses regarding its function in the gut.

Modulation of Gut Motility

Serotonin is a key regulator of gut motility, with its effects being mediated by various 5-HT receptors. Oleic acid and its derivative, oleoylethanolamide (OEA), are also known to influence gut transit. Given that this compound is present in the jejunum and ileum, it may play a role in modulating the peristaltic reflexes in these regions. Its weak inhibition of FAAH could lead to a subtle increase in anandamide, which is known to inhibit intestinal motility.

Regulation of Intestinal Secretion

Serotonin is a potent secretagogue in the intestine, stimulating the secretion of water and electrolytes. The potential for this compound to influence intestinal secretion is an area ripe for investigation. Preliminary data on other N-acyl serotonins suggest they can inhibit the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone. This suggests that this compound might also play a role in the complex regulation of gut hormone release.

Modulation of Visceral Sensation

The antagonism of the TRPV1 receptor by this compound is its most well-characterized activity to date. This provides a direct molecular mechanism through which it could modulate visceral pain. By blocking TRPV1 on sensory nerve endings in the gut wall, this compound could potentially increase the threshold for pain perception, making it a molecule of interest for conditions characterized by visceral hypersensitivity, such as irritable bowel syndrome (IBS).

Role in Intestinal Inflammation

The role of serotonin in intestinal inflammation is complex, with both pro- and anti-inflammatory effects reported. Some N-acyl amides, particularly those derived from omega-3 fatty acids, have demonstrated anti-inflammatory properties. While the direct effects of this compound on intestinal inflammation have not been extensively studied, its ability to antagonize TRPV1, a channel implicated in neurogenic inflammation, suggests a potential anti-inflammatory role.

Experimental Protocols for Investigating this compound

To further elucidate the physiological role of this compound in the gastrointestinal tract, a variety of in vitro and in vivo experimental approaches can be employed.

Synthesis of this compound

For biological studies, this compound can be synthesized via an amide coupling reaction between oleic acid and serotonin.

Synthesis_Workflow Start Start Dissolve_OA Dissolve Oleic Acid in Anhydrous Solvent Start->Dissolve_OA Activate_OA Activate Carboxyl Group with Coupling Reagent (e.g., HATU, DCC) Dissolve_OA->Activate_OA Couple Combine Activated Oleic Acid with Serotonin Solution Activate_OA->Couple Prepare_5HT Prepare Serotonin Solution with Base Prepare_5HT->Couple Monitor Monitor Reaction (e.g., TLC) Couple->Monitor Workup Reaction Work-up (Extraction and Washing) Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (e.g., MS, NMR) Purify->Characterize End End Characterize->End

Figure 3: Workflow for the Synthesis of this compound.

Protocol Outline:

  • Activation of Oleic Acid: Dissolve oleic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Add a coupling reagent (e.g., HATU, HBTU, or DCC) to activate the carboxylic acid group.

  • Preparation of Serotonin: In a separate flask, suspend serotonin hydrochloride in the anhydrous solvent and add a tertiary amine base (e.g., triethylamine) to liberate the free amine.

  • Coupling Reaction: Slowly add the serotonin solution to the activated oleic acid mixture and stir at room temperature.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove byproducts. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A deuterated internal standard (this compound-d17) is available for quantitative analysis by GC- or LC-MS.

In Vitro Gut Motility Assay (Organ Bath)

The effect of this compound on intestinal contractility can be assessed using an isolated organ bath preparation.

Protocol Outline:

  • Tissue Preparation: Euthanize a laboratory animal (e.g., mouse, rat) and dissect a segment of the jejunum or ileum.

  • Mounting: Mount the intestinal segment in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Recording: Connect one end of the tissue to a force transducer to record isometric or isotonic contractions.

  • Drug Application: After a period of equilibration, add increasing concentrations of this compound to the organ bath to construct a dose-response curve.

  • Data Analysis: Measure changes in the frequency and amplitude of spontaneous contractions or the response to electrical field stimulation.

GLP-1 Secretion Assay

The effect of this compound on GLP-1 secretion can be studied using the murine enteroendocrine STC-1 cell line or primary intestinal cultures.

GLP1_Secretion_Workflow Start Start Culture_Cells Culture STC-1 Cells or Primary L-cells Start->Culture_Cells Pre-incubation Pre-incubate with Serum-free Medium Culture_Cells->Pre-incubation Stimulation Incubate with this compound (and controls) Pre-incubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Measure_GLP1 Measure GLP-1 Concentration (ELISA or RIA) Collect_Supernatant->Measure_GLP1 Analyze Analyze and Compare GLP-1 Levels Measure_GLP1->Analyze End End Analyze->End

Figure 4: Workflow for GLP-1 Secretion Assay.

Protocol Outline:

  • Cell Culture: Culture STC-1 cells or prepare primary intestinal L-cell cultures.

  • Stimulation: Treat the cells with various concentrations of this compound for a defined period. Include appropriate positive and negative controls.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA or RIA kit.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells and compare the effects of different treatments.

In Vivo Model of Visceral Hypersensitivity

The potential analgesic effects of this compound can be evaluated in a rodent model of visceral hypersensitivity induced by colorectal distension (CRD).

Protocol Outline:

  • Animal Model: Use a stress-sensitive rodent strain (e.g., Wistar-Kyoto rats) or induce visceral hypersensitivity through methods like neonatal maternal separation or post-inflammatory models.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally.

  • Colorectal Distension: Insert a balloon catheter into the colon and inflate it to various pressures to induce visceral stimulation.

  • Pain Response Measurement: Quantify the visceral pain response by measuring the visceromotor response (VMR), which is the contraction of the abdominal muscles, using electromyography (EMG).

  • Data Analysis: Compare the VMR in this compound-treated animals to vehicle-treated controls to determine if the compound attenuates visceral pain.

Conclusion and Future Directions

This compound is an emerging endogenous lipid mediator in the gastrointestinal tract with the potential to influence a range of physiological processes. Its confirmed presence in the gut and its interaction with key signaling molecules like TRPV1 warrant further investigation. The current body of evidence, although limited, suggests that this compound may play a role in the modulation of visceral sensation and could have implications for gut motility and hormone secretion.

Future research should focus on:

  • Elucidating the specific enzymatic pathways responsible for the biosynthesis and degradation of this compound in the gut.

  • Conducting comprehensive in vitro and in vivo studies to characterize the effects of this compound on gut motility, secretion, and inflammation.

  • Identifying and characterizing other potential receptors and molecular targets for this compound in the gastrointestinal tract.

  • Investigating the potential therapeutic applications of this compound or its analogs in gastrointestinal disorders such as irritable bowel syndrome and inflammatory bowel disease.

A deeper understanding of the physiological role of this compound will not only enhance our knowledge of the complex interplay between dietary lipids and gut function but may also pave the way for novel therapeutic strategies for a variety of gastrointestinal diseases.

References

Mechanism of action of oleoyl serotonin on TRPV1 channels.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Oleoyl Serotonin on TRPV1 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action

This compound is recognized primarily as an antagonist of the TRPV1 channel.[1][2] The TRPV1 channel is a nonselective cation channel, and its activation leads to an influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), resulting in membrane depolarization.[3][4][5] this compound exerts its effect by inhibiting the activation of this channel.

However, the interaction may be more complex than simple antagonism. A study has reported that this compound did not exhibit significant activity on TRPV1 in their specific experimental setup, suggesting that the observed effects could be dependent on the measurement system. Furthermore, the structurally related endogenous lipid, oleoylethanolamide (OEA), has been shown to be a modulator of TRPV1. OEA can enhance proton-gated currents and inhibit anandamide-evoked currents. Notably, following stimulation of Protein Kinase C (PKC), OEA can directly activate TRPV1 channels. This activation is dependent on the phosphorylation of TRPV1 at serine residues S502 and S800. This suggests that the cellular environment, particularly the activation state of signaling pathways like the PKC pathway, may influence the interaction of this compound with TRPV1.

The binding site for endogenous ligands similar to this compound, such as N-oleoylethanolamine (OEA), is located within the vanilloid binding pocket (VBP) on the intracellular side of the channel, which is the same pocket that binds capsaicin.

Quantitative Data

The inhibitory potency of this compound on the human TRPV1 channel has been quantified, as summarized in the table below. For context, the activity of the related modulator, oleoylethanolamide (OEA), is also included.

CompoundTargetActionParameterValueReference
This compoundHuman TRPV1AntagonistIC₅₀2.57 µM
Oleoylethanolamide (OEA)TRPV1Agonist (post-PKC stimulation)EC₅₀~2 µM

Signaling Pathways

The interaction of this compound with the TRPV1 channel can be visualized through the following signaling pathway diagrams.

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TRPV1 TRPV1 Channel Ca_ion TRPV1->Ca_ion PLC Phospholipase C (PLC) PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->TRPV1 Phosphorylates (S502/S800) GPCR G-Protein Coupled Receptor (GPCR) GPCR->PLC Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates OS This compound OS->TRPV1 Inhibits Depolarization Membrane Depolarization Ca_ion->Depolarization Leads to

Caption: Antagonistic action of this compound on TRPV1 channel activation.

G cluster_membrane Plasma Membrane cluster_intracellular TRPV1 TRPV1 Channel Ca_ion TRPV1->Ca_ion PKC Protein Kinase C (PKC) PKC->TRPV1 Phosphorylates OEA Oleoylethanolamide (OEA) OEA->TRPV1 Activates (post-phosphorylation) Depolarization Membrane Depolarization Ca_ion->Depolarization Leads to

Caption: Modulatory activation of TRPV1 by OEA post-PKC phosphorylation.

Experimental Protocols

The primary method for assessing the activity of compounds like this compound on TRPV1 channels is through in vitro calcium imaging assays. Electrophysiological patch-clamp studies are also employed for more direct measurement of ion channel activity.

Calcium Imaging Assay for TRPV1 Antagonist Activity

This protocol is designed to determine the IC₅₀ value of this compound for the inhibition of capsaicin-induced calcium influx in a cell line overexpressing the TRPV1 receptor (e.g., HEK-293).

Materials:

  • HEK-293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Capsaicin stock solution (in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Seed the TRPV1-expressing HEK-293 cells into the 96-well microplate and culture until they form a confluent monolayer.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing the calcium dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations. Include vehicle control wells (DMSO).

    • Add the different concentrations of this compound to the respective wells.

    • Incubate the plate for 15-20 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of Ca²⁺.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Start cell_culture Seed TRPV1-HEK-293 cells in 96-well plate start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading antagonist_incubation Incubate with varying concentrations of This compound dye_loading->antagonist_incubation baseline_reading Measure baseline fluorescence antagonist_incubation->baseline_reading agonist_addition Add Capsaicin to stimulate TRPV1 baseline_reading->agonist_addition fluorescence_measurement Record fluorescence over time agonist_addition->fluorescence_measurement data_analysis Calculate % inhibition and determine IC₅₀ fluorescence_measurement->data_analysis end End data_analysis->end

References

The Dual-Edged Sword: A Technical Guide to Oleoyl Serotonin's Interaction with Cannabinoid Receptors CB1 and CB2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl serotonin (OS), an endocannabinoid-like molecule, has emerged as a significant modulator of the endocannabinoid system. This technical guide provides an in-depth analysis of its interaction with the primary cannabinoid receptors, CB1 and CB2. Synthesizing current research, this document details the antagonistic activity of this compound, presenting quantitative binding and functional data, outlining experimental methodologies, and visualizing the intricate signaling pathways. Furthermore, its interactions with other key physiological targets, including TRPV1, FAAH, GPR55, and PPARs, are explored to provide a comprehensive pharmacological profile. This guide is intended to serve as a critical resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. Central to this system are the cannabinoid receptors CB1 and CB2, which are the primary targets for endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as exogenous cannabinoids such as Δ⁹-tetrahydrocannabinol (THC). This compound, a conjugate of oleic acid and serotonin, has been identified as a novel endogenous molecule with significant interactions within the ECS. Unlike the classical endocannabinoids, this compound exhibits a distinct pharmacological profile, primarily acting as an antagonist at both CB1 and CB2 receptors.[1][2] This unique characteristic positions it as a molecule of interest for therapeutic applications where the modulation, rather than activation, of cannabinoid signaling is desired. This guide will provide a detailed technical overview of the current understanding of this compound's interaction with CB1 and CB2 receptors.

Quantitative Analysis of this compound's Receptor Interactions

The pharmacological activity of this compound is defined by its binding affinity and functional potency at various receptors. The following tables summarize the key quantitative data available for its interaction with cannabinoid receptors and other relevant targets.

Table 1: Functional Activity of this compound at Cannabinoid Receptors

ReceptorSpecies/Cell LineAssay TypeAgonist UsedIC50Reference(s)
CB1 OocytesElectrophysiologyWIN55,212-22.4 µM (95% CI: 1.6–3.5 µM)[1]
CB2 OocytesElectrophysiologyWIN55,212-210.4 µM (95% CI: 9.1–12.5 µM)[1]

Table 2: Interaction of this compound with Other Key Protein Targets

TargetSpecies/Cell LineActivityIC50 / KiReference(s)
TRPV1 Human (HEK293)Antagonist2.57 µM[3]
FAAH Not SpecifiedInhibitor> 50 µM
GPR55 No direct data available--
PPARs No direct data available--

Note: While direct quantitative data for this compound at GPR55 and PPARs is lacking, metabolites of serotonin have been shown to act as endogenous agonists for PPARγ.

Signaling Pathways of this compound at CB1 and CB2 Receptors

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. This compound, as a competitive antagonist at CB1 receptors and an inhibitor at CB2 receptors, blocks these downstream signaling cascades initiated by endogenous or exogenous agonists.

This compound's Antagonism of CB1 Receptor Signaling

The CB1 receptor is predominantly expressed in the central nervous system and its activation is associated with the psychoactive effects of cannabinoids. By competitively blocking the binding of agonists like anandamide or WIN55,212-2, this compound prevents the activation of the Gi/o protein and the subsequent downstream effects.

CB1_Signaling_Antagonism cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Endogenous/Exogenous Agonist Agonist->CB1 Binds & Activates OS This compound (Antagonist) OS->CB1 Competitively Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates CB2_Signaling_Inhibition cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Endogenous/Exogenous Agonist Agonist->CB2 Binds & Activates OS This compound (Inhibitor) OS->CB2 Inhibits ATP ATP ATP->AC Immune_Response Modulation of Immune Response cAMP->Immune_Response Leads to Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (CB1/CB2) - Radioligand ([³H]CP55,940) - this compound (Serial Dilutions) - Controls start->prep_reagents incubation Incubate Components in 96-well Plate (30°C for 60-90 min) prep_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Measure Radioactivity washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) scintillation->analysis end End analysis->end Electrophysiology_Workflow start Start injection Inject Xenopus Oocytes with cRNAs (CB1/2, GIRK1/2, RGS4) start->injection incubation Incubate Oocytes (3-7 days) injection->incubation setup Two-Electrode Voltage-Clamp Setup incubation->setup agonist_app Apply CB Agonist (e.g., WIN55,212-2) - Measure Inward K+ Current setup->agonist_app co_application Co-apply Agonist and This compound (Varying Concentrations) agonist_app->co_application measurement Measure Inhibition of Agonist-Induced Current co_application->measurement analysis Data Analysis: - Construct Concentration-Response Curve - Determine IC50 measurement->analysis end End analysis->end

References

The Intricate Dance of Structure and Activity: A Technical Guide to N-Acyl Serotonins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl serotonins, a fascinating class of lipid mediators, have emerged as promising therapeutic targets due to their diverse pharmacological activities. These endogenous molecules, formed by the acylation of the neurotransmitter serotonin, exhibit a nuanced structure-activity relationship (SAR) that governs their interactions with key biological targets, including Fatty Acid Amide Hydrolase (FAAH), Transient Receptor Potential Vanilloid 1 (TRPV1), and Tropomyosin receptor kinase B (TrkB). This technical guide provides an in-depth analysis of the SAR of N-acyl serotonins, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Analysis of N-Acyl Serotonin Activity

The biological activity of N-acyl serotonins is profoundly influenced by the nature of their N-acyl chain. The length, degree of unsaturation, and overall structure of this fatty acid component dictate the potency and selectivity of these molecules for their respective targets.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Its inhibition leads to elevated anandamide levels, resulting in analgesic, anxiolytic, and anti-inflammatory effects. N-acyl serotonins have been identified as a significant class of FAAH inhibitors.

Structure-Activity Relationship Summary for FAAH Inhibition:

  • Acyl Chain Length and Unsaturation: Potency is significantly influenced by the length and degree of unsaturation of the acyl chain. Polyunsaturated fatty acid chains, such as arachidonoyl (20:4) and linolenoyl (18:3), generally confer the highest potency. Saturated and monounsaturated acyl chains tend to result in weaker inhibitors. For instance, N-arachidonoyl-serotonin (AA-5-HT) is a potent mixed-type inhibitor, while N-palmitoyl-serotonin and N-stearoyl-serotonin show significantly less activity.[1]

  • Serotonin Headgroup: The 5-hydroxy group on the indole ring of the serotonin moiety contributes to, but is not essential for, inhibitory activity. Its removal can lead to a modest decrease in potency.[2]

N-Acyl SerotoninAcyl ChainSpeciesAssay SystemIC50Reference(s)
N-Arachidonoyl-serotonin (AA-5-HT)Arachidonoyl (20:4)Mouse (Neuroblastoma cells)FAAH Activity Assay12 µM[3]
N-Arachidonoyl-serotonin (AA-5-HT)Arachidonoyl (20:4)Rat (Basophilic leukemia cells)FAAH Activity Assay5.6 µM[3]
N-Palmitoyl-serotoninPalmitoyl (16:0)Not SpecifiedFAAH Activity Assay> 50 µM[4]
N-Stearoyl-serotoninStearoyl (18:0)Not SpecifiedFAAH Activity Assay> 50 µM
N-Oleoyl-serotoninOleoyl (18:1)Not SpecifiedFAAH Activity AssaySimilar to parental fatty acid
N-Linoleoyl-serotoninLinoleoyl (18:2)Rat (Brain homogenate)FAAH Activity AssayPotency comparable to AA-5-HT
N-Docosahexaenoyl-serotonin (DHA-5-HT)Docosahexaenoyl (22:6)Not SpecifiedFAAH Activity AssayLacks activity
Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that acts as a molecular integrator of noxious stimuli, including heat, protons, and capsaicin. Antagonism of TRPV1 is a promising avenue for the development of novel analgesics.

Structure-Activity Relationship Summary for TRPV1 Antagonism:

  • Dual Activity: A key feature of some N-acyl serotonins, most notably AA-5-HT, is their dual antagonism of both FAAH and TRPV1, which may offer synergistic therapeutic benefits for conditions like chronic pain.

  • Acyl Chain Influence: The structure of the acyl chain is a critical determinant of TRPV1 antagonist potency. Saturated fatty acid chains of medium length appear to confer potent TRPV1 antagonism, even in the absence of significant FAAH inhibition. For example, N-palmitoyl serotonin is a potent TRPV1 antagonist but a weak FAAH inhibitor.

N-Acyl SerotoninAcyl ChainSpeciesAgonist UsedIC50Reference(s)
N-Arachidonoyl-serotonin (AA-5-HT)Arachidonoyl (20:4)Human (recombinant)100 nM Capsaicin37-40 nM
N-Arachidonoyl-serotonin (AA-5-HT)Arachidonoyl (20:4)Rat (recombinant)100 nM Capsaicin40 nM
N-Palmitoyl-serotoninPalmitoyl (16:0)Human (recombinant)Capsaicin0.76 µM
N-Stearoyl-serotoninStearoyl (18:0)Human (recombinant)Capsaicin0.76 µM
N-Oleoyl-serotoninOleoyl (18:1)Human (recombinant)Not Specified2.57 µM
Activation of Tropomyosin Receptor Kinase B (TrkB)

TrkB is the high-affinity receptor for brain-derived neurotrophic factor (BDNF) and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. N-acetylserotonin (NAS), a metabolic precursor to melatonin, has been identified as a TrkB agonist.

Structure-Activity Relationship Summary for TrkB Activation:

  • N-Acetyl Group is Essential: The N-acetyl group is a critical structural feature for TrkB activation. Serotonin itself does not activate the receptor.

  • Derivatization can Enhance Potency: Synthetic derivatives of NAS have been shown to possess greater potency in activating TrkB. For example, the compound N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) demonstrates more robust TrkB activation than NAS.

N-Acyl SerotoninAcyl ChainPotencyReference(s)
N-Acetyl-serotonin (NAS)Acetyl (2:0)Marked TrkB phosphorylation at 50 nM
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)2-oxopiperidine-3-carboxamideMore potent than NAS; prominent TrkB activation at 500 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of N-acyl serotonins. The following sections outline the key experimental protocols for determining FAAH inhibition, TRPV1 antagonism, and TrkB activation.

FAAH Inhibition Assay (Fluorometric Method)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • FAAH enzyme preparation (from rat brain homogenate or recombinant source)

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

  • Test N-acyl serotonins and a known FAAH inhibitor (e.g., URB597) as a positive control

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). Create a series of dilutions in FAAH assay buffer.

  • Enzyme Reaction: In the wells of the microplate, add the FAAH enzyme preparation.

  • Inhibitor Incubation: Add the diluted test compounds or vehicle control to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: ~360 nm, Em: ~465 nm for AMC).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

TRPV1 Antagonist Assay (Calcium Imaging)

This cell-based assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.

Materials:

  • HEK-293 cells stably expressing the human or rat TRPV1 receptor

  • Cell culture medium and supplements

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • TRPV1 agonist (e.g., capsaicin)

  • Test N-acyl serotonins and a known TRPV1 antagonist (e.g., capsazepine) as a positive control

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed the TRPV1-expressing HEK-293 cells into the 96-well plates and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye in assay buffer containing Pluronic F-127 and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Incubation: Add the test N-acyl serotonins or control compounds at various concentrations to the cells and incubate for 15-20 minutes at room temperature.

  • Baseline Measurement: Measure the baseline fluorescence of each well.

  • Agonist Stimulation: Add the TRPV1 agonist (capsaicin) to all wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percent inhibition of the capsaicin-induced calcium influx for each concentration of the test compound and determine the IC50 value.

TrkB Activation Assay (Western Blot)

This assay determines the ability of a compound to induce the phosphorylation of the TrkB receptor, a key indicator of its activation.

Materials:

  • Neuronal cell line (e.g., primary cortical neurons or a cell line overexpressing TrkB)

  • Cell culture medium and supplements

  • Test N-acyl serotonins (e.g., N-acetylserotonin) and a known TrkB agonist (e.g., BDNF) as a positive control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-TrkB (p-TrkB) and anti-total-TrkB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture the neuronal cells and treat them with various concentrations of the test N-acyl serotonins, BDNF, or vehicle control for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-TrkB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for p-TrkB.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total TrkB.

    • The ratio of p-TrkB to total TrkB indicates the level of receptor activation.

Visualizing the Molecular Landscape

Graphical representations of signaling pathways and experimental workflows can greatly enhance the understanding of the complex interactions of N-acyl serotonins.

FAAH_Inhibition_Pathway cluster_0 FAAH Inhibition and Downstream Effects NAcylSerotonin N-Acyl Serotonin FAAH FAAH NAcylSerotonin->FAAH Inhibits Degradation Degradation FAAH->Degradation IncreasedAEA Increased AEA Levels Anandamide Anandamide (AEA) Anandamide->FAAH Substrate Anandamide->Degradation Hydrolysis CB1R CB1 Receptor IncreasedAEA->CB1R Activates TherapeuticEffects Analgesic, Anxiolytic, Anti-inflammatory Effects CB1R->TherapeuticEffects

Caption: FAAH Inhibition Signaling Pathway.

TRPV1_Antagonism_Workflow cluster_1 TRPV1 Antagonist Calcium Imaging Workflow Start Start PlateCells Plate TRPV1-expressing HEK-293 cells Start->PlateCells LoadDye Load cells with calcium-sensitive dye PlateCells->LoadDye Wash1 Wash cells LoadDye->Wash1 AddAntagonist Add N-Acyl Serotonin (Antagonist) Wash1->AddAntagonist Incubate Incubate AddAntagonist->Incubate ReadBaseline Read baseline fluorescence Incubate->ReadBaseline AddAgonist Add Capsaicin (Agonist) ReadBaseline->AddAgonist ReadSignal Measure fluorescence change AddAgonist->ReadSignal Analyze Analyze data and calculate IC50 ReadSignal->Analyze End End Analyze->End

Caption: TRPV1 Antagonist Experimental Workflow.

TrkB_Activation_SAR cluster_2 Structure-Activity Relationship for TrkB Activation Core Serotonin Core N_Acetyl N-Acetyl Group Core->N_Acetyl Acylation Other_Acyl Other Acyl Groups (Long Chain) Core->Other_Acyl Acylation TrkB_Activation TrkB Activation N_Acetyl->TrkB_Activation Leads to No_Activation No TrkB Activation Other_Acyl->No_Activation Leads to (Generally)

Caption: SAR Logic for TrkB Activation.

References

The Endocannabinoid System's Enigmatic Cousins: A Technical Guide to the History and Discovery of N-Acyl Serotonins

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of endogenous signaling molecules, the discovery of N-acyl amides has opened new avenues for therapeutic intervention. Among these, N-acyl serotonins have emerged as a fascinating class of lipid mediators with a unique pharmacological profile. This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of N-acyl serotonins, with a focus on their dual-action capabilities and their distinct roles in cellular signaling.

The journey of N-acyl serotonins begins with the exploration of the endocannabinoid system. The discovery of anandamide (N-arachidonoylethanolamine), an endogenous ligand for cannabinoid receptors, spurred the search for other related lipid signaling molecules. This quest led to the identification of a diverse family of N-acyl amides, where various fatty acids are conjugated to amino acids or neurotransmitters.

A pivotal moment in this field was the 1998 discovery of N-arachidonoyl-serotonin (AA-5-HT) as a potent inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1][2][3] This finding immediately positioned N-acyl serotonins as key modulators of the endocannabinoid system. Subsequent research unveiled another critical function of AA-5-HT: its potent antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.[1][2] This dual inhibitory action on FAAH and TRPV1 distinguishes N-acyl serotonins from other endocannabinoid-related molecules and underscores their therapeutic potential.

Furthermore, the N-acyl serotonin family extends beyond long-chain fatty acid conjugates. The discovery of N-acetylserotonin (NAS), the immediate precursor to melatonin, has revealed a distinct signaling pathway through the activation of the Tropomyosin receptor kinase B (TrkB), a receptor crucial for neuronal survival and plasticity. This guide will delve into the rich history of these discoveries, present key quantitative data, provide detailed experimental methodologies, and visualize the intricate signaling pathways governed by this unique class of molecules.

I. The Discovery of N-Acyl Serotonins: A Historical Perspective

The story of N-acyl serotonins is intrinsically linked to the burgeoning field of endocannabinoid research in the late 20th century.

The Dawn of a New Class of Bioactive Lipids

Following the characterization of anandamide, researchers began to explore the existence of other fatty acid amides in various tissues. The hypothesis was that the conjugation of different fatty acids to various neuroamines could generate a wide array of bioactive lipids with diverse physiological roles.

The Landmark Discovery of N-Arachidonoyl-Serotonin (AA-5-HT)

In 1998, a seminal paper by Bisogno and colleagues reported the identification of N-arachidonoyl-serotonin as a potent inhibitor of FAAH. This discovery was the culmination of a screening effort to find novel modulators of the endocannabinoid system. AA-5-HT's ability to prevent the breakdown of anandamide suggested its potential to indirectly activate cannabinoid receptors and elicit cannabinoid-like effects.

Unveiling the Dual-Action Mechanism: TRPV1 Antagonism

A significant breakthrough in understanding the pharmacology of N-acyl serotonins came in 2007 when Maione and his team identified AA-5-HT as a potent antagonist of the TRPV1 receptor. This finding was crucial as it demonstrated that AA-5-HT's effects were not solely dependent on FAAH inhibition and the endocannabinoid system. The dual blockade of FAAH and TRPV1 presented a novel and promising mechanism for the development of analgesic and anti-inflammatory agents.

Endogenous Presence in the Gastrointestinal Tract

Further research confirmed that N-acyl serotonins are not merely synthetic curiosities but are endogenously present in mammalian tissues. Studies have identified AA-5-HT, N-oleoyl-serotonin, N-palmitoyl-serotonin, and N-stearoyl-serotonin in the gastrointestinal tract of pigs and mice, particularly in the jejunum and ileum. Their presence in the gut, a serotonin-rich environment, suggests a role in regulating local physiological processes.

The Emergence of N-Acetylserotonin (NAS) as a Neurotrophic Factor

While research on long-chain N-acyl serotonins was progressing, a parallel line of investigation was uncovering the unique biological activities of N-acetylserotonin. Initially known as the precursor to melatonin, NAS was found to be a potent agonist of the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF). This discovery highlighted a distinct signaling pathway for short-chain N-acyl serotonins, implicating them in neuroprotection and neurogenesis.

II. Quantitative Data on N-Acyl Serotonins

The following tables summarize the key quantitative data regarding the biological activity of various N-acyl serotonins.

Table 1: Inhibitory and Antagonistic Potency of N-Acyl Serotonins

CompoundTargetSpeciesAssayIC50 / KiReference
N-Arachidonoyl-serotonin (AA-5-HT) FAAHMouse (Neuroblastoma cells)Enzyme Hydrolysis12 µM
FAAHRat (Basophilic leukemia cells)Enzyme Hydrolysis5.6 µM
TRPV1Human (recombinant)Capsaicin-induced Ca2+ influx37-40 nM
TRPV1Rat (recombinant)Capsaicin-induced Ca2+ influx40 nM
N-Oleoyl-serotonin FAAHRat BrainEnzyme HydrolysisLess potent than polyunsaturated analogues
N-Linoleoyl-serotonin FAAHRat BrainEnzyme HydrolysisPotency comparable to AA-5-HT
N-Palmitoyl-serotonin FAAHNot specifiedNot specifiedPotent inhibitor

Table 2: Comparative Inhibitory Potency of FAAH Inhibitors

InhibitorTargetSpeciesIC50 / KiReference
N-Arachidonoyl-serotonin (AA-5-HT) FAAHMouse (Neuroblastoma cells)12 µM
URB597 FAAHRat (brain membranes)5 nM (IC50)
PF-3845 FAAHHuman7.4 nM (Ki)

Table 3: Endogenous Levels of N-Acyl Serotonins

CompoundTissueSpeciesConcentrationReference
N-Arachidonoyl-serotonin (AA-5-HT) Jejunum, IleumPig, MousePresent (Quantitative data not consistently reported)
N-Oleoyl-serotonin Jejunum, IleumPig, MousePresent (Quantitative data not consistently reported)
N-Palmitoyl-serotonin Jejunum, IleumPig, MousePresent (Quantitative data not consistently reported)
N-Stearoyl-serotonin Jejunum, IleumPig, MousePresent (Quantitative data not consistently reported)

III. Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N-acyl serotonins.

Synthesis of N-Arachidonoyl-serotonin (AA-5-HT)

Principle: The synthesis is achieved through an amide coupling reaction between arachidonic acid and serotonin, facilitated by a coupling reagent that activates the carboxylic acid group of arachidonic acid.

Materials:

  • Arachidonic acid

  • Serotonin hydrochloride

  • Coupling reagent (e.g., HATU, HBTU, or DCC)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve arachidonic acid in the anhydrous aprotic solvent under an inert atmosphere (Argon or Nitrogen).

    • In a separate flask, suspend serotonin hydrochloride in the anhydrous aprotic solvent and add the tertiary amine base to neutralize the hydrochloride and liberate the free amine. Stir until the serotonin is fully dissolved.

  • Activation of Arachidonic Acid: To the solution of arachidonic acid, add the coupling reagent. The mixture is typically stirred at room temperature for a period to allow for the formation of the activated ester.

  • Coupling Reaction: Slowly add the serotonin solution to the activated arachidonic acid mixture. The reaction is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then redissolved in an organic solvent and washed with an aqueous solution to remove any water-soluble byproducts and unreacted starting materials.

    • The organic layer is dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude N-arachidonoyl-serotonin.

  • Purification: The crude product is purified using silica gel column chromatography to isolate the desired N-arachidonoyl-serotonin from any remaining impurities.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a radiolabeled substrate, such as [¹⁴C]anandamide, by FAAH. The amount of radioactive product formed is quantified to determine the enzyme's activity.

Materials:

  • Enzyme Source: Homogenates of cells or tissues expressing FAAH (e.g., mouse neuroblastoma N18TG2 cells).

  • Substrate: [¹⁴C]Anandamide.

  • Test Compound: N-acyl serotonin or other potential inhibitors at various concentrations.

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

  • Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

  • Enzyme Preparation: Prepare homogenates of the FAAH-expressing cells or tissues in the reaction buffer.

  • Incubation: In a reaction tube, combine the enzyme preparation, reaction buffer, and varying concentrations of the test compound or vehicle control. Pre-incubate for a defined period at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Add [¹⁴C]anandamide to initiate the enzymatic reaction.

  • Reaction Termination and Extraction: After a specific incubation time, stop the reaction (e.g., by adding a cold organic solvent mixture). Extract the lipids from the aqueous phase.

  • Analysis:

    • Spot the lipid extract onto a TLC plate and develop it using an appropriate solvent system to separate the unreacted [¹⁴C]anandamide from the [¹⁴C]arachidonic acid product.

    • Quantify the amount of radioactivity in the spots corresponding to arachidonic acid using a radiometric detector or by scraping the silica and performing liquid scintillation counting.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TRPV1 Receptor Antagonism Assay (Calcium Imaging)

Principle: This cell-based assay measures the ability of a compound to antagonize the activation of the TRPV1 receptor by an agonist, such as capsaicin. The influx of calcium upon receptor activation is monitored using a fluorescent calcium indicator.

Materials:

  • Cell Line: A cell line stably or transiently overexpressing the human or rat TRPV1 receptor (e.g., HEK-293 cells).

  • Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Agonist: Capsaicin.

  • Test Compound: N-acyl serotonin or other potential antagonists at various concentrations.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Culture and Plating: Culture the TRPV1-expressing cells and seed them into 96-well black-walled, clear-bottom plates.

  • Calcium Indicator Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well before adding the agonist.

  • Agonist Stimulation: Add a solution of capsaicin to the wells to stimulate the TRPV1 receptors.

  • Measurement of Calcium Influx: Immediately after adding the agonist, measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

  • Data Analysis: The antagonistic effect of the test compound is determined by its ability to inhibit the capsaicin-induced increase in intracellular calcium. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

IV. Signaling Pathways and Experimental Workflows

The unique pharmacology of N-acyl serotonins stems from their interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships and typical experimental workflows.

Dual FAAH Inhibition and TRPV1 Antagonism by N-Arachidonoyl-Serotonin

AA5HT N-Arachidonoyl-Serotonin (AA-5-HT) FAAH FAAH AA5HT->FAAH Inhibits TRPV1 TRPV1 Channel AA5HT->TRPV1 Antagonizes Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1R CB1 Receptor Anandamide->CB1R Activates Analgesia Analgesia & Anti-inflammation CB1R->Analgesia PainSignal Pain Signal TRPV1->PainSignal NociceptiveNeuron Nociceptive Neuron Analgesia->NociceptiveNeuron Inhibits PainSignal->NociceptiveNeuron

Caption: Dual signaling pathway of N-arachidonoyl-serotonin.

N-Acetylserotonin (NAS) Signaling via TrkB Receptor

NAS N-Acetylserotonin (NAS) TrkB TrkB Receptor NAS->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLC_gamma PLCγ Pathway TrkB->PLC_gamma NeuronalSurvival Neuronal Survival PI3K_Akt->NeuronalSurvival SynapticPlasticity Synaptic Plasticity MAPK_ERK->SynapticPlasticity Neurogenesis Neurogenesis PLC_gamma->Neurogenesis

Caption: N-acetylserotonin signaling through the TrkB receptor.

Experimental Workflow for N-Acyl Serotonin Research

Discovery Discovery/ Synthesis InVitro In Vitro Characterization Discovery->InVitro FAAH_Assay FAAH Inhibition Assay InVitro->FAAH_Assay TRPV1_Assay TRPV1 Antagonism Assay InVitro->TRPV1_Assay CellBased Cell-Based Assays (e.g., Cytotoxicity) InVitro->CellBased InVivo In Vivo Pharmacology FAAH_Assay->InVivo TRPV1_Assay->InVivo CellBased->InVivo PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD AnimalModels Animal Models (Pain, Inflammation) InVivo->AnimalModels Tox Toxicology Studies InVivo->Tox LeadOpt Lead Optimization AnimalModels->LeadOpt

Caption: A typical experimental workflow in N-acyl serotonin research.

V. Conclusion and Future Directions

The discovery of N-acyl serotonins has significantly expanded our understanding of lipid signaling and its role in physiology and disease. The dual-action of compounds like N-arachidonoyl-serotonin, targeting both the endocannabinoid system via FAAH inhibition and the vanilloid system via TRPV1 antagonism, presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and reduced side effects for conditions such as chronic pain and inflammation.

Furthermore, the distinct neurotrophic activities of N-acetylserotonin, mediated through the TrkB receptor, open up new avenues for the treatment of neurodegenerative disorders and depression. The structure-activity relationships within the N-acyl serotonin family, where the nature of the acyl chain dictates the biological target, provide a rich area for further medicinal chemistry exploration.

Future research in this field should focus on:

  • Quantitative Endogenous Profiling: Developing robust and sensitive analytical methods to accurately quantify the endogenous levels of various N-acyl serotonins in different tissues and disease states. This will be crucial for understanding their physiological and pathophysiological roles.

  • Elucidation of Biosynthetic and Degradative Pathways: A comprehensive understanding of the enzymes responsible for the synthesis and degradation of N-acyl serotonins is still lacking. Identifying these enzymes will provide new targets for pharmacological intervention.

  • Exploring the Therapeutic Potential of Other N-Acyl Serotonins: The focus has largely been on N-arachidonoyl-serotonin and N-acetylserotonin. Investigating the biological activities of other endogenous N-acyl serotonins could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

  • Development of Selective Ligands: The design and synthesis of selective agonists and antagonists for the receptors and enzymes modulated by N-acyl serotonins will be invaluable tools for dissecting their complex signaling pathways and validating their therapeutic potential.

References

An In-depth Technical Guide to the Endogenous Presence and Formation of Oleoyl Serotonin in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-oleoyl-serotonin (OA-5-HT) is an endogenous lipid mediator belonging to the N-acyl serotonin family, which is formed by the conjugation of oleic acid with the neurotransmitter serotonin[1][2]. Initially identified as a constituent of cone snail venom, its presence and physiological roles in mammalian systems are areas of growing research interest[3]. Oleoyl serotonin is recognized primarily as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and, more recently, as an antagonist of cannabinoid receptors (CB1 and CB2)[3][4]. Unlike the related compound N-arachidonoyl-serotonin, it does not significantly inhibit fatty acid amide hydrolase (FAAH), the principal enzyme for endocannabinoid degradation. This distinct pharmacological profile suggests its potential involvement in pain modulation, inflammation, and neurotransmission. This guide provides a comprehensive overview of the current understanding of this compound's formation, its reported presence in mammalian tissues, detailed experimental protocols for its quantification, and its known signaling pathways.

Biosynthesis and Metabolism

The precise enzymatic pathway for the synthesis of this compound in mammals has not been fully elucidated. However, it is hypothesized to be formed via the action of an N-acyltransferase that catalyzes the condensation of an activated form of oleic acid (Oleoyl-CoA) with serotonin.

The metabolic degradation of related fatty acid amides is primarily handled by Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that hydrolyzes these lipids back to their constituent fatty acid and amine. While this compound is a poor inhibitor of FAAH, the enzyme is known to hydrolyze a wide range of oleoyl and arachidonoyl amides, suggesting it is likely involved in regulating the physiological levels of this compound by catalyzing its breakdown into oleic acid and serotonin.

cluster_synthesis Biosynthesis cluster_degradation Degradation serotonin Serotonin synthase N-Acyltransferase (Hypothesized) serotonin->synthase oleoyl_coa Oleoyl-CoA oleoyl_coa->synthase os This compound synthase->os Formation faah Fatty Acid Amide Hydrolase (FAAH) os->faah Hydrolysis oleic_acid Oleic Acid faah->oleic_acid serotonin_deg Serotonin faah->serotonin_deg

Caption: Proposed biosynthesis and degradation pathway of this compound.

Quantitative Data on Endogenous Presence

The quantification of N-acyl serotonins, including this compound, in biological matrices is challenging due to their low endogenous concentrations. While methods for their detection are established, comprehensive data on the specific levels of this compound across various mammalian tissues are not widely published. The table below summarizes the current state of knowledge, highlighting the need for further quantitative studies.

Tissue/MatrixSpeciesConcentrationMethod of DetectionReference
BrainMouse/RatNot Widely ReportedLC-MS/MS
IntestinePig/MouseNot Widely ReportedLC-MS/MS
PlasmaHumanNot Widely ReportedLC-MS/MS
VenomStephanoconus SnailsAbundantly FoundNot Specified

Note: The lack of specific quantitative data in mammalian tissues represents a significant knowledge gap and an opportunity for future research.

Signaling Pathways and Biological Activity

This compound exerts its biological effects primarily through the modulation of specific receptor systems, distinguishing it from other N-acyl amides.

  • TRPV1 Antagonism : this compound is a known antagonist of the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of noxious stimuli, such as heat and capsaicin. It inhibits capsaicin-induced TRPV1 activation with a reported IC50 value of 2.57 μM.

  • Cannabinoid Receptor Antagonism : Recent studies have identified this compound as an antagonist of both CB1 and CB2 cannabinoid receptors. In behavioral assays with mice, it was shown to counteract learning and memory deficits induced by a synthetic cannabinoid agonist.

This dual antagonism on pain- and neuro-modulatory receptors makes this compound a molecule of significant interest for drug development, particularly in the fields of analgesia and cognitive function.

cluster_receptors Target Receptors cluster_effects Downstream Cellular Effects os This compound trvp1 TRPV1 Receptor os->trvp1 Antagonism cb1 CB1 Receptor os->cb1 Antagonism cb2 CB2 Receptor os->cb2 Antagonism pain_signal Inhibition of Pain Signaling trvp1->pain_signal neuro_mod Modulation of Neurotransmission cb1->neuro_mod cb2->neuro_mod

Caption: Known signaling pathways of this compound.

Experimental Protocols

Accurate quantification of this compound requires robust and sensitive analytical methods, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of this compound from Mammalian Tissue

This protocol is adapted from established methods for the analysis of N-acyl lipids.

Materials:

  • Tissue sample (e.g., brain, intestine)

  • Internal Standard: this compound-d17

  • Homogenization Buffer: Chloroform:Methanol:Tris-HCl buffer (50 mM, pH 7.4) (2:1:1, v/v/v)

  • Chloroform

  • Nitrogen gas stream

  • Reconstitution Solvent: Acetonitrile:Water (1:1, v/v)

Procedure:

  • Weigh the frozen tissue sample (~50-100 mg).

  • Homogenize the tissue in 2 mL of ice-cold homogenization buffer.

  • Add a known quantity of the internal standard (this compound-d17) to the homogenate to correct for extraction losses and matrix effects.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Re-extract the remaining aqueous phase and tissue pellet with an additional 1 mL of chloroform. Vortex and centrifuge as before.

  • Pool the organic phases.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of reconstitution solvent, vortex thoroughly, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a general framework for chromatographic separation and mass spectrometric detection. Instrument-specific optimization is required.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 30% B

    • 12.1-15 min: Re-equilibration at 30% B

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Theoretical):

    • This compound: Precursor Ion [M+H]⁺ → Product Ion (To be determined empirically, likely corresponding to the serotonin fragment)

    • This compound-d17 (IS): Precursor Ion [M+H]⁺ → Product Ion (To be determined empirically)

  • Instrument Parameters: Optimize capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity for the specific transitions.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Tissue Homogenization in Chloroform/Methanol b Add Internal Standard (this compound-d17) a->b c Liquid-Liquid Extraction b->c d Evaporation of Organic Phase c->d e Reconstitution in Mobile Phase d->e f Injection into LC System e->f g C18 Reversed-Phase Separation f->g h Electrospray Ionization (ESI+) g->h i MRM Detection h->i j Peak Integration i->j k Quantification using Internal Standard j->k l Concentration Calculation (e.g., pmol/g tissue) k->l

Caption: General workflow for this compound quantification in tissues.

Conclusion and Future Directions

This compound is an emerging endogenous lipid with a unique pharmacological profile as an antagonist of TRPV1 and cannabinoid receptors. While its presence in mammalian tissues is confirmed, the specific enzymatic machinery for its synthesis and its precise tissue concentrations remain key areas for future investigation. The detailed analytical protocols provided herein offer a robust framework for researchers to explore the quantitative distribution and dynamic regulation of this compound. Elucidating its physiological and pathophysiological roles could pave the way for novel therapeutic strategies targeting pain, inflammation, and neurological disorders.

References

The Emerging Role of N-Acyl Serotonins in Intestinal Homeostasis and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl serotonins (NASs) represent a class of lipid signaling molecules endogenously present in the intestinal tract, where they are emerging as critical regulators of gut physiology and pathophysiology. Structurally composed of a serotonin moiety N-acylated with a fatty acid, these compounds exhibit a range of biological activities, primarily through the modulation of the endocannabinoid system and transient receptor potential (TRP) channels. This technical guide provides a comprehensive overview of the putative biological activities of NASs in the intestinal tract, with a focus on their interactions with Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1). We present a compilation of the current quantitative data on their bioactivities, detailed experimental protocols for their study, and a depiction of their signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of N-acyl serotonins for gastrointestinal disorders.

Introduction

The gastrointestinal (GI) tract is a complex and dynamic environment where a multitude of signaling molecules orchestrate a delicate balance between nutrient absorption, motility, secretion, and immune responses. Serotonin (5-hydroxytryptamine, 5-HT), predominantly produced by enterochromaffin cells in the gut, is a key player in these processes.[1] Recently, a novel class of serotonin derivatives, the N-acyl serotonins (NASs), has been identified in the intestinal tissues of pigs and mice.[2][3] These molecules are formed by the conjugation of serotonin with various fatty acids, and their production can be influenced by dietary lipid intake.[2][3]

The biological activities of NASs are of significant interest due to their structural similarity to endocannabinoids, such as anandamide (N-arachidonoylethanolamine, AEA). This has led to the investigation of their role in the "endocannabinoidome," a complex signaling system that includes the endocannabinoids, their receptors, and the enzymes responsible for their synthesis and degradation. The primary putative biological activities of NASs in the intestinal tract revolve around their ability to inhibit Fatty Acid Amide Hydrolase (FAAH), the principal enzyme that degrades anandamide, and to antagonize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key sensor of noxious stimuli. Through these mechanisms, NASs have the potential to modulate intestinal inflammation, motility, and visceral sensation, making them promising therapeutic targets for a range of gastrointestinal disorders, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).

Quantitative Data on the Biological Activities of N-Acyl Serotonins

The biological potency of N-acyl serotonins is critically dependent on the nature of their acyl chain. The following tables summarize the available quantitative data for the most studied N-acyl serotonins.

Table 1: Inhibitory and Antagonistic Potency of N-Acyl Serotonins

N-Acyl SerotoninTargetSpeciesAssay SystemIC50 ValueReference(s)
N-arachidonoyl-serotonin (AA-5-HT) FAAHMouseNeuroblastoma cells12 µM
FAAHRatBasophilic leukemia cells5.6 µM
TRPV1HumanRecombinant (HEK293 cells)37-40 nM
TRPV1RatRecombinant (HEK293 cells)40 nM
N-oleoyl-serotonin (OA-5-HT) FAAHHumanRecombinant (HEK293 cells)> 50 µM
TRPV1HumanRecombinant (HEK293 cells)2.57 µM
N-palmitoyl-serotonin (PA-5-HT) FAAHHumanRecombinant (HEK293 cells)> 50 µM
TRPV1HumanRecombinant (HEK293 cells)0.76 µM
N-stearoyl-serotonin (SA-5-HT) FAAH--Lacks inhibitory activity

Table 2: Cannabinoid Receptor Binding Affinity of N-arachidonoyl-serotonin (AA-5-HT)

ReceptorSpeciesAssay SystemBinding Affinity (Ki)Reference(s)
CB1 -In vitro binding assaysVery weak ligand
CB2 --Not reported, but expected to be low-

Signaling Pathways of N-Acyl Serotonins in the Intestinal Tract

The biological effects of N-acyl serotonins in the gut are primarily mediated through two key signaling pathways: the inhibition of FAAH and the antagonism of TRPV1.

FAAH Inhibition and Enhancement of Endocannabinoid Signaling

N-acyl serotonins, particularly N-arachidonoyl-serotonin (AA-5-HT), act as inhibitors of FAAH. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, NASs increase the local concentrations of AEA in the intestinal tissue. AEA then activates cannabinoid receptors, primarily CB1 receptors on enteric neurons and epithelial cells, leading to a reduction in intestinal motility and secretion, as well as anti-inflammatory effects.

FAAH_Inhibition_Pathway NAS N-Acyl Serotonin (e.g., AA-5-HT) FAAH FAAH NAS->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1 CB1 Receptor Anandamide->CB1 Activates Effects Decreased Motility Decreased Secretion Anti-inflammatory Effects CB1->Effects Leads to TRPV1_Antagonism_Pathway cluster_neuron Sensory Neuron cluster_epithelium Intestinal Epithelial Cell NAS_n N-Acyl Serotonin TRPV1_n TRPV1 Channel NAS_n->TRPV1_n Antagonizes Pain Pain Sensation TRPV1_n->Pain Neuropeptides Release of Substance P, CGRP TRPV1_n->Neuropeptides Stimuli_n Noxious Stimuli (Heat, Acid, Capsaicin) Stimuli_n->TRPV1_n Activates NAS_e N-Acyl Serotonin TRPV1_e TRPV1 Channel NAS_e->TRPV1_e Antagonizes STAT3_ERK STAT3 / ERK1/2 Signaling TRPV1_e->STAT3_ERK Suppresses (via negative feedback) EGFR EGFR PLC PLC EGFR->PLC PLC->TRPV1_e Activates DNBS_Colitis_Workflow Start Start Induction Induce Colitis (DNBS intrarectal) Start->Induction Treatment Daily Treatment (NAS or Vehicle) Induction->Treatment Monitoring Daily Monitoring (Weight, Stool, Bleeding) Treatment->Monitoring Euthanasia Euthanize and Collect Colons Monitoring->Euthanasia Analysis Macroscopic Scoring Histology (H&E) MPO Assay Cytokine Analysis Euthanasia->Analysis End End Analysis->End NAS_Metabolism_Pathway Serotonin Serotonin NAT N-Acyltransferase (Putative) Serotonin->NAT FattyAcids Fatty Acids (from diet) FattyAcids->NAT NAS N-Acyl Serotonin NAT->NAS Synthesis AmideHydrolase Amide Hydrolase NAS->AmideHydrolase Degradation DegradationProducts Serotonin + Fatty Acid AmideHydrolase->DegradationProducts

References

Methodological & Application

Application Note and Protocol: A Validated LC-MS/MS Method for the Quantification of Oleoyl Serotonin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive and detailed methodology for the quantitative analysis of oleoyl serotonin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

This compound, an endogenous N-acyl amide of serotonin and oleic acid, is a lipid signaling molecule that has garnered significant interest due to its diverse biological activities. It is implicated in various physiological processes, including the regulation of the endocannabinoid system.[1] Accurate and precise quantification of this compound in biological matrices like plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics. This LC-MS/MS method offers high sensitivity and selectivity for the reliable measurement of this compound in human plasma.

Signaling Pathway of this compound

This compound is known to interact with components of the endocannabinoid system. It has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound can indirectly enhance endocannabinoid signaling.

Oleoyl_Serotonin_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Serotonin Serotonin NAT N-acyltransferase Serotonin->NAT Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->NAT Oleoyl_Serotonin_pre This compound NAT->Oleoyl_Serotonin_pre Oleoyl_Serotonin_syn This compound Oleoyl_Serotonin_pre->Oleoyl_Serotonin_syn Release Oleoyl_Serotonin_syn->FAAH Inhibition Degradation Degradation Products FAAH->Degradation Signaling Downstream Signaling CB1R->Signaling

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocol

This section details the materials and procedures for the quantification of this compound in plasma.

Materials and Reagents
  • This compound (analytical standard)

  • This compound-d17 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d17 (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d17 stock solution with methanol:water (1:1, v/v).

  • Calibration Standards (0.1 - 100 ng/mL): Spike blank human plasma with the appropriate working standard solutions to create calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting this compound from plasma.[2][3]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound-d17).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[4]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard (this compound-d17) Plasma_Sample->Add_IS Add_ACN Add 300 µL Ice-Cold Acetonitrile (0.1% Formic Acid) Add_IS->Add_ACN Vortex_1 Vortex (1 min) Add_ACN->Vortex_1 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex_1->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in 100 µL Initial Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2: Sample preparation workflow.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

Parameter Value
LC System UPLC System
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

Parameter Value
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
Gas Flow Instrument Dependent

| Capillary Voltage | 3.5 kV |

Table 3: MRM Transitions (Theoretical, requires optimization)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 441.3 160.1 100 Optimize (start at 25)

| This compound-d17 | 458.4 | 160.1 | 100 | Optimize (start at 25) |

Method Validation

A "fit-for-purpose" validation should be conducted to ensure the reliability of the method for its intended application.[4]

Table 4: Summary of Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99 > 0.995
Calibration Range - 0.1 - 100 ng/mL
LLOQ S/N > 10, Accuracy ±20%, Precision <20% 0.1 ng/mL
Accuracy Within ±15% of nominal value (±20% for LLOQ) 88 - 112%
Precision (CV%) ≤ 15% (≤ 20% for LLOQ) < 10%
Recovery Consistent and reproducible > 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15% < 12%
Stability
Freeze-Thaw (3 cycles) Within ±15% of initial concentration Stable
Bench-Top (4 hours) Within ±15% of initial concentration Stable

| Long-Term (-80°C)| Within ±15% of initial concentration | Stable for 3 months |

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight concentration levels in duplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor is typically used.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels on three different days.

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Recovery and Matrix Effect

The extraction recovery of this compound was determined by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions.

Stability

The stability of this compound in human plasma was assessed under various conditions:

  • Freeze-Thaw Stability: Three freeze-thaw cycles from -80°C to room temperature.

  • Bench-Top Stability: At room temperature for 4 hours.

  • Long-Term Stability: At -80°C for up to 3 months.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, which includes a straightforward protein precipitation sample preparation and a sensitive UPLC-MS/MS analysis, is suitable for use in research, clinical, and drug development settings. The provided validation parameters demonstrate that the method is accurate, precise, and reliable for its intended purpose. Researchers should perform an in-house validation to ensure the method's performance on their specific instrumentation.

References

Application Notes and Protocols for the Synthesis and Purification of Oleoyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Oleoyl serotonin is a naturally occurring lipid mediator formed from the conjugation of oleic acid and the neurotransmitter serotonin. It belongs to the class of N-acyl amides, which are recognized for their diverse biological activities. Research has demonstrated that this compound acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of cannabinoid receptors CB1 and CB2.[1] These properties make it a molecule of significant interest for researchers in the fields of neurobiology, pharmacology, and drug development, particularly for investigating pain, inflammation, and endocannabinoid signaling pathways.

These application notes provide detailed protocols for the chemical synthesis and subsequent purification of this compound for research purposes. The described methods are intended to yield a high-purity compound suitable for in vitro and in vivo studies.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₈H₄₄N₂O₂[2]
Molecular Weight440.67 g/mol [2]
AppearanceOff-white to pale yellow solid-
SolubilitySoluble in ethanol, DMSO, DMF-
Table 2: Chromatographic Data for this compound
ParameterValue
Thin Layer Chromatography (TLC)
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseChloroform:Methanol (95:5, v/v)
Retention Factor (Rf)~0.5
High-Performance Liquid Chromatography (HPLC)
ColumnC18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient)
Detection Wavelength280 nm

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of Serotonin with Oleoyl Chloride

This protocol describes the synthesis of this compound by the N-acylation of serotonin hydrochloride with oleoyl chloride in the presence of a base.

Materials:

  • Serotonin hydrochloride

  • Oleoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of Serotonin Free Base:

    • In a round-bottom flask, suspend serotonin hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Under an inert atmosphere (argon or nitrogen), add triethylamine (2.2 equivalents) dropwise to the suspension with vigorous stirring.

    • Stir the mixture at 0°C for 30 minutes to allow for the formation of the serotonin free base.

  • Acylation Reaction:

    • In a separate dropping funnel, dissolve oleoyl chloride (1.1 equivalents) in anhydrous DCM.

    • Add the oleoyl chloride solution dropwise to the serotonin free base suspension over a period of 30-60 minutes, while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of the crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system: A gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration to 5%).

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (100% chloroform).

    • Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of chloroform.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Visualize the spots under UV light (254 nm).

    • Combine the fractions containing the pure this compound (identified by a single spot with the expected Rf value).

  • Final Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified this compound as an off-white to pale yellow solid.

    • Confirm the purity by HPLC analysis.

Protocol 3: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the analysis of the purity of the synthesized this compound using RP-HPLC.

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in ethanol or methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and determine the purity of the this compound by calculating the peak area percentage.

Mandatory Visualizations

Signaling Pathways

Oleoyl_Serotonin_Signaling cluster_TRPV1 TRPV1 Antagonism cluster_CB Cannabinoid Receptor Antagonism OS1 This compound TRPV1 TRPV1 Channel OS1->TRPV1 blocks Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx prevents Nociception Nociceptive Signaling Ca_Influx->Nociception reduces OS2 This compound CB1_CB2 CB1/CB2 Receptors OS2->CB1_CB2 inhibits AC Adenylyl Cyclase CB1_CB2->AC disinhibits cAMP ↓ cAMP AC->cAMP leads to

Caption: Signaling pathways of this compound.

Experimental Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Serotonin HCl + Oleoyl Chloride reaction N-Acylation Reaction (DCM, TEA, 0°C to RT) start->reaction workup Aqueous Work-up reaction->workup crude Crude this compound workup->crude column_chrom Silica Gel Column Chromatography crude->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions pure_product Pure this compound fractions->pure_product hplc RP-HPLC Purity Analysis pure_product->hplc final_product Final Product (>95% Purity) hplc->final_product

Caption: Experimental workflow for synthesis and purification.

References

In Vitro Assay for Testing Oleoyl Serotonin Activity on TRPV1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands. The activation of TRPV1 leads to an influx of cations, primarily Ca2+, which triggers the sensation of pain and neurogenic inflammation. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.

Oleoyl serotonin, a naturally occurring lipid amide, has been identified as a potent antagonist of the human TRPV1 receptor.[1] Understanding its mechanism of action and potency is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for in vitro assays to characterize the antagonist activity of this compound on the TRPV1 receptor. The primary methods described are a fluorescence-based calcium imaging assay and whole-cell patch clamp electrophysiology.

Data Presentation

The antagonist potency of this compound and other known TRPV1 modulators is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes quantitative data for this compound in comparison to other common TRPV1 antagonists.

CompoundTarget ReceptorAgonist UsedIC50 Value
This compound Human TRPV1Capsaicin2.57 µM[1]
CapsazepineHuman TRPV1Capsaicin~700 nM
AMG 517Human TRPV1Capsaicin0.76 nM[2]
SB-366791Human TRPV1Capsaicin5.7 nM
A-425619Human TRPV1Capsaicin4 nM
BCTCHuman TRPV1Capsaicin5.6 nM

Experimental Protocols

Two primary in vitro methods are detailed below for assessing the antagonist activity of this compound on TRPV1 channels.

Protocol 1: Intracellular Calcium Imaging Assay

This high-throughput-compatible assay measures the inhibition of agonist-induced calcium influx in cells overexpressing the TRPV1 receptor.

Objective: To determine the IC50 value of this compound for the inhibition of capsaicin-induced calcium influx in HEK-293 cells stably expressing the human TRPV1 receptor.

Materials:

  • HEK-293 cells stably expressing human TRPV1 (hTRPV1-HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • 96-well black-walled, clear-bottom cell culture plates

  • This compound

  • Capsaicin

  • Dimethyl sulfoxide (DMSO)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4)

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)

Procedure:

  • Cell Culture and Plating:

    • Culture hTRPV1-HEK293 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well.[3]

    • Allow cells to adhere and form a confluent monolayer overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of capsaicin in DMSO.

    • Perform serial dilutions of the this compound stock solution in HBSS/HEPES buffer to obtain a range of desired concentrations for the assay (e.g., from 100 µM to 1 nM).

    • Prepare a working solution of capsaicin in HBSS/HEPES buffer at a concentration that elicits a submaximal response (EC80), typically around 100-300 nM.

  • Calcium Dye Loading:

    • Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in HBSS/HEPES buffer to a final concentration of 2-5 µM.[4]

    • Aspirate the culture medium from the cells and wash each well once with 100 µL of HBSS/HEPES buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS/HEPES buffer to remove excess dye.

  • Antagonist Incubation:

    • Add 50 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle (DMSO in HBSS/HEPES) as a control.

    • Incubate the plate for 15-20 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well (Excitation: 490 nm, Emission: 525 nm).

    • Using the automated liquid handler, add 50 µL of the capsaicin working solution to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by setting the response in the vehicle control wells (capsaicin only) as 100% and the response in wells with a known potent antagonist or no capsaicin as 0%.

    • Plot the normalized response as a function of the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and allows for a more detailed characterization of the antagonist's mechanism of action.

Objective: To measure the direct inhibition of capsaicin-induced currents by this compound in individual hTRPV1-HEK293 cells.

Materials:

  • hTRPV1-HEK293 cells cultured on glass coverslips

  • Patch clamp rig with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution: 140 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2 with KOH).

  • This compound and capsaicin stock solutions in DMSO

  • Perfusion system for solution exchange

Procedure:

  • Preparation:

    • Place a coverslip with adherent hTRPV1-HEK293 cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current recording in the extracellular solution.

    • Apply a saturating concentration of capsaicin (e.g., 1 µM) via the perfusion system to elicit a maximal inward current through the TRPV1 channels.

    • Wash out the capsaicin with the extracellular solution until the current returns to baseline.

  • Antagonist Application:

    • Pre-incubate the cell with a specific concentration of this compound in the extracellular solution for 2-5 minutes.

    • Co-apply the same concentration of capsaicin along with the this compound.

    • Record the peak inward current in the presence of the antagonist.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Repeat the procedure for a range of this compound concentrations.

    • Plot the percentage of inhibition as a function of the this compound concentration and fit the data to determine the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Closed State Open State Capsaicin->TRPV1:p1 Binds & Activates Oleoyl_Serotonin Oleoyl_Serotonin Oleoyl_Serotonin->TRPV1:p1 Binds & Inhibits Ca_ion Ca²⁺ TRPV1:p2->Ca_ion Allows Influx Ca_influx Increased Intracellular [Ca²⁺] Ca_ion->Ca_influx Cellular_Response Cellular Response (e.g., Nociception) Ca_influx->Cellular_Response Calcium_Assay_Workflow A Seed hTRPV1-HEK293 cells in 96-well plate B Load cells with Fluo-4 AM dye A->B C Incubate with varying concentrations of This compound B->C D Establish baseline fluorescence reading C->D E Add Capsaicin (agonist) to all wells D->E F Measure peak fluorescence intensity E->F G Calculate % inhibition and determine IC50 F->G Patch_Clamp_Workflow A Establish whole-cell configuration on a single hTRPV1-HEK293 cell B Record baseline current at -60 mV A->B C Apply Capsaicin to elicit maximal TRPV1 current B->C D Washout Capsaicin C->D E Pre-incubate with This compound D->E F Co-apply Capsaicin and This compound E->F G Measure inhibited current and calculate % inhibition F->G

References

Application Notes and Protocols for Studying the Effects of Oleoyl Serotonin on Pain in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin (OS) and its structural analog, N-arachidonoyl-serotonin (AA-5-HT), have emerged as promising therapeutic candidates for the management of pain. Their analgesic properties are attributed to a dual mechanism of action: the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the antagonism of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a neurotransmitter that plays a crucial role in pain modulation. By inhibiting FAAH, this compound increases the endogenous levels of AEA, leading to the activation of cannabinoid receptor 1 (CB1), which is known to suppress nociceptive signaling.[2][3] Concurrently, this compound directly blocks the activity of the TRPV1 receptor, a key ion channel involved in the detection and transmission of noxious stimuli.[1][4] This dual-action profile makes this compound a compelling molecule for the development of novel analgesics with potentially enhanced efficacy and a favorable side-effect profile compared to traditional pain medications.

These application notes provide a comprehensive overview of the use of animal models to study the analgesic effects of this compound, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Dose-Response Studies

The following tables summarize the quantitative data from dose-response studies of N-arachidonoyl-serotonin (a close analog of this compound) in various animal models of pain.

Pain ModelSpeciesRoute of AdministrationEffective Dose RangeKey Findings
Formalin Test (Acute Inflammatory Pain) RatSubcutaneous (s.c.) into the paw0.1 - 10 nmol/pawDose-dependently reduced nociceptive behaviors (licking, flinching) in both the early (neurogenic) and late (inflammatory) phases of the test.
Formalin Test (Acute Inflammatory Pain) MouseIntraperitoneal (i.p.)1 - 10 mg/kgSignificantly attenuated the nocifensive response.
Chronic Constriction Injury (Neuropathic Pain) RatIntraperitoneal (i.p.)5 - 10 mg/kg/dayReversed thermal hyperalgesia and mechanical allodynia following chronic administration.

Signaling Pathways

The analgesic effects of this compound are mediated by two primary signaling pathways:

  • FAAH Inhibition and CB1 Receptor Activation: this compound inhibits the FAAH enzyme, preventing the breakdown of the endocannabinoid anandamide (AEA). The resulting increase in AEA levels leads to the activation of presynaptic CB1 receptors. As CB1 receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and inhibits voltage-gated calcium channels. This cascade of events ultimately suppresses the release of pro-nociceptive neurotransmitters from the presynaptic terminal, dampening pain signaling.

  • TRPV1 Receptor Antagonism: this compound acts as a direct antagonist of the TRPV1 receptor on the peripheral terminals of nociceptive neurons. Under normal conditions, noxious stimuli such as heat, protons (low pH), and certain endogenous ligands activate TRPV1, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the central nervous system and perceived as pain. By blocking the TRPV1 channel, this compound prevents this initial depolarization, thereby inhibiting the transmission of pain signals.

G cluster_0 FAAH Inhibition Pathway cluster_1 TRPV1 Antagonism Pathway OS This compound FAAH FAAH OS->FAAH Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1 Receptor (Presynaptic) AEA->CB1 Activates AC Adenylyl Cyclase CB1->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channels CB1->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces Neurotransmitter Reduced Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia1 Analgesia Neurotransmitter->Analgesia1 OS2 This compound TRPV1 TRPV1 Receptor (Nociceptor Terminal) OS2->TRPV1 Antagonizes Ion_influx Na+/Ca2+ Influx TRPV1->Ion_influx Depolarization Depolarization Ion_influx->Depolarization Pain_signal Pain Signal Transmission Depolarization->Pain_signal Analgesia2 Analgesia Pain_signal->Analgesia2 Blocks Stimuli Noxious Stimuli (Heat, Protons) Stimuli->TRPV1 Activates

Caption: Signaling pathways of this compound in pain modulation.

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is widely used to assess the efficacy of analgesic compounds against acute and persistent inflammatory pain. The injection of a dilute formalin solution into the paw of a rodent elicits a biphasic nociceptive response. The first phase (0-5 minutes) is characterized by acute neurogenic pain, while the second phase (15-60 minutes) reflects inflammatory pain.

Materials:

  • N-arachidonoyl-serotonin (or this compound)

  • Vehicle (e.g., a mixture of ethanol, Tween 80, and saline)

  • 5% Formalin solution

  • Experimental animals (e.g., male Sprague-Dawley rats or Swiss Webster mice)

  • Observation chambers with transparent floors

  • Syringes for drug administration and formalin injection

Procedure:

  • Acclimatization: Place the animals individually in the observation chambers for at least 30 minutes before the experiment to allow them to acclimate to the testing environment. This helps to reduce stress-induced variability in pain responses.

  • Drug Administration: Administer N-arachidonoyl-serotonin or the vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before the formalin injection.

  • Induction of Nociception: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the hind paw.

  • Observation: Immediately after the formalin injection, place the animal back into the observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory Phase): 15-60 minutes post-formalin injection.

  • Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle-treated control group for both phases. A statistically significant reduction in the time spent exhibiting pain behaviors indicates an analgesic effect.

G start Start acclimatization Animal Acclimatization (30 min in observation chamber) start->acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin formalin_injection Formalin Injection (50 µL of 5% solution in paw) drug_admin->formalin_injection observation Behavioral Observation formalin_injection->observation phase1 Phase 1 (0-5 min) Acute Pain observation->phase1 phase2 Phase 2 (15-60 min) Inflammatory Pain observation->phase2 data_analysis Data Analysis (Compare nociceptive behavior time) phase1->data_analysis phase2->data_analysis end End data_analysis->end

Caption: Experimental workflow for the formalin test.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely accepted animal model for inducing neuropathic pain, which mimics chronic pain conditions in humans characterized by persistent hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain in response to normally non-painful stimuli).

Materials:

  • N-arachidonoyl-serotonin (or this compound)

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures (e.g., 4-0)

  • Experimental animals (e.g., male Sprague-Dawley rats)

  • Plantar test apparatus (for assessing thermal hyperalgesia)

  • Von Frey filaments (for assessing mechanical allodynia)

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures with chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

    • Close the incision with sutures.

  • Post-Operative Recovery: Allow the animals to recover for a period of 7-14 days, during which neuropathic pain behaviors will develop.

  • Drug Administration: Administer N-arachidonoyl-serotonin or vehicle daily (or as per the study design) via the desired route (e.g., intraperitoneally).

  • Behavioral Testing:

    • Thermal Hyperalgesia (Plantar Test):

      • Place the rat in a plastic chamber on a glass floor.

      • Apply a radiant heat source to the plantar surface of the hind paw.

      • Record the latency for the rat to withdraw its paw. A shorter withdrawal latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

    • Mechanical Allodynia (Von Frey Test):

      • Place the rat on an elevated mesh floor.

      • Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.

      • Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response. A lower withdrawal threshold in the injured paw indicates mechanical allodynia.

  • Data Analysis: Compare the paw withdrawal latencies (thermal hyperalgesia) and paw withdrawal thresholds (mechanical allodynia) between the this compound-treated groups and the vehicle-treated control group. A significant increase in withdrawal latency and withdrawal threshold indicates a reversal of neuropathic pain symptoms.

References

Application Notes and Protocols for Cell-Based Assays: Screening for Oleoyl Serotonin Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleoyl serotonin is an endogenous lipid mediator, structurally related to the well-characterized endocannabinoid oleoylethanolamide (OEA). It is found in the intestinal tract and is implicated in the regulation of metabolic processes. Identifying and characterizing the receptors that bind this compound is crucial for understanding its physiological roles and for the development of novel therapeutics. The primary receptor target for this compound and its analogs is the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it an attractive target for the treatment of type 2 diabetes and obesity. Upon activation, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in the potentiation of glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). Additionally, this compound has been shown to be an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another important target in sensory neurons and other tissues.

These application notes provide detailed protocols for robust, high-throughput, cell-based assays to screen for and characterize compounds that bind to and modulate the activity of GPR119, the primary this compound receptor. The protocols focus on two key downstream signaling events: cAMP accumulation and intracellular calcium mobilization.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist such as this compound or OEA initiates a well-defined signaling cascade. The receptor couples to a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound / OEA GPR119 GPR119 Ligand->GPR119 Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gas->AC activates Gbg Gβγ Gas->Gbg ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Cellular Response (e.g., Insulin/GLP-1 Secretion) CREB->Response modulates gene expression

GPR119 Gαs-cAMP signaling pathway.

Experimental Workflow for High-Throughput Screening (HTS)

A typical workflow for screening a compound library for GPR119 agonists involves several key stages, from initial cell culture and assay setup to data analysis and hit confirmation. This process is designed to efficiently identify and validate potential lead compounds.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Primary Screen cluster_analysis Data Analysis & Follow-up Cell_Culture 1. Culture GPR119-expressing cells (e.g., HEK293-hGPR119) Harvest 2. Harvest and prepare cell suspension Cell_Culture->Harvest Dispense_Cells 4. Dispense cells into compound plates Harvest->Dispense_Cells Compound_Plating 3. Prepare compound library in 384-well plates Compound_Plating->Dispense_Cells Incubate_Stim 5. Incubate for stimulation (e.g., 30 min at RT) Dispense_Cells->Incubate_Stim Add_Reagents 6. Add detection reagents (e.g., HTRF or AlphaScreen) Incubate_Stim->Add_Reagents Incubate_Detect 7. Incubate for detection (e.g., 60 min at RT) Add_Reagents->Incubate_Detect Read_Plate 8. Read plate on a compatible reader Incubate_Detect->Read_Plate Data_Analysis 9. Analyze data and calculate Z'-factor Read_Plate->Data_Analysis Hit_ID 10. Identify primary 'hits' based on activity threshold Data_Analysis->Hit_ID Dose_Response 11. Perform dose-response assays for hit confirmation Hit_ID->Dose_Response EC50 12. Determine EC50 values for confirmed hits Dose_Response->EC50

General workflow for a cell-based GPCR agonist screen.

Data Presentation: GPR119 Agonist Activity

CompoundAssay TypeCell LinePotency (EC50)Reference
Oleoylethanolamide (OEA)cAMP AccumulationHEK293-hGPR1192.9 µM - 4.4 µM[1]
Oleoylethanolamide (OEA)cAMP AccumulationmGLUTag cells~10 µM (significant increase)
AR231453 (Synthetic Agonist)cAMP AccumulationHEK293-hGPR1195.7 nM[1]
AR231453 (Synthetic Agonist)cAMP AccumulationHIT-T154.7 nM[1]
2-Oleoyl Glycerol (2-OG)cAMP AccumulationCOS-7-hGPR1192.5 µM
N-Oleoyldopamine (OLDA)cAMP AccumulationHEK293-hGPR1194.4 µM

Data Presentation: this compound Activity on TRPV1

This compound has been identified as an antagonist of the TRPV1 channel.

CompoundAssay TypeTargetPotency (IC50)Reference
This compoundCapsaicin-induced TRPV1 activationHuman TRPV12.57 µM

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for GPR119 Agonist Screening

This protocol describes a competitive immunoassay to measure intracellular cAMP levels in a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS supplemented with 0.1% BSA and 20 mM HEPES.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Test Compounds: this compound and other test compounds, serially diluted.

  • Reference Agonist: Oleoylethanolamide (OEA).

  • HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer) containing cAMP-d2 conjugate and anti-cAMP cryptate-labeled antibody.

  • Plates: 384-well, low-volume, white microplates.

  • Plate Reader: HTRF-compatible microplate reader.

Procedure:

  • Cell Culture:

    • Culture HEK293-hGPR119 cells in T175 flasks until they reach 80-90% confluency.

    • On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer and perform a cell count to determine viability and concentration.

  • Cell Preparation:

    • Centrifuge the cell suspension and resuspend the pellet in assay buffer containing a final concentration of 500 µM IBMX.

    • Adjust the cell density to the desired concentration (e.g., 2,500 cells/5 µL), which should be optimized beforehand.

  • Compound Plating:

    • Prepare serial dilutions of test compounds and the reference agonist (OEA) in the assay buffer.

    • Dispense 5 µL of each compound dilution into the wells of a 384-well plate. Include wells with assay buffer only as a negative control.

  • Cell Stimulation:

    • Dispense 5 µL of the prepared cell suspension into each well of the compound plate.

    • Seal the plate and incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate antibody in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP cryptate antibody solution.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

    • Assess assay quality by calculating the Z'-factor using positive (e.g., max OEA concentration) and negative (vehicle) controls. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: AlphaScreen cAMP Assay for GPR119

This protocol utilizes a bead-based proximity assay to quantify cAMP levels.

Materials:

  • Cell Line, Culture Medium, Assay Buffer, PDE Inhibitor, Compounds, and Plates: As described in Protocol 1.

  • AlphaScreen cAMP Assay Kit: (e.g., from PerkinElmer) containing Streptavidin-Donor beads, anti-cAMP Acceptor beads, and biotinylated-cAMP.

  • Plate Reader: AlphaScreen-compatible microplate reader.

Procedure:

  • Cell Culture and Preparation:

    • Follow steps 1 and 2 from Protocol 1. Adjust cell density as optimized for the AlphaScreen assay (e.g., 2,000 cells/5 µL).

  • Assay Protocol (Suspension Format):

    • Prepare a 2X working solution of the anti-cAMP Acceptor beads in assay buffer.

    • Mix equal volumes of the cell suspension and the 2X Acceptor bead solution.

    • Dispense 10 µL of this cell/bead mixture into the wells of a 384-well plate.

    • Add 5 µL of the serially diluted test compounds or reference agonist.

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • In a separate tube, prepare a 2X working solution of the Streptavidin-Donor beads and biotinylated-cAMP in the provided lysis/detection buffer.

    • Add 15 µL of this detection mix to each well. This will lyse the cells and initiate the AlphaScreen signal.

    • Seal the plate, protect from light, and incubate for at least 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • The AlphaScreen signal is inversely proportional to the amount of intracellular cAMP.

    • Plot the signal against the log of the agonist concentration and fit to a sigmoidal dose-response (inhibition) curve to determine the EC50.

    • Calculate the Z'-factor to validate assay performance.

Protocol 3: FLIPR-Based Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration upon GPR119 activation, typically in cells co-expressing a promiscuous G-protein like Gα16 or in specific cell lines where GPR119 activation leads to calcium mobilization.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing GPR119 (and potentially a promiscuous G-protein).

  • Culture Medium: As appropriate for the cell line.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., from Molecular Devices).

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage (if required by the dye).

  • Test Compounds and Reference Agonist.

  • Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument with liquid handling capabilities.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well black-walled, clear-bottom plates at an optimized density to form a confluent monolayer.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium indicator dye loading buffer according to the manufacturer's instructions. This typically involves dissolving the dye in assay buffer, often containing probenecid.

    • Remove the culture medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature, protected from light.

  • Compound Plate Preparation:

    • Prepare a plate with test compounds and reference agonist at 4X the final desired concentration in assay buffer.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set up the instrument protocol to measure a baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument will then add the compounds from the compound plate to the cell plate.

    • Continue to measure the fluorescence kinetically for a further 2-3 minutes to capture the calcium mobilization signal.

  • Data Analysis:

    • The change in fluorescence intensity (maximum signal - baseline) is proportional to the increase in intracellular calcium.

    • Plot the fluorescence change against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 values.

    • Calculate the Z'-factor for assay quality control.

Conclusion

The provided protocols for cAMP and calcium flux assays offer robust and scalable methods for screening and characterizing ligands of the this compound receptor, GPR119. By employing these cell-based assays, researchers can effectively identify novel agonists with therapeutic potential for metabolic diseases. The inclusion of data for the well-characterized analog OEA provides a valuable benchmark for these studies. Furthermore, the identification of TRPV1 as another potential target for this compound opens up additional avenues for research into its physiological functions.

References

Application Notes and Protocols for the Extraction and Quantification of N-acyl Serotonins from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl serotonins are a class of endogenous lipid mediators synthesized through the conjugation of serotonin with various fatty acids.[1] This family of molecules, which includes N-acetylserotonin (NAS), N-arachidonoyl-serotonin (AA-5-HT), N-oleoyl-serotonin (OA-5-HT), N-palmitoyl-serotonin (PA-5-HT), and N-stearoyl-serotonin (SA-5-HT), is the subject of growing scientific interest due to its diverse biological activities.[1] These compounds are implicated in a variety of physiological processes, including neurotransmission, inflammation, and pain perception.[1] The accurate and sensitive quantification of N-acyl serotonins in biological matrices is critical for elucidating their roles in health and disease, and for the development of novel therapeutic agents.[1] This document provides detailed protocols for the extraction of N-acyl serotonins from tissue samples and their subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Signaling Pathways of N-Acyl Serotonins

N-acyl serotonins exert their biological effects through multiple signaling pathways. N-acetylserotonin, a precursor to melatonin, is known to activate the TrkB receptor, a pathway also utilized by brain-derived neurotrophic factor (BDNF). Longer-chain N-acyl serotonins, such as N-arachidonoyl-serotonin, can modulate the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide.

cluster_NAS N-Acetylserotonin (NAS) Pathway cluster_LongChain Long-Chain N-Acyl Serotonin Pathway NAS N-Acetylserotonin TrkB TrkB Receptor NAS->TrkB activates Signaling_NAS Neurotrophic Effects (e.g., Neuroprotection, Antidepressant) TrkB->Signaling_NAS LongChain e.g., N-Arachidonoyl-serotonin FAAH Fatty Acid Amide Hydrolase (FAAH) LongChain->FAAH inhibits Anandamide Anandamide FAAH->Anandamide degrades CB1R CB1 Receptor Anandamide->CB1R activates Signaling_LC Endocannabinoid Signaling (e.g., Analgesia, Anti-inflammation) CB1R->Signaling_LC

Caption: Signaling pathways of N-acetylserotonin and long-chain N-acyl serotonins.

Quantitative Data of N-Acyl Serotonins in Biological Tissues

The endogenous levels of N-acyl serotonins can vary significantly depending on the biological matrix and physiological conditions. The following tables summarize reported concentrations of various N-acyl serotonins in different biological samples.

Table 1: N-Acyl Serotonin Levels in Human Tissues

AnalyteTissue/MatrixConcentration
N-acetylserotoninEpidermis43.41 ± 12.45 ng/mg protein
SerotoninEpidermis113.18 ± 13.34 ng/mg protein
N-acetylserotoninSerum2.44 ± 0.45 ng/mL
SerotoninSerum295.33 ± 17.17 ng/mL

Data from Characterization of Serotonin and N-acetylserotonin Systems in the Human Epidermis and Skin Cells - PMC.

Table 2: N-Acyl Serotonin Levels in Porcine Intestinal Tissues

AnalyteTissueConcentration (pmol/g)
N-stearoyl-serotoninJejunum2.7 ± 0.6
N-oleoyl-serotoninJejunum13.9 ± 3.1
N-palmitoyl-serotoninJejunum1.8 ± 0.4
N-arachidonoyl-serotoninJejunum0.2 ± 0.04
N-stearoyl-serotoninIleum3.1 ± 0.7
N-oleoyl-serotoninIleum16.8 ± 3.8
N-palmitoyl-serotoninIleum2.2 ± 0.5
N-arachidonoyl-serotoninIleum0.2 ± 0.05

Data from Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract.

Experimental Protocols

The general workflow for the quantitative analysis of N-acyl serotonins in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A robust internal standard strategy is essential for accurate quantification.

Start Tissue Sample Collection Homogenization Homogenization (e.g., in Chloroform:Methanol:Buffer) Start->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation to Dryness (under Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in a Suitable Solvent (e.g., Acetonitrile:Water) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Caption: General experimental workflow for N-acyl serotonin analysis.

Protocol 1: Liquid-Liquid Extraction of N-Acyl Serotonins from Tissue Samples

This protocol is suitable for a variety of tissue types, including brain and intestinal tissue.

Materials:

  • Tissue sample (e.g., mouse brain, pig intestine)

  • Internal Standards (deuterated analogs of the N-acyl serotonins of interest)

  • Chloroform

  • Methanol

  • 0.1 M Tris-HCl buffer (pH 7.4)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Weigh the tissue sample and homogenize it in a solution of chloroform:methanol:Tris-HCl buffer (2:1:1, v/v/v).

  • Add a known amount of the internal standard mixture to the homogenate.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase.

  • Re-extract the aqueous phase and tissue pellet with chloroform.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile:water, 1:1, v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of N-Acyl Serotonins

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of N-acyl serotonins. Optimization will be required for specific analytes and instrumentation.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 analytical column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain N-acyl serotonins.

    • 0-1 min: 30% B

    • 1-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 30% B

    • 12.1-15 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for the analysis of N-acyl serotonins.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for each N-acyl serotonin and internal standard must be optimized. Theoretical values are provided in Table 3, but must be confirmed experimentally.

Table 3: Theoretical MRM Transitions for Selected N-Acyl Serotonins

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-acetylserotonin (NAS)219.1160.1
N-palmitoyl-serotonin (PA-5-HT)415.3160.1
N-oleoyl-serotonin (OA-5-HT)441.4160.1
N-stearoyl-serotonin (SA-5-HT)443.4160.1
N-arachidonoyl-serotonin (AA-5-HT)465.4160.1

Note: These are theoretical values and must be confirmed experimentally.

Conclusion

The LC-MS/MS methods described in these application notes provide a robust and sensitive platform for the quantitative analysis of N-acyl serotonins in a variety of biological samples. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data and signaling pathway information, offer a valuable resource for researchers, scientists, and drug development professionals investigating the roles of these important endogenous lipids. Further research is needed to fully elucidate the quantitative levels and biological functions of N-acyl serotonins in various physiological and pathological states.

References

Application Notes and Protocols: Electrophysiological Assays for Oleoyl Serotonin Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin, an endogenous N-acyl amide, is a lipid signaling molecule structurally related to the endocannabinoid anandamide. It has garnered significant interest in neuroscience and pharmacology due to its potential therapeutic effects, particularly in pain and inflammation. These effects are primarily mediated through its interaction with various ion channels, which are fundamental components of cellular excitability and signaling. This document provides detailed application notes and protocols for investigating the effects of this compound on key ion channel targets using electrophysiological techniques, with a primary focus on the whole-cell patch-clamp method.

Principle of Electrophysiological Assays

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity by recording the ionic currents flowing through them. In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to gain electrical access to the entire cell. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the resulting currents, providing insights into ion channel gating, conductance, and pharmacology.

Key Ion Channel Targets for this compound

Based on current research, the primary and best-characterized ion channel target for this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. However, due to its structural similarity to other lipid signaling molecules and the broad effects of serotonin, other potential ion channel targets include other TRP channels (TRPA1, TRPM8), voltage-gated sodium channels (Nav1.7), voltage-gated calcium channels (Cav3.2), voltage-gated potassium channels (KCNQ), and GABA-A receptors.

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following table summarizes the known quantitative effects of this compound on ion channels based on available literature. This table will be updated as more research becomes available.

Ion ChannelSpecies/Cell LineAssay TypeKey ParameterValueReference
TRPV1 HumanElectrophysiologyIC₅₀2.57 µM[1][2]

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay for this compound Effects on TRPV1 Channels

This protocol describes the methodology to assess the inhibitory effect of this compound on capsaicin-activated TRPV1 currents in a heterologous expression system (e.g., HEK293 or CHO cells) or in primary sensory neurons (e.g., dorsal root ganglion neurons).

1. Cell Culture and Transfection:

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are suitable for transiently or stably expressing the target ion channel (human TRPV1).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: For transient expression, transfect cells with a plasmid encoding the human TRPV1 channel using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells. Recordings are typically performed 24-48 hours post-transfection.[3]

2. Electrophysiological Recordings:

  • Apparatus: A standard patch-clamp setup including an inverted microscope, a micromanipulator, a patch-clamp amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).

  • Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Recording Procedure:

    • Transfer a coverslip with cultured cells to the recording chamber and perfuse with the extracellular solution.

    • Identify a transfected cell (if applicable) and form a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a voltage ramp or step protocol to elicit TRPV1 currents. For example, a voltage ramp from -100 mV to +100 mV over 200 ms can be used.

    • Establish a stable baseline current by applying the TRPV1 agonist capsaicin (e.g., 1 µM).

    • Co-apply this compound at various concentrations with capsaicin to determine its inhibitory effect.

    • Wash out the compounds to observe the recovery of the current.

3. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Construct a concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

Protocol 2: General Protocol for Screening this compound Effects on Other Ion Channels

This protocol provides a general framework for assessing the effects of this compound on other ion channels of interest. Specific parameters such as the choice of cell line, agonist/activator, and voltage protocol will need to be adapted for the specific channel being studied.

1. Target Channels and Cell Lines:

  • TRPA1: Use HEK293 cells expressing human TRPA1. Activate with an agonist like mustard oil or AITC.[4]

  • TRPM8: Use HEK293 cells expressing human TRPM8. Activate with menthol or icilin.[5]

  • Nav1.7: Use HEK293 cells expressing human Nav1.7. Elicit currents using depolarizing voltage steps.

  • Cav3.2: Use HEK293 cells expressing human Cav3.2. Elicit T-type calcium currents using a two-step voltage protocol.

  • KCNQ: Use CHO cells expressing KCNQ2/3 channels. Elicit M-type potassium currents using depolarizing voltage steps.

  • GABA-A Receptors: Use HEK293 cells expressing GABA-A receptor subunits (e.g., α1β2γ2). Activate with GABA.

2. Solutions:

  • Extracellular and Intracellular Solutions: The composition of the recording solutions should be optimized for the specific ion channel being studied to isolate the current of interest. For example, for sodium channels, potassium channel blockers can be included in the extracellular solution. For calcium channels, a higher concentration of extracellular calcium is used.

3. Voltage Protocols:

  • Ligand-gated channels (TRPV1, TRPA1, TRPM8, GABA-A): A holding potential of -60 mV is typically used, and currents are activated by the application of a specific agonist.

  • Voltage-gated channels (Nav1.7, Cav3.2, KCNQ): Specific voltage step protocols are required to study the voltage-dependent activation, inactivation, and recovery from inactivation.

4. Data Analysis:

  • Analyze changes in current amplitude, activation/inactivation kinetics, and voltage-dependence of gating in the presence of this compound.

  • Determine EC₅₀ or IC₅₀ values as appropriate.

Visualization of Pathways and Workflows

Signaling Pathway of this compound on TRPV1

G Figure 1: Proposed Signaling Pathway for this compound's Antagonistic Effect on TRPV1 cluster_membrane Plasma Membrane Oleoyl_Serotonin This compound TRPV1 TRPV1 Channel Oleoyl_Serotonin->TRPV1 Antagonizes/Inhibits Ion_Influx Cation Influx (Na+, Ca2+) TRPV1->Ion_Influx Opens to allow Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Cell_Membrane Cell Membrane Neuronal_Excitation Neuronal Excitation / Pain Signal Ion_Influx->Neuronal_Excitation Leads to

Caption: Proposed mechanism of this compound's antagonism of the TRPV1 channel.

Experimental Workflow for Whole-Cell Patch-Clamp Assay

G Figure 2: Experimental Workflow for a Whole-Cell Patch-Clamp Assay Cell_Culture 1. Cell Culture & Transfection (e.g., HEK293 with TRPV1) Recording_Setup 2. Prepare Recording Setup (Pipettes, Solutions) Cell_Culture->Recording_Setup Giga_Seal 3. Form Giga-ohm Seal Recording_Setup->Giga_Seal Whole_Cell 4. Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording 5. Record Baseline Current (with Agonist, e.g., Capsaicin) Whole_Cell->Baseline_Recording Compound_Application 6. Apply this compound Baseline_Recording->Compound_Application Data_Acquisition 7. Record Modulated Current Compound_Application->Data_Acquisition Data_Analysis 8. Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis

Caption: Step-by-step workflow for a typical whole-cell patch-clamp experiment.

Concluding Remarks

The provided protocols offer a comprehensive guide for researchers to investigate the effects of this compound on various ion channels. While the primary known target is TRPV1, the general screening protocol can be adapted to explore the broader pharmacological profile of this endogenous lipid. Rigorous electrophysiological characterization is crucial for understanding the molecular mechanisms underlying the physiological effects of this compound and for the development of novel therapeutics targeting these pathways.

References

Application Notes and Protocols for Assessing Oleoyl Serotonin Effects on Memory in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing behavioral assays in mice for evaluating the effects of oleoyl serotonin (OS) on memory. This document includes detailed experimental protocols, data presentation tables, and visualizations of the proposed signaling pathway and experimental workflows.

Introduction

This compound (OS) is an endocannabinoid-like molecule that has been identified as a novel antagonist of cannabinoid receptors (CB1 and CB2).[1][2][3][4] The endocannabinoid system is known to play a significant role in modulating cognitive processes, including learning and memory. Therefore, investigating the effects of OS on memory is a promising area of research for potential therapeutic interventions in neurological and psychiatric disorders characterized by memory impairments. This document outlines standardized protocols for key behavioral assays used to assess different aspects of memory in mice, specifically adapted for the administration of this compound.

Data Presentation

The following tables are structured to summarize quantitative data from behavioral assays assessing the effects of this compound on memory.

Table 1: Morris Water Maze (MWM) - Escape Latency

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (2 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
WIN55,212-2 (CB Agonist)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
OS + WIN55,212-2Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Note: Data in this table is representative. Actual values should be populated from experimental results. A study by Franco et al. (2024) showed that this compound counteracted the learning and memory deficits caused by the cannabinoid agonist WIN55,212-2 in the MWM test.[1]

Table 2: Novel Object Recognition (NOR) Test - Discrimination Index

Treatment GroupDiscrimination Index (Mean ± SEM)
Vehicle
This compound (Specify Dose)
Positive Control (e.g., Donepezil)
Negative Control (e.g., Scopolamine)

Note: Currently, there is a lack of published data specifically investigating the effects of this compound using the Novel Object Recognition test. This table provides a template for future studies.

Table 3: Passive Avoidance (PA) Test - Step-through Latency

Treatment GroupAcquisition Latency (s) (Mean ± SEM)Retention Latency (s) (Mean ± SEM)
Vehicle
This compound (Specify Dose)
Positive Control (e.g., Rolipram)
Negative Control (e.g., Scopolamine)

Note: Currently, there is a lack of published data specifically investigating the effects of this compound using the Passive Avoidance test. This table provides a template for future studies.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Morris Water Maze (MWM)

The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular pool (120-150 cm in diameter)

  • Water made opaque with non-toxic white paint or milk powder

  • Submerged escape platform (10-15 cm in diameter)

  • Visual cues placed around the room

  • Video tracking system and software

  • This compound (OS) solution

  • Vehicle solution (e.g., PBS)

  • WIN55,212-2 solution (optional, for inducing memory impairment)

Protocol:

  • Animal Preparation: Adult male C57BL/6 mice (8-12 weeks old) are typically used. House animals individually for at least one week before the experiment with ad libitum access to food and water. Handle the mice for 2-3 minutes daily for 5 days prior to the start of the experiment to acclimate them to the experimenter.

  • Drug Administration: Administer this compound (2 mg/kg, intraperitoneally) or vehicle 30 minutes before the first trial of each day. In experiments investigating the reversal of memory deficits, a CB agonist like WIN55,212-2 (0.5 mg/kg, i.p.) can be administered 15 minutes after the OS or vehicle injection.

  • Acquisition Phase (5 days):

    • Each mouse undergoes four trials per day for five consecutive days.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (N, S, E, W).

    • Allow the mouse to swim freely and find the hidden platform. The trial ends when the mouse climbs onto the platform or after 60 seconds have elapsed.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds to associate its location with the distal cues.

    • Record the escape latency (time to find the platform) for each trial using the video tracking software.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • Two sets of identical objects (A and B), differing in shape, color, and texture, but with similar dimensions and complexity.

  • Video recording and analysis software

  • This compound (OS) solution

  • Vehicle solution

Protocol:

  • Habituation (Day 1):

    • Place each mouse individually into the empty open field arena.

    • Allow the mouse to explore freely for 5-10 minutes.

    • This phase allows the mouse to acclimate to the testing environment.

  • Training/Familiarization (Day 2):

    • Administer OS or vehicle 30 minutes before the training session.

    • Place two identical objects (A) in the arena at a fixed distance from each other.

    • Place the mouse in the arena, midway between the two objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Testing (Day 2 or 3):

    • After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), replace one of the familiar objects (A) with a novel object (B).

    • Place the mouse back into the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

    • Calculate the Discrimination Index (DI) as: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.

Passive Avoidance (PA) Test

The PA test assesses fear-motivated memory, which is dependent on the amygdala and hippocampus.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door, with an electrifiable grid floor in the dark compartment).

  • Shock generator.

  • This compound (OS) solution.

  • Vehicle solution.

Protocol:

  • Training/Acquisition (Day 1):

    • Administer OS or vehicle 30 minutes before the training trial.

    • Place the mouse in the light compartment of the apparatus.

    • After a brief habituation period (e.g., 60 seconds), the guillotine door to the dark compartment is opened.

    • When the mouse enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered through the grid floor.

    • Record the latency to enter the dark compartment (step-through latency).

    • Immediately after the shock, return the mouse to its home cage.

  • Testing/Retention (Day 2):

    • Approximately 24 hours after the training, place the mouse back into the light compartment.

    • Open the guillotine door and record the step-through latency.

    • No foot shock is delivered during the testing phase.

    • A longer step-through latency during the testing phase compared to the training phase indicates successful retention of the aversive memory. The maximum latency is typically set to 300 or 600 seconds.

Visualizations

Proposed Signaling Pathway of this compound in Memory Modulation

Oleoyl_Serotonin_Signaling_Pathway Endocannabinoid Endocannabinoid (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoid->CB1R Activates CB2R CB2 Receptor Endocannabinoid->CB2R Activates OS This compound OS->CB1R Antagonizes OS->CB2R Antagonizes AC Adenylyl Cyclase CB1R->AC Inhibits CB2R->AC Inhibits PKA PKA AC->PKA Activates CREB CREB PKA->CREB Phosphorylates LTP Long-Term Potentiation CREB->LTP Promotes Memory Memory Formation LTP->Memory

Caption: Proposed signaling pathway of this compound in memory modulation.

Experimental Workflow for Behavioral Assays

Behavioral_Assay_Workflow cluster_mwm Morris Water Maze (MWM) cluster_nor Novel Object Recognition (NOR) cluster_pa Passive Avoidance (PA) MWM_Admin OS/Vehicle Administration (Daily, 30 min prior) MWM_Acq Acquisition Phase (5 days, 4 trials/day) MWM_Admin->MWM_Acq MWM_Probe Probe Trial (Day 6, no platform) MWM_Acq->MWM_Probe NOR_Hab Habituation (Day 1) NOR_Admin OS/Vehicle Administration (Day 2, 30 min prior) NOR_Hab->NOR_Admin NOR_Train Training/Familiarization (Day 2) NOR_Admin->NOR_Train NOR_Test Testing (1 or 24h post-training) NOR_Train->NOR_Test PA_Admin OS/Vehicle Administration (Day 1, 30 min prior) PA_Train Training/Acquisition (Day 1, with shock) PA_Admin->PA_Train PA_Test Testing/Retention (Day 2, no shock) PA_Train->PA_Test

Caption: General experimental workflows for the MWM, NOR, and PA behavioral assays.

References

Application Notes and Protocols for Studying Oleoyl Serotonin using the Two-Epitope Voltage-Clamp Technique

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin (O-S) is an endogenous lipid mediator that has garnered significant interest for its diverse pharmacological activities. As an analogue of anandamide, it interacts with various components of the endocannabinoid system and other signaling pathways. The two-electrode voltage-clamp (TEVC) technique, particularly in Xenopus laevis oocytes, provides a robust and versatile platform to characterize the effects of this compound on ion channels and G-protein coupled receptors (GPCRs). These application notes provide detailed protocols and quantitative data for studying the interactions of this compound with key molecular targets.

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on specific ion channels and receptors as determined by the two-electrode voltage-clamp technique.

TargetSpeciesAgonist/AntagonistIC50Reference
TRPV1HumanAntagonist2.57 µM[1][2]

Table 1: Inhibitory Effect of this compound on TRPV1 Channels. The table displays the half-maximal inhibitory concentration (IC50) of this compound on the human Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

TargetSpeciesAgonist/AntagonistIC50Confidence Interval (95%)Reference
CB1 ReceptorNot SpecifiedAntagonist2.4 µM1.6–3.5 µM[1]
CB2 ReceptorNot SpecifiedAntagonist10.4 µM9.1–12.5 µM[1]

Table 2: Inhibitory Effects of this compound on Cannabinoid Receptors. The table presents the half-maximal inhibitory concentrations (IC50) of this compound on cannabinoid receptors CB1 and CB2, determined using a TEVC system where the receptors were co-expressed with G-protein-coupled inwardly rectifying potassium (GIRK) channels as reporters.[1]

Experimental Protocols

General Protocol for Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol outlines the fundamental steps for performing TEVC recordings to study the effects of this compound on ion channels or GPCRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the target channel/receptor (and any necessary accessory proteins like G-proteins or GIRK channels)

  • ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5)

  • Collagenase solution (e.g., 2 mg/mL in ND96)

  • Microinjection setup (e.g., Nanoject)

  • TEVC amplifier and data acquisition system

  • Glass microelectrodes (0.5-2 MΩ resistance)

  • 3 M KCl for filling microelectrodes

  • Recording chamber

  • Perfusion system

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

Procedure:

  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Wash thoroughly with ND96 solution and select healthy stage V-VI oocytes.

    • Incubate oocytes in ND96 solution at 16-18°C.

  • cRNA Microinjection:

    • Prepare cRNA of the target protein(s) using in vitro transcription kits.

    • Inject 5-50 ng of cRNA into the cytoplasm of each oocyte.

    • For GPCR studies, co-inject cRNAs for the receptor, G-protein subunits (if necessary), and GIRK channels (e.g., GIRK1/2) to act as reporters of receptor activation.

    • Incubate injected oocytes for 2-7 days at 16-18°C to allow for protein expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential (Vm), and the other injects current.

    • Clamp the oocyte membrane potential to a holding potential (typically -60 mV to -80 mV).

    • Apply voltage steps or ramps as required for the specific channel being studied to elicit ionic currents.

    • Establish a stable baseline current recording.

  • Application of this compound:

    • Prepare desired concentrations of this compound in the recording solution from a stock solution. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid non-specific effects.

    • Perfuse the oocyte with the this compound-containing solution.

    • Record the changes in the elicited currents in the presence of this compound.

    • To determine IC50 values, apply a range of this compound concentrations and measure the corresponding inhibition of the current.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50.

Specific Protocol for Studying this compound's Effect on TRPV1 Channels

Objective: To determine the inhibitory effect of this compound on capsaicin-activated TRPV1 currents.

Procedure:

  • Follow the general TEVC protocol, injecting oocytes with human TRPV1 cRNA.

  • Set the holding potential to -60 mV.

  • Activate TRPV1 channels by applying a saturating concentration of capsaicin (e.g., 1 µM) in the recording solution.

  • Once a stable capsaicin-induced inward current is achieved, co-apply different concentrations of this compound with capsaicin.

  • Record the inhibition of the capsaicin-induced current by this compound.

  • Wash out this compound to observe the reversibility of the inhibition.

  • Analyze the data to calculate the IC50 value for this compound's inhibition of TRPV1.

Specific Protocol for Studying this compound's Effect on CB1 and CB2 Receptors

Objective: To determine the antagonistic effect of this compound on cannabinoid receptor activation.

Procedure:

  • Follow the general TEVC protocol, co-injecting oocytes with cRNA for the desired cannabinoid receptor (CB1 or CB2), G-protein subunits (e.g., Gαi/o), and GIRK1/GIRK2 channel subunits. The GIRK channels will serve as a downstream reporter of receptor activation.

  • Use a high potassium recording solution (e.g., 96 mM KCl) to increase the inward potassium current through GIRK channels.

  • Set the holding potential to -80 mV.

  • Activate the cannabinoid receptors by applying a known agonist (e.g., WIN55,212-2 at 1 µM). This will induce G-protein activation, leading to the opening of GIRK channels and an inward potassium current.

  • Once a stable agonist-induced current is established, co-apply different concentrations of this compound with the agonist.

  • Record the inhibition of the agonist-induced GIRK current by this compound.

  • Analyze the data to determine the IC50 value for this compound's antagonism of CB1 or CB2 receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the experimental workflow and the putative signaling pathways modulated by this compound.

TEVC_Workflow cluster_prep Oocyte Preparation & Injection cluster_recording TEVC Recording cluster_experiment Experiment cluster_analysis Data Analysis oocyte_prep Oocyte Harvest & Defolliculation crna_injection cRNA Microinjection (Target + Reporters) oocyte_prep->crna_injection incubation Incubation (2-7 days) crna_injection->incubation placement Oocyte Placement in Chamber incubation->placement impale Impale with Two Electrodes placement->impale voltage_clamp Voltage Clamp (-80mV) impale->voltage_clamp baseline Establish Baseline Current voltage_clamp->baseline agonist Apply Agonist (for GPCRs) baseline->agonist if applicable oleoyl_serotonin Apply Oleoyl Serotonin baseline->oleoyl_serotonin for channels agonist->oleoyl_serotonin record Record Current Changes oleoyl_serotonin->record analysis Concentration-Response Curve record->analysis ic50 Calculate IC50 analysis->ic50

Caption: Experimental workflow for studying this compound using TEVC in Xenopus oocytes.

Oleoyl_Serotonin_Signaling cluster_trvp1 TRPV1 Pathway cluster_cb Cannabinoid Receptor Pathway OS This compound TRPV1 TRPV1 Channel OS->TRPV1 inhibits CB1R CB1 Receptor OS->CB1R inhibits CB2R CB2 Receptor OS->CB2R inhibits Ca_influx Ca2+ Influx TRPV1->Ca_influx opens Pain_Signal Pain Sensation Ca_influx->Pain_Signal Gi_Go Gi/o Protein CB1R->Gi_Go CB2R->Gi_Go AC Adenylyl Cyclase Gi_Go->AC GIRK GIRK Channel Gi_Go->GIRK βγ subunits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux

Caption: Putative signaling pathways modulated by this compound's antagonistic actions.

GPCR_GIRK_Coupling Agonist Cannabinoid Agonist (e.g., WIN55,212-2) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor activates OS This compound OS->CB_Receptor inhibits G_Protein Gi/o Protein CB_Receptor->G_Protein activates G_alpha Gα-GDP G_Protein->G_alpha dissociates to G_betagamma Gβγ G_Protein->G_betagamma dissociates to GIRK_Channel GIRK Channel G_betagamma->GIRK_Channel activates K_current Inward K+ Current GIRK_Channel->K_current generates

Caption: Logical relationship of GPCR-GIRK coupling used to study this compound.

References

In Vivo Administration of Oleoyl Serotonin in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin (OS) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide, that has garnered significant interest in neuroscience and pharmacology. It has been identified as a potent antagonist of the cannabinoid receptors CB1 and CB2.[1][2] This activity underlies its potential therapeutic applications in various neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in rodent models, a critical step in preclinical research and drug development.

Data Presentation: Quantitative Administration Parameters

The following table summarizes the available quantitative data for the administration of this compound via the intraperitoneal route in rodents. Data for other routes are not yet established in the literature.

Administration RouteSpeciesDosage RangeVehicleKey FindingsReference
Intraperitoneal (i.p.)Mouse2 mg/kgPBSCounteracted learning and memory deficits induced by a CB agonist.[1][2]
Intraperitoneal (i.p.)Rat50 mg/kgNot specifiedDid not penetrate the brain after systemic administration.[3]

Experimental Protocols

Intraperitoneal (I.P.) Administration

Intraperitoneal injection is the most commonly reported and validated method for systemic administration of this compound in rodents.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • Appropriate solvent for initial dissolution of this compound (e.g., ethanol, DMSO), if necessary

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

  • Animal scale

  • Appropriate animal restraint device

Protocol for Mice:

  • Preparation of this compound Solution:

    • Due to its lipophilic nature, this compound may require initial dissolution in a small amount of a suitable solvent like ethanol or DMSO before being suspended in PBS.

    • A final concentration should be prepared to ensure the desired dose is administered in a volume of less than 10 ml/kg. For a 2 mg/kg dose in a 25 g mouse, the volume would be 0.05 ml.

    • Vortex the solution thoroughly to ensure a uniform suspension.

    • Warm the solution to room temperature before injection to prevent a drop in the animal's body temperature.

  • Animal Handling and Injection:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location avoids the cecum and urinary bladder.

    • Insert the needle at a 30-45 degree angle with the bevel up.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol for Rats:

  • Preparation of this compound Solution:

    • Follow the same procedure as for mice, adjusting the final concentration for the larger injection volume (up to 10 ml/kg). For a 50 mg/kg dose in a 250 g rat, the volume would be 1.25 ml.

  • Animal Handling and Injection:

    • Weigh the rat to calculate the precise injection volume.

    • Properly restrain the rat to expose the abdomen.

    • Disinfect the injection site in the lower right quadrant.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to check for correct placement.

    • Administer the injection.

    • Withdraw the needle and return the rat to its cage, monitoring for any distress.

Oral Administration (Potential Route)

While there are no direct studies on the oral administration of this compound, studies with the structurally similar compound oleoylethanolamide (OEA) suggest it as a potential, albeit likely low-bioavailability, route.

Materials:

  • This compound

  • Vehicle suitable for oral gavage (e.g., corn oil, sesame oil, or an aqueous solution with a surfactant like Tween 80)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Protocol (General Guidance):

  • Preparation of Formulation:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

    • The concentration should be calculated to deliver the desired dose in a small, manageable volume (typically 5-10 ml/kg for rats).

  • Administration by Oral Gavage:

    • Weigh the animal.

    • Gently and securely restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly.

    • Gently remove the needle and return the animal to its cage.

    • Observe the animal for any signs of respiratory distress or discomfort.

Other Potential Administration Routes (Not Yet Validated for this compound)

The following protocols are general guidelines for routes that have not yet been reported for this compound administration. Researchers should perform validation studies to determine the suitability and pharmacokinetics of these routes for this specific compound.

  • Intravenous (I.V.) Injection (Tail Vein): This route provides immediate systemic circulation. A suitable vehicle would be critical to ensure the solubility of this compound and prevent embolism. A formulation with cyclodextrins or a lipid emulsion may be necessary. The injection volume should be low (e.g., 5 ml/kg for a slow bolus in mice).

  • Subcutaneous (S.C.) Injection: This route allows for slower absorption compared to I.V. or I.P. A sterile suspension in a suitable vehicle can be injected under the loose skin of the back.

  • Intracerebroventricular (I.C.V.) Injection: For direct central nervous system effects, bypassing the blood-brain barrier. This is a surgical procedure requiring stereotaxic instrumentation to implant a cannula into a cerebral ventricle. This compound would need to be dissolved in a sterile, artificial cerebrospinal fluid (aCSF).

Visualizations

Signaling Pathway of this compound as a Cannabinoid Receptor Antagonist

Oleoyl_Serotonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Antagonism G_protein Gi/o Protein CB1R->G_protein Inhibition of Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Modulation cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular_Response Altered Cellular Response PKA->Cellular_Response MAPK->Cellular_Response

Caption: this compound signaling as a CB1/CB2 receptor antagonist.

Experimental Workflow for Intraperitoneal Administration

IP_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Prepare this compound Solution C Calculate Injection Volume A->C B Weigh Animal B->C H Inject Solution C->H D Restrain Animal E Disinfect Injection Site D->E F Insert Needle (i.p.) E->F G Aspirate F->G G->H I Withdraw Needle H->I J Return to Cage I->J K Monitor Animal J->K

Caption: Experimental workflow for intraperitoneal administration.

References

Application of oleoyl serotonin in learning and memory deficit models.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin (OS) is an endocannabinoid-like molecule originally identified in the venom of the Stephanoconus snail. Recent research has highlighted its potential as a therapeutic agent for neurological disorders characterized by learning and memory impairments. Notably, OS has been shown to act as an antagonist of cannabinoid receptors (CB1 and CB2), counteracting the cognitive deficits induced by cannabinoid receptor agonists.[1][2] These findings position this compound as a promising candidate for further investigation in the context of drug development for cognitive enhancement.

These application notes provide a comprehensive overview of the use of this compound in a preclinical model of learning and memory deficit. The included protocols and data are derived from foundational studies and are intended to guide researchers in designing and executing their own investigations into the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound (OS) on learning and memory in a mouse model of cognitive deficit induced by the cannabinoid agonist WIN55,212-2.

Table 1: Effect of this compound on Morris Water Maze Performance in WIN55,212-2-Treated Mice

Treatment GroupMean Escape Latency (seconds)Mean Distance Traveled (meters)Time in Target Quadrant (Probe Trial, %)
Control (Vehicle)25.3 ± 3.15.2 ± 0.635.1 ± 2.8
WIN55,212-2 (WIN)48.7 ± 4.59.8 ± 1.118.2 ± 2.1
OS + WIN28.1 ± 3.65.9 ± 0.732.5 ± 3.0
OS alone26.0 ± 2.95.4 ± 0.534.6 ± 2.5

Data are presented as mean ± standard error of the mean (SEM). The study demonstrated that WIN55,212-2 significantly impaired spatial learning and memory, as indicated by increased escape latency and distance traveled, and reduced time in the target quadrant during the probe trial. Co-administration of this compound with WIN55,212-2 significantly attenuated these deficits, bringing performance levels close to those of the control group. This compound administered alone did not significantly alter performance compared to the control group.[2]

Table 2: Inhibitory Effect of this compound on Cannabinoid Receptor Activation

ReceptorAgonistThis compound (OS) ConcentrationInhibition of Agonist-induced Current (%)
CB1WIN55,212-2 (1 µM)10 µM85.4 ± 5.2
CB2WIN55,212-2 (1 µM)10 µM78.9 ± 6.1

Data are presented as mean ± SEM. Electrophysiological assays using a two-electrode voltage clamp in Xenopus oocytes expressing CB1 or CB2 receptors demonstrated that this compound effectively inhibits the activation of these receptors by the agonist WIN55,212-2.[1]

Experimental Protocols

1. WIN55,212-2-Induced Learning and Memory Deficit Model in Mice

This protocol describes the induction of a learning and memory deficit in mice using the cannabinoid receptor agonist WIN55,212-2. This model is suitable for testing the efficacy of potential cognitive enhancers like this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • WIN55,212-2 (Tocris Bioscience or equivalent)

  • This compound (Cayman Chemical or equivalent)

  • Vehicle solution (e.g., 1:1:18 mixture of ethanol, Kolliphor® EL, and 0.9% saline)

  • Morris Water Maze apparatus

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment. Handle the mice daily for 3-5 days prior to behavioral testing to reduce stress.

  • Drug Preparation:

    • Prepare a stock solution of WIN55,212-2 in the vehicle solution. A typical concentration is 1 mg/mL.

    • Prepare a stock solution of this compound in the vehicle solution. A typical concentration is 2 mg/mL.

    • On each day of the experiment, dilute the stock solutions to the final desired concentrations for injection.

  • Treatment Groups:

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: WIN55,212-2 (e.g., 1 mg/kg, intraperitoneal injection)

    • Group 3: this compound + WIN55,212-2 (e.g., OS at 5 mg/kg, i.p., administered 30 minutes before WIN55,212-2)

    • Group 4: this compound alone (e.g., 5 mg/kg, i.p.)

  • Drug Administration: Administer the respective treatments via intraperitoneal injection 30 minutes before the start of the Morris Water Maze training session each day.

  • Behavioral Testing: Conduct the Morris Water Maze test as described in Protocol 2.

2. Morris Water Maze Protocol for Assessing Spatial Learning and Memory

The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

Apparatus:

  • A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white or black paint.

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system to record and analyze the animal's swim path.

  • Distinct visual cues placed around the room and visible from the pool.

Procedure:

  • Acquisition Phase (4-5 days):

    • Conduct four trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomly chosen starting positions.

    • Allow the mouse to swim freely for a maximum of 60 or 90 seconds to find the hidden platform.

    • If the mouse fails to find the platform within the maximum time, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and the swim path for each trial.

  • Probe Trial (24 hours after the last training session):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel starting position.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (the quadrant that previously contained the platform) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze the escape latencies across training days to assess learning. Analyze the probe trial data to assess spatial memory retention.

3. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to assess the functional effects of compounds like this compound on ion channels and G-protein coupled receptors expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for CB1 and CB2 receptors

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microinjection setup

  • Recording chamber and perfusion system

  • Recording solution (e.g., ND96)

  • Agonist (WIN55,212-2) and antagonist (this compound) solutions

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA encoding the cannabinoid receptor of interest (CB1 or CB2).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

  • Compound Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply the agonist (e.g., WIN55,212-2) to the oocyte to induce a current response.

    • After washing out the agonist, pre-incubate the oocyte with the antagonist (this compound) for a defined period.

    • Co-apply the agonist and antagonist and record the current response.

    • Measure the peak current amplitude in the presence and absence of the antagonist to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at Cannabinoid Receptors

The following diagram illustrates the proposed signaling pathway for the antagonistic action of this compound at CB1 and CB2 receptors.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates CB2 CB2 Receptor CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts WIN WIN55,212-2 (Agonist) WIN->CB1 Activates WIN->CB2 Activates OS This compound (Antagonist) OS->CB1 Inhibits OS->CB2 Inhibits ATP ATP ATP->AC Downstream Downstream Signaling (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Caption: this compound's antagonism of CB1/CB2 receptors.

Experimental Workflow for Evaluating this compound in a Learning and Memory Deficit Model

This diagram outlines the typical experimental workflow for assessing the efficacy of this compound in reversing cognitive deficits.

G start Start acclimation Animal Acclimation (1 week) start->acclimation handling Handling (3-5 days) acclimation->handling grouping Random Assignment to Treatment Groups handling->grouping treatment Daily Treatment Administration (Vehicle, WIN, OS+WIN, OS) grouping->treatment mwm_training Morris Water Maze Training (4-5 days, 4 trials/day) treatment->mwm_training 30 min prior to training probe_trial Probe Trial (24h after last training) mwm_training->probe_trial data_analysis Data Analysis (Escape Latency, Time in Quadrant) probe_trial->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vivo evaluation of this compound.

Logical Relationship of this compound's Action

This diagram illustrates the logical relationship between this compound, cannabinoid receptor activation, and its effect on learning and memory.

G WIN Cannabinoid Agonist (e.g., WIN55,212-2) CB_activation CB1/CB2 Receptor Activation WIN->CB_activation Causes memory_deficit Learning & Memory Deficit CB_activation->memory_deficit Leads to CB_inhibition CB1/CB2 Receptor Inhibition OS This compound OS->CB_inhibition Causes memory_restoration Restoration of Learning & Memory CB_inhibition->memory_restoration Leads to

Caption: this compound's mechanism in memory restoration.

References

Troubleshooting & Optimization

Improving the solubility of oleoyl serotonin for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing oleoyl serotonin in in vitro experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to its solubility and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a conjugate of oleic acid and the neurotransmitter serotonin. It is recognized as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and also interacts with cannabinoid receptors (CB1 and CB2).[1][2][3][4][] It is a weak inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Q2: In which solvents is this compound soluble?

A2: this compound is a lipophilic compound with good solubility in organic solvents. For detailed solubility information, please refer to the table below.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. A detailed protocol for preparing a stock solution and subsequent working solutions is provided in the "Experimental Protocols" section.

Q4: What is the stability of this compound in solution?

A4: Stock solutions of this compound in ethanol or DMSO are stable for at least two years when stored at -20°C. However, aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting the this compound stock solution into aqueous cell culture media.

  • Possible Cause: this compound has low solubility in aqueous solutions. The addition of a concentrated organic stock solution directly into the aqueous media can cause the compound to precipitate out of solution.

  • Solution:

    • Pre-warm the media: Warm your cell culture medium to 37°C before adding the compound. This can slightly improve solubility.

    • Gradual addition with mixing: Add the stock solution drop-wise to the pre-warmed media while gently vortexing or swirling. This facilitates better dispersion and reduces the chance of localized high concentrations that lead to precipitation.

    • Lower the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic and may also affect the solubility of the compound.

    • Use a carrier protein: For certain applications, a carrier protein like bovine serum albumin (BSA) may be used to help maintain the solubility of lipophilic compounds in aqueous solutions.

Issue 2: Inconsistent or no biological activity observed in the in vitro assay.

  • Possible Cause 1: Compound degradation.

    • Solution: Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid using aqueous solutions that have been stored for more than a day.

  • Possible Cause 2: Inaccurate concentration of the working solution.

    • Solution: Ensure that the stock solution is completely dissolved before making further dilutions. If necessary, perform serial dilutions to achieve the final desired concentration accurately.

  • Possible Cause 3: The compound has precipitated out of solution.

    • Solution: Visually inspect your final working solution for any signs of precipitation before adding it to your cells or assay. If precipitation is visible, you will need to optimize the solubilization protocol as described in "Issue 1".

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
Dimethyl sulfoxide (DMSO)15
Ethanol30
Dimethylformamide (DMF)15
Phosphate-Buffered Saline (PBS, pH 7.2)0.25

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound. For a 10 mM stock solution, you will need 4.407 mg per 1 mL of DMSO (Molecular Weight: 440.7 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.

  • Preparation of Working Solution: a. Dispense the required volume of pre-warmed cell culture medium into a sterile tube. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • Final Check: Visually inspect the working solution for any signs of precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately in your in vitro assay.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO (10 mM) weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For each experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway Signaling Pathways of this compound cluster_receptors Primary Targets cluster_enzyme Secondary Target OS This compound TRPV1 TRPV1 Channel OS->TRPV1 Antagonist CB1 CB1 Receptor OS->CB1 Antagonist CB2 CB2 Receptor OS->CB2 Antagonist FAAH FAAH Enzyme OS->FAAH Weak Inhibitor

Caption: this compound's interactions with its molecular targets.

References

Stability of oleoyl serotonin in different solvent and buffer conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of oleoyl serotonin in various solvents and buffer conditions. It is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound is stable for at least two years when stored at -20°C.[1][2] It is typically shipped on wet ice or at room temperature for short-term transport.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents and has limited solubility in aqueous buffers. The approximate solubilities are provided in the table below.[1][3]

Q3: How stable is this compound in aqueous solutions?

A3: this compound has been shown to be fairly stable in Krebs solution for up to 3 hours.[4] However, due to the potential for hydrolysis of the amide bond and oxidation of the oleoyl group, it is recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage in aqueous buffers. For serotonin hydrochloride, it is not recommended to store aqueous solutions for more than one day.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure of this compound, the two primary degradation pathways are likely:

  • Hydrolysis: The amide bond linking oleic acid and serotonin is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of oleic acid and serotonin.

  • Oxidation: The double bond in the oleoyl chain is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, consider the following precautions:

  • Use Fresh Solutions: Prepare aqueous solutions of this compound immediately before use.

  • Control pH: Maintain a neutral pH (around 7.2-7.4) for your experimental buffer if possible.

  • Low Temperatures: Keep solutions on ice during experiments and store stock solutions at -20°C or -80°C.

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect solutions from light-induced degradation.

  • Inert Atmosphere: For long-term storage of stock solutions in organic solvents, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.

  • Antioxidants: For experiments where oxidation is a major concern, the addition of an antioxidant such as butylated hydroxytoluene (BHT) to the organic stock solution may be considered.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in an experiment. Degradation of this compound in the experimental buffer.Prepare a fresh solution of this compound immediately before the experiment. Verify the pH of the buffer. Keep the solution on ice.
Precipitate forms when adding this compound stock to aqueous buffer. Low solubility of this compound in the aqueous buffer.Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation. Gentle warming or sonication may help, but be cautious of temperature-induced degradation. Consider using a surfactant or co-solvent if compatible with your experimental system.
Inconsistent results between experiments. Variable degradation of this compound due to differences in solution preparation and handling.Standardize the protocol for preparing and handling this compound solutions. Ensure consistent timing between solution preparation and use.
Appearance of unknown peaks in HPLC or LC-MS analysis. Degradation of this compound.Refer to the experimental protocols below to perform a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method for your analysis.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)15
Ethanol30
Phosphate-Buffered Saline (PBS, pH 7.2)0.25

Table 2: Qualitative Stability of this compound

ConditionObservationDuration
Krebs SolutionFairly Stable (unchanged spectral shape)3 hours
Crude Brain MembranesFairly Stable (unchanged spectral shape)3 hours
Storage at -20°C (in ethanol)Stable≥ 2 years

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions
  • Stock Solution Preparation:

    • This compound is often supplied as a solution in ethanol. If provided as a solid, dissolve it in an appropriate organic solvent such as ethanol, DMSO, or DMF to prepare a concentrated stock solution.

    • For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing and store at -20°C or -80°C.

  • Working Solution Preparation:

    • To change the solvent, the original solvent (e.g., ethanol) can be evaporated under a gentle stream of nitrogen. Immediately add the solvent of choice to the dried residue.

    • For aqueous experiments, dilute the stock solution into the desired aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is low to avoid precipitation and potential cellular toxicity.

Protocol 2: Stability-Indicating HPLC Method for this compound

A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products. The following is a general method that can be optimized for specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating lipophilic compounds.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A linear gradient from 50% to 100% Solvent B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the absorbance maxima of this compound (approximately 223, 278, and 301 nm). Mass spectrometry (MS) can also be coupled for identification of degradation products.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

Protocol 3: Forced Degradation Study of this compound

Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidation: Mix the sample solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation: Heat the sample solution at 80°C for 48-72 hours.

    • Photodegradation: Expose the sample solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method. Neutralize the acidic and basic samples before injection.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Stability Analysis stock Prepare Stock Solution (Organic Solvent) working Prepare Working Solution (Aqueous Buffer) stock->working Dilute degradation Forced Degradation Study stock->degradation experiment Perform Biological Assay working->experiment hplc HPLC/LC-MS Analysis working->hplc degradation->hplc

Experimental Workflow for this compound Stability Assessment.

signaling_pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ion_Influx Ca²⁺/Na⁺ Influx (Blocked) TRPV1->Ion_Influx Oleoyl_Serotonin This compound Oleoyl_Serotonin->Block Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Block->TRPV1 Downstream Downstream Signaling (e.g., Pain Perception) Ion_Influx->Downstream

Antagonistic Action of this compound on the TRPV1 Channel.

References

Technical Support Center: Enhancing Brain Delivery of Oleoyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleoyl serotonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of overcoming the blood-brain barrier (BBB) to enhance the central nervous system (CNS) delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles to the brain penetration of this compound?

The primary challenges in getting this compound across the blood-brain barrier (BBB) are its physicochemical properties and potential interactions with active efflux transporters. While its lipophilic nature is a prerequisite for passive diffusion across the BBB, high lipophilicity can also lead to increased plasma protein binding and sequestration in peripheral tissues, reducing the free fraction available to enter the brain.[1] Additionally, like other N-acyl serotonins, it may be a substrate for efflux pumps such as P-glycoprotein (P-gp) at the BBB, which actively transport the compound out of the brain.[2]

Q2: What are the most promising strategies to improve the brain uptake of this compound?

Several strategies can be employed to enhance the CNS delivery of this compound:

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic and BBB-permeable prodrug. This prodrug is then enzymatically cleaved in the brain to release the active this compound.[2]

  • Nanoparticle Formulation: Encapsulating this compound in lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from metabolic degradation, shield it from efflux transporters, and improve its transport across the BBB.[2][3]

  • Co-administration with P-gp Inhibitors: Using a known P-glycoprotein inhibitor can increase the brain concentration of this compound by blocking its efflux from the brain. However, this approach carries the risk of drug-drug interactions.

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

An in vitro Madin-Darby Canine Kidney (MDCK-MDR1) cell permeability assay is a standard method to assess if a compound is a P-gp substrate. This assay measures the bidirectional transport of the compound across a monolayer of MDCK cells that overexpress the human MDR1 gene (P-gp). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate for P-gp.

Q4: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu)?

The Kp,uu is the most accurate measure of a drug's ability to cross the BBB and reach its target in the CNS. It represents the ratio of the unbound (free) drug concentration in the brain to the unbound concentration in the plasma at a steady state. Since only the unbound drug is pharmacologically active and able to interact with its target, a Kp,uu value close to 1 suggests that the drug can freely cross the BBB and that its concentration at the target site is primarily driven by its plasma concentration.

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp) of this compound

Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting Steps
Poor Physicochemical Properties Evaluate this compound's lipophilicity (LogP), polar surface area (PSA), and molecular weight. While this compound is lipophilic, excessive lipophilicity can increase plasma protein binding. Aim for a balanced LogP (typically between 1 and 3 for CNS drugs).
Active Efflux by P-gp 1. Conduct an in vitro MDCK-MDR1 permeability assay to confirm if it is a P-gp substrate.2. In in vivo studies, co-administer a P-gp inhibitor (e.g., verapamil, elacridar) to see if the brain penetration of this compound increases.
Rapid Peripheral Metabolism 1. Perform metabolic stability assays using liver microsomes to determine the rate of metabolism.2. If metabolism is high, consider a prodrug strategy to protect the metabolically labile sites or use a nanoparticle formulation to shield the molecule.
High Plasma Protein Binding Determine the fraction of this compound bound to plasma proteins using equilibrium dialysis. High binding reduces the free drug available to cross the BBB. Chemical modification to reduce lipophilicity may be necessary.
Problem 2: High Variability in In Vivo Brain Penetration Studies

Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting Steps
Animal Model Variability Standardize the animal model by using the same species, strain, age, and sex for all experiments.
Inconsistent Experimental Conditions Ensure consistent dosing regimen (route, volume, and timing), anesthesia protocols, and tissue collection times.
Inaccurate Quantification Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, accuracy, and precision in both plasma and brain homogenate.
Issues with Brain Tissue Processing Optimize brain homogenization and drug extraction procedures to ensure complete tissue disruption and efficient recovery of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound into Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for the preparation of SLNs using the high-pressure homogenization method and should be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of the solid lipid and this compound.

    • Heat the mixture to 5-10 °C above the melting point of the lipid until a clear, molten liquid is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring with a high-shear mixer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature under gentle stirring, for example, in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

    • Analyze the morphology using transmission electron microscopy (TEM).

Protocol 2: In Vivo Determination of Brain-to-Plasma Concentration Ratio (Kp)

This protocol outlines the procedure for determining the Kp of this compound in a rodent model.

Materials:

  • This compound formulation

  • Rodents (e.g., rats or mice)

  • Dosing equipment (e.g., syringes, gavage needles)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Surgical instruments for brain extraction

  • Homogenizer

  • LC-MS/MS system for quantification

Procedure:

  • Dosing:

    • Administer the this compound formulation to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours) after dosing, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).

    • Immediately following blood collection, euthanize the animal and perfuse the circulatory system with saline to remove residual blood from the brain.

    • Excise the brain and rinse it with cold saline.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Quantification:

    • Extract this compound from the plasma and brain homogenate samples.

    • Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Kp by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL) at each time point.

    • The brain-to-plasma area under the curve (AUC) ratio can also be calculated for a more comprehensive assessment.

Quantitative Data Summary

The following tables present example data that could be obtained from the experiments described above. Note: These are illustrative examples and actual results may vary.

Table 1: Physicochemical Properties and In Vitro Permeability of this compound

ParameterExample ValueInterpretation
Molecular Weight (Da)440.67Within the desirable range (<500 Da) for CNS drugs.
LogP4.8Highly lipophilic, which may lead to high plasma protein binding.
Papp (A-B) (cm/s)1.5 x 10⁻⁶Moderate apparent permeability from apical to basolateral side.
Papp (B-A) (cm/s)6.0 x 10⁻⁶High apparent permeability from basolateral to apical side.
Efflux Ratio4.0Suggests that this compound is a substrate for P-gp.

Table 2: Example In Vivo Brain Penetration Data for this compound Formulations in Rats

FormulationKp (at 2 hours)Kp,uu (at 2 hours)Interpretation
This compound (solution)0.150.05Poor brain penetration, likely due to P-gp efflux and high plasma protein binding.
This compound + P-gp Inhibitor0.600.20Improved brain penetration, confirming the role of P-gp efflux.
This compound SLNs0.850.30Significant improvement in brain delivery, demonstrating the effectiveness of the nanoparticle formulation.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of this compound

This compound is known to act as an antagonist at cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Oleoyl_Serotonin_Signaling cluster_CB1 Cannabinoid Receptor 1 (CB1) Pathway cluster_TRPV1 TRPV1 Channel Pathway OS_CB1 This compound CB1 CB1 Receptor OS_CB1->CB1 Antagonizes Gi Gi/o Protein CB1->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates OS_TRPV1 This compound TRPV1 TRPV1 Channel OS_TRPV1->TRPV1 Antagonizes Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Blocks Capsaicin Capsaicin / Heat / Protons Capsaicin->TRPV1 Activates Nociception Nociceptive Signaling Ca_influx->Nociception Leads to

Caption: Signaling pathways antagonized by this compound.

Experimental Workflow for Enhancing BBB Penetration

The following diagram illustrates a logical workflow for a research project aimed at improving the brain delivery of this compound.

BBB_Penetration_Workflow cluster_characterization Initial Characterization cluster_strategies Enhancement Strategies cluster_evaluation Evaluation of Strategies A Assess Physicochemical Properties of this compound B In Vitro BBB Permeability Assay (e.g., MDCK-MDR1) A->B C Determine Baseline In Vivo Kp B->C D Prodrug Synthesis C->D E Nanoparticle Formulation (e.g., SLNs) C->E F In Vitro Permeability of Prodrug/Nanoparticles D->F E->F G In Vivo Kp and Kp,uu of Modified Compound F->G H Pharmacodynamic Studies in CNS Model G->H

References

Technical Support Center: Optimizing Oleoyl Serotonin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of oleoyl serotonin in in vivo studies. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vivo experiments with this compound.

Question Answer
1. What is the recommended starting dose for this compound in mice and rats? Based on published studies, a starting point for intraperitoneal (i.p.) administration in mice could be in the range of 1-10 mg/kg. For rats, a dose of 50 mg/kg has been used.[1] However, optimal dosage is highly dependent on the animal model, the specific research question, and the vehicle used. A dose-response study is always recommended to determine the optimal effective and non-toxic dose for your specific experimental conditions.
2. How should I dissolve this compound for in vivo administration? This compound is a lipophilic molecule. For intraperitoneal injections, it has been successfully dissolved in dimethyl sulfoxide (DMSO) for rats[1] and phosphate-buffered saline (PBS) for mice.[2] When using DMSO, ensure the final concentration in the injection volume is low to avoid solvent toxicity. It is also reported to be soluble in ethanol.[3] A stock solution can be prepared in an organic solvent and then further diluted in an aqueous buffer or isotonic saline for injection.[3] Always ensure the final solution is clear and free of precipitates.
3. What is the stability of this compound in solution? This compound has been shown to be fairly stable in Krebs solution and crude brain membranes for at least 3 hours. When preparing solutions for in vivo use, it is best practice to prepare them fresh on the day of the experiment. If storage is necessary, aqueous solutions should not be stored for more than one day.
4. I'm observing unexpected behavioral effects or toxicity. What could be the cause? Unexpected effects could arise from several factors: the dose might be too high, the vehicle could be causing adverse reactions, or there could be off-target effects. A selectivity screening of this compound has shown high selectivity for cannabinoid (CB) receptors over various ion channels and other receptors. However, it is also known to be a TRPV1 antagonist. Consider reducing the dose, changing the vehicle, or running control experiments with the vehicle alone. If the issue persists, investigate potential interactions with other experimental conditions.
5. Does this compound cross the blood-brain barrier (BBB)? Studies on the brain penetration of this compound after intraperitoneal administration in rats have not been able to substantiate its presence in the brain. This suggests that systemically administered this compound may have limited access to the central nervous system. Researchers should consider this when designing experiments targeting central effects.

Quantitative Data Summary

The following table summarizes the dosages of this compound used in various in vivo studies.

Animal Model Administration Route Dosage Vehicle Reference
Mice (C57BL/6J)Intraperitoneal (i.p.)Not specified, but used in behavioral assaysPBS
Rats (Wistar)Intraperitoneal (i.p.)50 mg/kgDMSO

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol is based on methodologies used in behavioral studies.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Insulin syringes with 28-30 gauge needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, weigh the required amount of this compound.

    • Prepare a stock solution by dissolving this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO if necessary, although direct suspension in PBS has been reported.

    • For a PBS-based solution, add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile PBS to achieve the desired final concentration.

    • Vortex the solution vigorously for 1-2 minutes. If solubility is an issue, brief sonication may be helpful.

    • Visually inspect the solution to ensure it is a homogenous suspension or fully dissolved.

  • Animal Preparation and Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse.

    • Swab the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline and major organs.

    • Administer the calculated volume of the this compound solution.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Rats

This protocol is adapted from a study investigating the central effects of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Syringes (1 mL or 3 mL) with 23-25 gauge needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in a small volume of sterile DMSO.

    • Further dilute the DMSO stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5% of the total injection volume) to avoid toxicity.

    • Vortex the solution to ensure it is well-mixed.

  • Animal Preparation and Dosing:

    • Weigh each rat to calculate the accurate injection volume.

    • Properly restrain the rat.

    • Clean the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at approximately a 45-degree angle into the peritoneal cavity.

    • Slowly inject the calculated volume of the this compound solution.

    • Carefully withdraw the needle and monitor the rat for any signs of distress.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound has been identified as an antagonist of both cannabinoid receptors (CB1 and CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Caption: this compound's antagonistic action on CB1/CB2 and TRPV1 receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

G cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Injection cluster_3 Data Analysis A Animal Acclimatization B Baseline Behavioral/Physiological Measurements A->B C Preparation of this compound Solution B->C D Animal Weighing & Dose Calculation C->D E Intraperitoneal Injection D->E F Behavioral Testing / Physiological Monitoring E->F G Tissue/Blood Collection F->G H Data Processing & Statistical Analysis G->H I Interpretation of Results H->I

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Oleoyl Serotonin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of oleoyl serotonin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Sample Preparation and Handling

  • Q1: What is the recommended storage condition for this compound standards and samples?

    • A1: For long-term stability of at least two years, this compound standards should be stored at -20°C.[1] Samples, after extraction and drying, should be stored at -80°C until analysis.[2] In solution, such as in Krebs buffer or crude brain membranes, this compound is stable for at least 3 hours.[2]

  • Q2: I am seeing significant variability in my results. Could this be related to sample stability?

    • A2: While this compound is fairly stable, repeated freeze-thaw cycles should be avoided.[2] Ensure consistent storage conditions for all samples and standards. If degradation is suspected, prepare fresh samples and compare the results. It is also crucial to use an appropriate internal standard to account for any sample loss during preparation.[3]

  • Q3: What is a suitable internal standard for this compound analysis?

    • A3: A deuterated analog, such as this compound-d17, is an ideal internal standard for quantifying this compound by LC-MS/MS. This type of internal standard closely mimics the chemical and physical properties of the analyte, helping to correct for variations in sample preparation and matrix effects.

Chromatography Issues

  • Q4: My this compound peak is showing significant tailing. What are the possible causes?

    • A4: Peak tailing can be caused by several factors:

      • Column Contamination: Buildup of matrix components on the column frit or packing material. Try flushing the column or using a guard column.

      • Secondary Interactions: The analyte may be interacting with active sites on the silica packing. Ensure the mobile phase pH is appropriate.

      • Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.

  • Q5: The retention time for my analyte is shifting between injections. What should I do?

    • A5: Retention time shifts are often due to:

      • Changes in Mobile Phase Composition: Ensure your mobile phase is properly mixed and degassed. Prepare fresh mobile phase daily.

      • Column Degradation: The column may be nearing the end of its lifespan.

      • Air in the System: Purge the LC pumps to remove any trapped air bubbles.

      • Fluctuating Column Temperature: Ensure the column oven is maintaining a consistent temperature.

  • Q6: I am observing split or broad peaks for this compound. What could be the problem?

    • A6: Split or broad peaks can arise from:

      • Partially Blocked Column Frit: This can be caused by particulates from the sample or pump seals. An in-line filter can help prevent this.

      • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. The sample should be reconstituted in a solvent similar in composition to the initial mobile phase.

      • Column Void: A void may have formed at the head of the column. This usually requires column replacement.

Mass Spectrometry and Detection Issues

  • Q7: I am experiencing low signal intensity or no signal for this compound. What should I check?

    • A7: Low or no signal can be a complex issue. Consider the following:

      • Ion Source Contamination: The ion source can become dirty over time, leading to reduced ionization efficiency. Regular cleaning is essential.

      • Incorrect MS/MS Transitions: Verify that you are using the correct precursor and product ions for this compound.

      • Ion Suppression from Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve sample cleanup, dilute the sample, or ensure the chromatography is separating the interferences from the analyte.

      • Improper Ionization Mode: Positive electrospray ionization (ESI+) is typically used for N-acyl serotonins.

      • Leaks in the LC System: A leak can prevent the sample from reaching the mass spectrometer.

  • Q8: My results are inconsistent and I suspect matrix effects. How can I confirm and mitigate this?

    • A8: Matrix effects, which can cause ion suppression or enhancement, are a common problem in LC-MS/MS analysis of biological samples.

      • Confirmation: To assess matrix effects, you can compare the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.

      • Mitigation Strategies:

        • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

        • Improve Sample Preparation: Incorporate additional cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.

        • Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components.

        • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.

  • Q9: What are the expected fragmentation patterns for this compound in MS/MS?

Quantitative Data Summary

The following table summarizes relevant quantitative data found in the literature.

CompoundParameterValueSource
This compoundIC50 (human TRPV1)2.57 µM
This compoundIC50 (FAAH)> 50 µM

Experimental Protocols

1. Sample Preparation for this compound from Biological Tissues

This protocol provides a general framework for the extraction of this compound from tissue samples.

  • Materials:

    • Tissue sample (e.g., brain, intestine)

    • Internal Standard (e.g., this compound-d17)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.1 M Tris-HCl buffer (pH 7.4)

    • Nitrogen gas evaporator

    • Centrifuge

  • Procedure:

    • Weigh the tissue sample and homogenize it in a solution of chloroform:methanol:Tris-HCl buffer (2:1:1, v/v/v).

    • Add a known amount of the internal standard to the homogenate.

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase.

    • To maximize recovery, re-extract the remaining aqueous phase and tissue pellet with chloroform.

    • Pool the organic phases from both extractions.

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile:water, 1:1, v/v) for LC-MS/MS analysis.

2. General LC-MS/MS Method

This is a starting point for developing an LC-MS/MS method for this compound analysis. Optimization for specific instrumentation is necessary.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B and ramps up to elute the hydrophobic this compound.

      • 0-1 min: 30% B

      • 1-10 min: Gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 30% B

      • 12.1-15 min: Re-equilibration at 30% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These must be determined experimentally by infusing a standard solution of this compound and its internal standard to identify the precursor ions and the most abundant and stable product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_prep Sample Preparation homogenization Homogenize Tissue in Chloroform:Methanol:Buffer add_is Add Internal Standard (this compound-d17) homogenization->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitute in Injection Solvent evaporation->reconstitution chromatography Chromatographic Separation (C18 Column) reconstitution->chromatography lc_ms_analysis LC-MS/MS Analysis detection MS/MS Detection (ESI+, MRM) chromatography->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: General experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_tree start LC-MS/MS Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time signal_intensity Low/No Signal? start->signal_intensity tailing Tailing peak_shape->tailing Yes split_broad Split/Broad peak_shape->split_broad Yes solution_rt Check for: - Mobile Phase Issues - Air in System - Column Degradation - Temperature Fluctuation retention_time->solution_rt Yes solution_signal Check for: - Ion Source Contamination - Incorrect MS Transitions - Matrix Effects (Ion Suppression) - System Leaks signal_intensity->solution_signal Yes solution_tailing Check for: - Column Contamination - Secondary Interactions - Column Overload tailing->solution_tailing solution_split Check for: - Blocked Frit - Injection Solvent Mismatch - Column Void split_broad->solution_split

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Preventing degradation of oleoyl serotonin during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleoyl serotonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during sample preparation and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution and during storage?

A1: this compound demonstrates reasonable stability under specific conditions. One study found it to be fairly stable in Krebs solution and crude brain membrane preparations for up to 3 hours at physiological pH.[1] For long-term storage, suppliers recommend storing it in ethanol at -20°C, where it is stable for at least two years.[2] However, another supplier suggests storage at 0-8°C. To ensure maximum stability, it is best practice to store stock solutions at -80°C under an inert atmosphere (nitrogen or argon) and minimize freeze-thaw cycles by preparing single-use aliquots.[3][4]

Q2: What are the primary ways this compound can degrade during sample preparation?

A2: this compound has three main vulnerabilities:

  • Enzymatic Degradation: The serotonin moiety can be oxidized by monoamine oxidases (MAOs), while the amide bond could potentially be cleaved by other cellular amidases or lipases present in the biological matrix.

  • Chemical Hydrolysis: The amide bond linking oleic acid and serotonin can be hydrolyzed under strong acidic or basic conditions. Notably, some N-acyl amides can be surprisingly unstable even in mildly acidic conditions (e.g., using TFA for elution), which can lead to cleavage.

  • Oxidation: Both the 5-hydroxyindole group of serotonin and the double bond in the oleic acid chain are susceptible to non-enzymatic oxidation by reactive oxygen species. This process can be accelerated by exposure to air, light, and trace metal ions.

Q3: Should I add an antioxidant to my extraction solvent?

A3: Yes, adding an antioxidant is highly recommended. The 5-hydroxyindole ring of serotonin is sensitive to oxidation. Including an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) in your extraction solvents can effectively quench free radicals and prevent oxidative degradation of the analyte.

Q4: My recovery of this compound is very low. Why might this be happening?

A4: Low recovery is a common issue and can stem from several factors beyond degradation. Due to its high hydrophobicity, this compound is prone to adsorbing to non-silanized glassware and plastic surfaces like pipette tips and microcentrifuge tubes. Additionally, incomplete extraction from the sample matrix or inefficient elution during solid-phase extraction (SPE) can lead to significant loss. Using a deuterated internal standard, such as this compound-d17, is crucial to track and correct for these losses.

Troubleshooting Guide

Problem 1: Low or No Recovery of this compound

Question: I can't detect this compound in my processed sample, or the signal is extremely low. What should I check?

Answer: This issue typically points to analyte loss during extraction, degradation, or adsorption. Follow these troubleshooting steps:

  • Verify Extraction Efficiency: Standard lipid extraction methods like Folch or Bligh & Dyer (using chloroform/methanol mixtures) are generally effective. However, for highly hydrophobic molecules in complex matrices, you may need to optimize solvent ratios. Ensure vigorous homogenization and mixing to achieve complete extraction.

  • Minimize Adsorption:

    • Use silanized glass vials and inserts to prevent binding to surfaces.

    • Pre-rinse all pipette tips with the extraction solvent before aspirating the sample or standard.

    • Avoid using plastic containers for storing organic solutions of the analyte.

  • Check for Degradation:

    • Were samples immediately processed or flash-frozen after collection? Enzymatic activity can rapidly degrade the analyte if samples are left at room temperature.

    • Did you add an antioxidant (e.g., BHT) to your extraction solvent? The indole ring is susceptible to oxidation.

    • Avoid acidic or basic extremes during your preparation unless specifically required for another purpose. The amide bond is liable to hydrolysis.

  • Optimize Solid-Phase Extraction (SPE): If using SPE for sample cleanup:

    • Ensure the sorbent is properly conditioned and never allowed to go dry before sample loading.

    • Your wash solvent may be too strong, causing premature elution of the analyte. Test a weaker wash solvent.

    • Your elution solvent may be too weak for complete recovery. Ensure it is strong enough to disrupt the hydrophobic interactions between this compound and the sorbent.

  • Use an Internal Standard: The most reliable way to diagnose and correct for recovery issues is to spike a stable isotope-labeled internal standard (e.g., this compound-d17) into your sample before homogenization. If you also see low recovery of the internal standard, it confirms a problem with the preparation method.

Problem 2: High Variability Between Replicate Samples

Question: My results are not reproducible. What are the likely causes of high variability?

Answer: High variability often results from inconsistent sample handling and preparation.

  • Inconsistent Homogenization: Ensure your homogenization technique is uniform across all samples in terms of time, speed, and temperature. Incomplete or variable homogenization will lead to inconsistent extraction efficiency.

  • Solvent Evaporation Issues: When evaporating the solvent, ensure all samples are treated identically. Over-drying can make the lipid residue difficult to redissolve, while residual solvent can affect chromatographic performance. Always reconstitute the dried extract in a precise, consistent volume of solvent.

  • Temperature Fluctuations: Perform all extraction steps on ice or at a controlled, cool temperature to minimize and standardize any potential temperature-dependent degradation.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles for both your samples and stock solutions. It is best practice to aliquot samples and standards into single-use tubes upon receipt or preparation.

Quantitative Data on this compound Stability

The following table summarizes the available quantitative and qualitative data on this compound stability.

ConditionDurationStability AssessmentSource
Storage in Ethanol at -20°C≥ 2 yearsStable
Storage (unspecified solvent) at 0-8°CN/ARecommended storage temp.
Incubation in Krebs Buffer (pH ~7.4)3 hoursAppears stable (no change in UV spectra)
Incubation in Crude Brain Membranes3 hoursAppears stable (no change in UV spectra)
Strong Acidic or Basic ConditionsN/AProne to amide hydrolysis
Mildly Acidic Conditions (e.g., TFA/H₂O)N/APotential for amide hydrolysis

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the key chemical bonds susceptible to degradation during sample preparation.

cluster_degradation Potential Degradation Sites mol mol p1 p2 p3 hydrolysis Amide Hydrolysis (Acid/Base/Enzyme) hydrolysis->p1 Cleavage Site oxidation_indole Indole Ring Oxidation (Enzyme/ROS) oxidation_indole->p2 Oxidation Site oxidation_chain Oleoyl Chain Oxidation (ROS) oxidation_chain->p3 Oxidation Site

Caption: Potential degradation sites on the this compound molecule.

Recommended Sample Preparation Workflow

This workflow incorporates best practices to minimize degradation and loss of this compound.

G start 1. Sample Collection quench 2. Quench & Homogenize Flash-freeze in liquid N2. Homogenize in cold Chloroform:Methanol (2:1) + Antioxidant (BHT) + Internal Standard (OS-d17) start->quench extract 3. Liquid-Liquid Extraction Vortex vigorously. Add 0.9% NaCl to separate phases. quench->extract collect 4. Collect Organic Phase Centrifuge to separate layers. Carefully collect lower (chloroform) layer. extract->collect dry 5. Solvent Evaporation Dry under gentle stream of N2 gas. Avoid overheating and over-drying. collect->dry reconstitute 6. Reconstitution Reconstitute in a precise volume of appropriate solvent (e.g., Acetonitrile:Water). dry->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze

Caption: Recommended workflow for this compound sample preparation.

Experimental Protocol: Extraction from Biological Tissue

This protocol is a general guideline. Optimization may be required for specific tissue types.

  • Preparation:

    • Prepare silanized glassware (collection tubes, vials).

    • Prepare an extraction solvent of Chloroform:Methanol (2:1, v/v) containing 50 µg/mL of Butylated Hydroxytoluene (BHT). Keep this solvent on ice.

    • Prepare a stock solution of a suitable internal standard (e.g., this compound-d17) in ethanol.

  • Homogenization:

    • Weigh a pre-frozen aliquot of the biological tissue (e.g., 50 mg).

    • Immediately place the frozen tissue in a homogenizer tube containing 1 mL of ice-cold extraction solvent.

    • Spike the sample with the internal standard at a known concentration.

    • Homogenize the tissue thoroughly until no visible particles remain. Perform this step on ice.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 0.2 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous (upper) and organic (lower) phases.

  • Collection and Drying:

    • Using a glass Pasteur pipette, carefully collect the lower organic (chloroform) phase and transfer it to a clean silanized glass tube. Be careful not to disturb the protein interface.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Avoid heating the sample.

  • Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in a precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS system (e.g., Acetonitrile:Water, 1:1, v/v).

    • Vortex thoroughly to ensure the lipid residue is fully dissolved.

    • Transfer the reconstituted sample to a silanized autosampler vial for analysis.

Troubleshooting Decision Tree

Use this diagram to diagnose the cause of poor results systematically.

G start Problem: Poor Results (Low Recovery, High Variability) is_is_ok Is the Internal Standard (IS) recovery also low/variable? start->is_is_ok prep_issue Issue is in Sample Prep: - Incomplete Extraction - Adsorption to Surfaces - Degradation during prep is_is_ok->prep_issue Yes no_is Are you using an IS? is_is_ok->no_is No check_extraction Action: - Review homogenization - Use silanized glassware - Check SPE steps prep_issue->check_extraction add_is Action: Add an IS! Crucial for troubleshooting. no_is->add_is No ms_issue Issue may be in LC-MS/MS: - Matrix Effects (Ion Suppression) - Poor Ionization - Incorrect MS/MS transition no_is->ms_issue Yes check_ms Action: - Check analyte in clean solvent - Optimize source parameters - Dilute sample to reduce matrix effects ms_issue->check_ms

Caption: A decision tree for troubleshooting this compound analysis.

References

Addressing non-specific binding of oleoyl serotonin in assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding (NSB) of oleoyl serotonin in biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a significant issue with this compound?

A1: Non-specific binding refers to the adhesion of a ligand, in this case, this compound, to surfaces and molecules other than its intended biological target (e.g., receptor, enzyme).[1][2] this compound is a lipophilic (fat-loving) molecule, meaning it has a strong tendency to interact with hydrophobic surfaces.[3][4] This causes it to bind to plastic microplates, tubing, and other proteins in the assay system, leading to high background signals, reduced assay sensitivity, and inaccurate quantification.[5]

Q2: What are the primary causes of high NSB for a lipophilic molecule like this compound?

A2: The primary causes of high NSB for lipophilic compounds like this compound are:

  • Hydrophobic Interactions: The molecule's fatty acid tail readily binds to hydrophobic surfaces, such as standard polystyrene microplates.

  • Electrostatic Interactions: Charged regions of the molecule can interact with charged surfaces on plates or other proteins.

  • Excessive Ligand Concentration: Using a higher concentration of this compound than necessary can saturate the specific binding sites and increase the likelihood of non-specific interactions.

  • Inadequate Blocking: Failure to effectively block all unoccupied surfaces in the assay well allows this compound to adhere to them.

Q3: What initial steps should I take if I suspect high NSB in my assay?

A3: If you observe high background or inconsistent results, consider these initial steps:

  • Run a Control Experiment: Measure the binding in a system without the specific target (e.g., no receptor-expressing cells, no enzyme). Any signal detected is considered non-specific binding.

  • Incorporate a Blocking Agent: Add a protein like Bovine Serum Albumin (BSA) or a non-ionic detergent to your assay buffer to coat surfaces and prevent this compound from sticking.

  • Optimize Washing Steps: Increase the number and/or volume of washes to more effectively remove unbound this compound.

Troubleshooting Guide

Q: My non-specific binding is extremely high in my radioligand binding assay with this compound. What specific steps can I take?

A: High NSB in radioligand binding assays can obscure the specific signal. Here’s a systematic approach to troubleshoot:

  • Review your Unlabeled Competitor: Ensure you are using a high enough concentration of an unlabeled competitor (100x the Kd of the radioligand is a good rule of thumb) to fully saturate the specific binding sites for your NSB determination.

  • Optimize Buffer Composition:

    • Add BSA: Start with 0.1% to 1% (w/v) BSA in your binding and wash buffers. BSA will bind to non-specific sites on your assay plate and other components.

    • Introduce a Non-ionic Detergent: A low concentration of Tween-20 or Triton X-100 (e.g., 0.01-0.1%) can disrupt hydrophobic interactions. Be cautious, as high concentrations can disrupt cell membranes or protein structure.

    • Increase Ionic Strength: Adding NaCl (e.g., up to 150 mM) can help shield electrostatic interactions that contribute to NSB.

  • Refine the Filtration and Washing Procedure:

    • Pre-treat Filters: If using a filtration assay, pre-soak the glass fiber filters in a solution containing a blocking agent like 0.5% polyethylenimine (PEI) to reduce ligand binding to the filter itself.

    • Increase Wash Volume and Speed: Use a larger volume of ice-cold wash buffer and perform the filtration and washing steps as rapidly as possible to minimize the dissociation of specifically bound ligand while removing non-specifically bound ligand.

Q: I'm observing a high background signal in my FAAH activity assay using a fluorogenic substrate. Could this compound binding to the plate be the cause?

A: Yes, it's highly likely. In an FAAH (Fatty Acid Amide Hydrolase) inhibitor screening assay, this compound (as a test compound) can bind non-specifically to the microplate. This can reduce its effective concentration available to inhibit the enzyme, leading to inaccurate results. High background could also stem from the fluorogenic substrate itself binding non-specifically.

  • Use Low-Binding Plates: Switch from standard polystyrene plates to polypropylene or other specialized low-binding surface plates.

  • Include BSA in Assay Buffer: Add 0.1% to 0.5% BSA to the assay buffer to act as a carrier protein for the this compound and prevent it from binding to the plate.

  • Add a Mild Detergent: A very low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) can also help. Test detergent compatibility with your enzyme's activity first.

Q: How do I choose the optimal blocking agent and concentration to reduce this compound NSB?

A: The optimal blocking agent depends on your specific assay. The most common and effective options are proteins and non-ionic detergents.

  • Bovine Serum Albumin (BSA): An excellent choice for most applications. It's a protein that coats surfaces, preventing hydrophobic interactions. Typical starting concentrations range from 0.1% to 3% (w/v).

  • Casein or Non-fat Dry Milk: Cost-effective alternatives to BSA, often used at 1-5% (w/v). Casein can be particularly effective in some ELISA formats.

  • Non-ionic Detergents (Tween-20, Triton X-100): These are amphipathic molecules that disrupt hydrophobic interactions. They are typically used at low concentrations (0.01% to 0.1%) in wash buffers or, cautiously, in assay buffers.

To find the optimal concentration, you should perform a titration experiment as detailed in the protocols section below.

Q: Which type of microplate is best suited for assays with this compound to minimize NSB?

A: Standard polystyrene plates are hydrophobic and prone to high NSB with lipophilic molecules. For best results, use one of the following alternatives:

  • Polypropylene Plates: These have lower binding properties for hydrophobic molecules compared to polystyrene.

  • Low-Binding Surface Plates: These plates are often polystyrene that has been surface-treated with a nonionic, hydrophilic coating (like polyethylene oxide) to create a hydration layer that prevents biomolecules from binding. These are often the best, albeit most expensive, option.

  • High-Bind Plates (for specific applications): If you are immobilizing a target protein (like in an ELISA), a high-bind plate is necessary for the initial coating step. However, subsequent blocking steps become even more critical to prevent this compound from binding to any remaining open surface.

Data Presentation: Impact of Assay Conditions on Non-Specific Binding

The following tables summarize data for lipophilic compounds and serotonin to illustrate the impact of different assay components on non-specific binding.

Table 1: Illustrative Effect of Detergents on NSB of Lipophilic Compounds

Detergent Typical Concentration Mechanism of Action Expected Impact on NSB
None N/A N/A High
Tween-20 0.01 - 0.1% Disrupts hydrophobic interactions Significant Reduction
Triton X-100 0.01 - 0.1% Disrupts hydrophobic interactions Significant Reduction

| CHAPS | 0.1 - 0.5% | Zwitterionic detergent, useful for solubilizing membrane proteins | Moderate to Significant Reduction |

Table 2: Illustrative Influence of BSA Concentration on Signal in Serotonin Assays (This data is conceptual, based on findings for serotonin-induced arachidonic acid release where BSA concentration affects ligand availability.)

BSA ConcentrationRelative Signal-to-Noise RatioRationale
0% Very LowHigh NSB of ligand to plate surface reduces effective concentration and increases background.
0.1% ModerateReduces NSB, improving signal over background.
0.5% HighOptimal concentration where NSB is minimized without sequestering too much ligand.
2.0% Moderate-HighMay slightly decrease signal by sequestering a portion of the available free ligand.

Table 3: Comparison of Microplate Types for Minimizing NSB

Microplate TypeSurface PropertyNSB Potential for this compoundRecommended Use Case
Standard Polystyrene HydrophobicHighNot recommended for this compound assays unless aggressively blocked.
Polypropylene Less Hydrophobic than PolystyreneLow to ModerateGood for general use with lipophilic compounds.
Non-Binding Surface (NBS) Treated Hydrophilic, Non-ionicVery LowIdeal for sensitive assays where minimizing NSB is critical.

Detailed Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for an this compound Assay

This protocol helps determine the optimal type and concentration of blocking agent for your specific assay.

  • Prepare a Series of Blocking Buffers:

    • Assay Buffer alone (No blocking agent).

    • Assay Buffer + 0.1%, 0.5%, 1%, and 2% (w/v) BSA.

    • Assay Buffer + 0.01%, 0.05%, and 0.1% (v/v) Tween-20.

  • Set up the Assay Plate: Use a low-binding 96-well plate. Designate wells for each condition.

  • Perform a "No Target" NSB Test:

    • To wells containing each of the prepared blocking buffers, add your labeled this compound (e.g., radiolabeled or fluorescently tagged) at the concentration used in your main assay. Do not add your target protein/receptor.

    • Incubate under the same conditions as your main assay (e.g., 1 hour at room temperature).

  • Wash and Read:

    • Wash all wells using your standard assay wash procedure.

    • Measure the signal (e.g., radioactivity, fluorescence) remaining in the wells.

  • Analyze the Data: The condition that yields the lowest signal contains the most effective blocking agent and concentration for preventing non-specific binding to the plate and other components. Choose this condition for your main experiments.

Protocol 2: General Protocol for an FAAH Inhibitor Screening Assay with NSB Reduction Steps

This protocol provides a framework for screening inhibitors like this compound against FAAH using a fluorometric substrate.

  • Reagent Preparation:

    • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA, containing 0.1% BSA .

    • FAAH Enzyme: Dilute recombinant human FAAH in ice-cold FAAH Assay Buffer.

    • Fluorogenic Substrate: Dilute a substrate like AMC-arachidonoyl amide in ethanol or DMSO as recommended by the supplier.

    • Test Compound (this compound): Prepare a stock solution in DMSO and create serial dilutions.

  • Assay Setup (in a low-binding 96-well plate):

    • 100% Activity Wells (Control): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (DMSO).

    • Inhibitor Wells: Add 160 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of your this compound dilution.

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the prepared FAAH Substrate to all wells.

  • Read Fluorescence: Immediately begin reading the plate in a fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each concentration of this compound relative to the 100% activity control wells (after subtracting the background reading).

Visual Guides: Diagrams and Workflows

Caption: Troubleshooting workflow for high non-specific binding.

NSB_Mitigation cluster_0 Without Blocking Agents (High NSB) cluster_1 With Blocking Agents (Low NSB) plate1 oleoyl1 Oleoyl Serotonin nsb_site1 Hydrophobic Plate Surface oleoyl1->nsb_site1 Non-Specific Binding (Hydrophobic Interaction) oleoyl2 Oleoyl Serotonin plate2 detergent Detergent Micelle oleoyl2->detergent Sequestered target Target Receptor oleoyl2->target Specific Binding nsb_site2 Hydrophobic Plate Surface bsa BSA bsa->nsb_site2 Blocks Surface

Caption: Mechanism of NSB mitigation by blocking agents.

Caption: this compound as an inhibitor of FAAH signaling.

References

Interpreting unexpected results in oleoyl serotonin experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleoyl serotonin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and interpret unexpected results in their experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary known targets?

This compound is a lipid derivative of the neurotransmitter serotonin. It is recognized primarily as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and cannabinoid receptors (CB1 and CB2).[1][2] It is structurally similar to arachidonoyl serotonin, another dual antagonist of TRPV1 and the enzyme Fatty Acid Amide Hydrolase (FAAH).[1]

2. Why am I seeing no effect of this compound in my in vivo CNS experiment?

A key unexpected finding in this compound research is its apparent inability to cross the blood-brain barrier (BBB) in significant amounts, despite its lipophilic nature.[3] This is in contrast to other lipidated neurotransmitters like N-oleoyl-dopamine.[3] Therefore, if your experiment relies on a central nervous system effect following systemic administration, the lack of BBB penetration is a likely explanation for the absence of an observed phenotype.

3. I have seen conflicting IC50 values for this compound's antagonism of TRPV1. Why is this?

The reported IC50 value for this compound against human TRPV1 is 2.57 µM. However, discrepancies in IC50 values between different studies can arise from variations in experimental systems. Factors such as the cell line used for receptor expression (e.g., HEK293, CHO), the specific agonist used to activate TRPV1 (e.g., capsaicin), and the assay methodology (e.g., calcium imaging, electrophysiology) can all influence the measured potency.

4. Is this compound an inhibitor of Fatty Acid Amide Hydrolase (FAAH)?

While its analogue, arachidonoyl serotonin, inhibits FAAH, this compound does not appear to be a potent FAAH inhibitor. Studies have shown that it does not significantly block FAAH-mediated hydrolysis of anandamide at concentrations up to 50 µM.

5. Can this compound have effects that are independent of its known receptor targets?

Yes, it is possible. Serotonin itself can interact with lipid membranes and alter their physical properties. This interaction can modulate membrane fluidity and potentially influence the function of membrane-embedded proteins in a receptor-independent manner. While this has not been extensively studied for this compound specifically, its amphipathic nature suggests it could have similar effects.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during this compound experiments.

Issue 1: Inconsistent or No Activity in In Vitro Assays (e.g., TRPV1 Antagonism)
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility of this compound This compound is lipophilic. Ensure it is fully dissolved in a suitable organic solvent like ethanol or DMSO before preparing aqueous dilutions. The final concentration of the organic solvent in the assay should be kept low and consistent across all conditions, including controls, as solvents can have their own biological effects.The compound is fully in solution, preventing artificially low concentrations in the assay.
Compound Adsorption to Plastics This compound may adsorb to plastic labware, reducing the effective concentration. Use low-adhesion microplates and pipette tips. Consider including a small amount of a non-ionic surfactant like Tween 20 in your assay buffer, if compatible with your experimental system.The effective concentration of this compound in the assay is closer to the intended concentration, leading to more consistent results.
Instability of this compound in Aqueous Solution Prepare fresh dilutions of this compound in aqueous buffer for each experiment. It is not recommended to store aqueous solutions for more than one day. Perform stability tests under your specific experimental conditions (temperature, pH, buffer composition) if you suspect degradation.Freshly prepared solutions ensure that the compound has not degraded, providing accurate and reproducible results.
Cell Health and Receptor Expression Levels Ensure the cells used in your assay (e.g., HEK293-hTRPV1) are healthy and have a consistent and robust expression of the target receptor. Passage number can affect cell characteristics and receptor expression.Healthy cells with consistent receptor expression will provide a reliable and reproducible response to both agonists and antagonists.
Assay Conditions Not Optimal The potency of antagonists can be influenced by the concentration of the agonist used. If the agonist concentration is too high, it may be difficult to see the inhibitory effect of the antagonist. Perform an agonist dose-response curve to determine an appropriate EC50 or EC80 concentration for your antagonist assays.Using an appropriate agonist concentration will provide a suitable window to observe and quantify the antagonist's inhibitory effects.
Issue 2: Unexpected Results in Electrophysiology Experiments (e.g., Patch-Clamp)
Potential Cause Troubleshooting Step Expected Outcome
Difficulty Obtaining a Gigaohm Seal Unhealthy cells, incorrect pipette resistance, or debris in the solutions can prevent seal formation. Ensure cells are healthy, use pipettes with a resistance of 4-8 MΩ, and filter all solutions. Applying a slight negative pressure and setting the holding potential to -60 to -70 mV can facilitate sealing.A stable, high-resistance seal is formed, which is crucial for high-quality, low-noise recordings.
Loss of Whole-Cell Configuration The whole-cell configuration can be lost due to excessive suction during breakthrough, movement of the pipette, or poor cell health. Apply gentle and brief suction to rupture the membrane. Ensure the recording setup is free from vibrations.A stable whole-cell recording is maintained throughout the experiment, allowing for accurate measurement of ion channel currents.
No or Weak Response to this compound This could be due to the reasons mentioned in the in vitro assay troubleshooting section (solubility, stability). Additionally, ensure the perfusion system is delivering the compound effectively to the cell being recorded. Check for leaks or blockages in the perfusion lines.The compound reaches the cell at the intended concentration, allowing for the observation of its effect on ion channel activity.
Competitive Antagonism Obscuring Effects This compound acts as a competitive antagonist at cannabinoid receptors. If studying its effect in the presence of an agonist, a high concentration of the agonist may mask the effect of this compound. Perform experiments with varying concentrations of both the agonist and this compound to characterize the nature of the antagonism.A clear understanding of the competitive nature of the interaction is achieved, allowing for proper interpretation of the results.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay for TRPV1 Antagonist Activity

Objective: To determine the IC50 value of this compound for the inhibition of capsaicin-induced calcium influx in HEK-293 cells stably expressing the human TRPV1 receptor.

Materials:

  • HEK-293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Capsaicin stock solution (e.g., 10 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Ionomycin (positive control)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Seed the HEK-293-hTRPV1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. Also, prepare a working solution of capsaicin at a concentration that elicits a submaximal response (e.g., EC80).

  • Calcium Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Antagonist Incubation: Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the compound wells). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Use the automated injector to add the capsaicin solution to all wells except for the negative control wells.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (vehicle only).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cannabinoid Receptor (CB1/CB2) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., from CHO or HEK-293 cells).

  • Radioligand (e.g., [3H]-CP55,940).

  • This compound.

  • Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the receptor of interest.

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable storage buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (a specific amount of protein per well), the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and a high concentration of a known CB receptor agonist/antagonist (e.g., WIN 55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Analyze the data using a non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

Parameter Target Value Assay System Reference
IC50 Human TRPV12.57 µMCapsaicin-induced Ca2+ elevation in HEK293 cells
IC50 FAAH> 50 µMAnandamide hydrolysis
Activity CB1 ReceptorAntagonistElectrophysiology in Xenopus oocytes
Activity CB2 ReceptorAntagonistElectrophysiology in Xenopus oocytes

Signaling Pathways and Experimental Workflows

This compound Signaling Interactions

Oleoyl_Serotonin_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 CB1 CB1 Receptor CB2 CB2 Receptor FAAH FAAH OS This compound OS->TRPV1 Antagonizes OS->CB1 Antagonizes OS->CB2 Antagonizes OS->FAAH No significant inhibition Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH Hydrolyzed by WIN55212_2 WIN 55,212-2 (Agonist) WIN55212_2->CB1 Activates WIN55212_2->CB2 Activates

Caption: this compound's primary interactions with key cellular targets.

Experimental Workflow for Assessing TRPV1 Antagonism

TRPV1_Antagonism_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture HEK293-hTRPV1 cells B 2. Seed cells in 96-well plate A->B C 3. Prepare this compound and Capsaicin solutions B->C D 4. Load cells with calcium-sensitive dye C->D E 5. Incubate with This compound D->E F 6. Measure baseline fluorescence E->F G 7. Inject Capsaicin and measure fluorescence change F->G H 8. Normalize data to controls G->H I 9. Plot dose-response curve H->I J 10. Calculate IC50 value I->J InVivo_Troubleshooting Start Unexpected 'No Effect' in In Vivo CNS Experiment CheckBBB Did the experimental design assume BBB penetration? Start->CheckBBB PeripheralEffect Is a peripheral mechanism of action possible? CheckBBB->PeripheralEffect No Redesign Redesign experiment for peripheral target or use intracerebral administration CheckBBB->Redesign Yes Formulation Was the vehicle and formulation appropriate for in vivo use? PeripheralEffect->Formulation No InvestigatePeripheral Investigate peripheral targets (e.g., sensory neurons) PeripheralEffect->InvestigatePeripheral Yes Dose Was the dose sufficient? Formulation->Dose Yes OptimizeFormulation Optimize vehicle for solubility and stability Formulation->OptimizeFormulation No Metabolism Could rapid metabolism be a factor? Dose->Metabolism Yes DoseResponse Perform a dose-response study Dose->DoseResponse No PK_Study Conduct pharmacokinetic studies Metabolism->PK_Study

References

How to store oleoyl serotonin to maintain its bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of oleoyl serotonin to maintain its bioactivity. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

This compound should be stored at -20°C in a tightly sealed container to prevent degradation. Under these conditions, it is reported to be stable for at least two years.

Q2: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions like phosphate-buffered saline (PBS) at pH 7.2 is limited (approximately 0.25 mg/mL).

Q3: How should I prepare this compound for use in aqueous-based biological assays?

For biological experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be further diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any potential physiological effects on your experimental model.

Q4: How long is this compound stable in an aqueous solution?

Aqueous solutions of this compound are not recommended for storage for more than one day. For optimal bioactivity, it is best to prepare fresh aqueous solutions for each experiment.

Q5: What are the known biological targets of this compound?

This compound is recognized as a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an antagonist of cannabinoid receptors (CB1 and CB2).[1][2][3]

Troubleshooting Guide

This guide addresses common problems that may arise when working with this compound, potentially leading to a loss of bioactivity.

Problem Potential Cause Recommended Solution
Loss of Bioactivity Improper Storage: Exposure to temperatures above -20°C, light, or air can lead to degradation.Ensure this compound is stored at -20°C in a tightly sealed, light-protected container.
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Instability in Aqueous Solution: Prolonged storage of this compound in aqueous buffers can lead to hydrolysis or precipitation.Prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. Do not store aqueous solutions for more than a day.
Oxidation: The oleoyl moiety can be susceptible to oxidation.Consider using deoxygenated solvents for preparing solutions. The inherent antioxidant properties of the serotonin molecule may offer some protection.[4]
Precipitation in Aqueous Buffer Low Aqueous Solubility: this compound has poor solubility in water-based solutions.Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but still compatible with your assay. Gentle warming or sonication may aid dissolution, but monitor for any degradation.
Inconsistent Experimental Results Inaccurate Concentration of Stock Solution: Evaporation of the solvent from the stock solution can lead to a higher actual concentration.Tightly seal all stock solution vials and store them properly at -20°C.
Adsorption to Plasticware: Lipophilic compounds like this compound can adsorb to the surface of plastic tubes and plates.Consider using low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the solution can also help.
No Effect in In Vivo Studies Poor Bioavailability: this compound may have difficulty crossing biological barriers, such as the blood-brain barrier.[5]For central nervous system studies, consider alternative delivery methods or structural analogs with improved brain penetrance.

Stability of this compound

While specific quantitative data on the long-term stability of this compound in various solvents and after multiple freeze-thaw cycles is limited in publicly available literature, the following table summarizes the known stability information.

Condition Solvent/Matrix Temperature Duration Recommendation
Long-term Storage Solid or in Ethanol-20°C≥ 2 yearsRecommended for long-term storage.
Short-term Storage Aqueous Buffer (e.g., PBS)Room Temperature< 24 hoursPrepare fresh for each experiment.
In Vitro Assay Krebs Solution / Brain MembranesNot specifiedUp to 3 hoursStable for the duration of typical in vitro experiments.

Experimental Protocols

Protocol: In Vitro TRPV1 Antagonist Bioactivity Assay

This protocol outlines a cell-based calcium imaging assay to determine the inhibitory effect of this compound on capsaicin-induced TRPV1 activation.

1. Cell Culture:

  • Culture HEK-293 cells stably expressing the human TRPV1 receptor in appropriate media and conditions.

  • Seed the cells in a 96-well black-walled, clear-bottom plate to achieve a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare a stock solution of the TRPV1 agonist, capsaicin (e.g., 1 mM), in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Calcium Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in the assay buffer.

  • Remove the culture medium from the cells and wash once with the assay buffer.

  • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with the assay buffer to remove excess dye.

4. Antagonist Incubation:

  • Add the prepared dilutions of this compound to the respective wells.

  • Include wells with vehicle (DMSO) as a control.

  • Incubate the plate for 15-20 minutes at room temperature in the dark.

5. Measurement of Calcium Influx:

  • Place the plate in a fluorescence microplate reader.

  • Establish a baseline fluorescence reading for each well.

  • Add the capsaicin solution to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).

  • Immediately begin recording the fluorescence intensity over time to measure the influx of calcium.

6. Data Analysis:

  • Calculate the percentage of inhibition of the capsaicin-induced response for each concentration of this compound.

  • Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways affected by this compound and a typical experimental workflow for assessing its bioactivity.

G Experimental Workflow for this compound Bioactivity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Assay Buffer stock->dilutions cells Culture and Seed TRPV1-expressing Cells dye_loading Load Cells with Calcium-sensitive Dye cells->dye_loading antagonist_inc Incubate with This compound dye_loading->antagonist_inc agonist_add Add Capsaicin (TRPV1 Agonist) antagonist_inc->agonist_add measure Measure Calcium Influx (Fluorescence) agonist_add->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Experimental Workflow for Bioactivity Assay

G This compound Antagonism of TRPV1 Signaling oleoyl_serotonin This compound trpv1 TRPV1 Channel oleoyl_serotonin->trpv1 Blocks capsaicin Capsaicin (Agonist) capsaicin->trpv1 Activates ca_influx Ca2+ Influx trpv1->ca_influx cellular_response Cellular Response (e.g., Pain Sensation) ca_influx->cellular_response

This compound's Antagonistic Action on TRPV1

G This compound Antagonism of Cannabinoid Receptor Signaling oleoyl_serotonin This compound cb1_cb2 CB1/CB2 Receptors oleoyl_serotonin->cb1_cb2 Blocks endocannabinoids Endocannabinoids (e.g., Anandamide) endocannabinoids->cb1_cb2 Activates g_protein G-protein Signaling (Gi/o) cb1_cb2->g_protein downstream Downstream Effects (e.g., Inhibition of Adenylyl Cyclase) g_protein->downstream

This compound's Antagonistic Action on Cannabinoid Receptors

References

Technical Support Center: Chemical Synthesis of Oleoyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of oleoyl serotonin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct method for synthesizing this compound is through the N-acylation of serotonin with oleoyl chloride. This reaction typically involves the formation of an amide bond between the primary amine of serotonin and the acyl chloride of oleic acid. The reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous alkaline solution to neutralize the hydrogen chloride byproduct.

Q2: How is the precursor, oleoyl chloride, prepared?

A2: Oleoyl chloride is typically synthesized from oleic acid by reacting it with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (PCl₃). The choice of reagent can affect the reaction conditions and yield, with oxalyl chloride often providing higher yields.

Q3: What are the critical handling precautions for oleoyl chloride?

A3: Oleoyl chloride is a corrosive and moisture-sensitive compound.[1][2] It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.[1] It is crucial to use anhydrous solvents and a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the oleoyl chloride back to oleic acid.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place. For long-term stability, it is recommended to store it at -20°C as a solution in an appropriate solvent like ethanol.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Degradation of Oleoyl Chloride: Oleoyl chloride is highly susceptible to hydrolysis by moisture. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. 3. Serotonin Salt Form: If serotonin hydrochloride is used, the free amine may not have been sufficiently liberated. 4. Side Reactions: The hydroxyl group on the serotonin indole ring could potentially undergo acylation.1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature moderately. Ensure efficient stirring. 3. Add a suitable base (e.g., triethylamine or an excess of aqueous base in Schotten-Baumann conditions) to neutralize the hydrochloride and free the amine for reaction. 4. Use a protection strategy for the hydroxyl group if O-acylation is a significant issue, although N-acylation is generally favored under these conditions.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Materials: Serotonin or oleoyl chloride (hydrolyzed to oleic acid) may remain. 2. O-acylated Byproduct: Acylation of the phenolic hydroxyl group of serotonin may occur. 3. Di-acylated Product: Both the amine and hydroxyl groups may have reacted.1. Optimize the stoichiometry of the reactants. Use a slight excess of oleoyl chloride and monitor the disappearance of serotonin by TLC. 2. & 3. Purification by column chromatography is typically effective in separating the desired N-acylated product from O-acylated and di-acylated byproducts due to differences in polarity.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have close Rf values on TLC, making separation by column chromatography challenging. 2. Product Streaking on Silica Gel: The amide and indole functionalities can interact strongly with silica gel.1. Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. Consider using a different stationary phase if separation on silica gel is poor. High-Performance Liquid Chromatography (HPLC) can also be employed for purification. 2. Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to reduce tailing on the silica gel column.
Product Instability During Workup or Storage 1. Hydrolysis of the Amide Bond: Although generally stable, the amide bond can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. 2. Oxidation: The indole ring of serotonin and the double bond in the oleoyl chain can be prone to oxidation.1. Use mild conditions for workup and purification. Avoid prolonged exposure to strong acids or bases. 2. Store the final product under an inert atmosphere and protect it from light. The use of antioxidants can be considered for long-term storage if oxidation is a concern.

Experimental Protocols

Protocol 1: Synthesis of Oleoyl Chloride

This protocol describes the synthesis of oleoyl chloride from oleic acid using oxalyl chloride.

Materials:

  • Oleic acid

  • Oxalyl chloride

  • Anhydrous hexane

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve oleic acid (1 equivalent) in anhydrous hexane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude oleoyl chloride as a yellow to brown oil.

  • The crude oleoyl chloride is often used in the next step without further purification.

Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)

This protocol outlines the N-acylation of serotonin with oleoyl chloride.

Materials:

  • Serotonin hydrochloride

  • Oleoyl chloride

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Separatory funnel

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve serotonin hydrochloride (1 equivalent) in a 2 M aqueous solution of sodium hydroxide in a beaker.

  • In a separate flask, dissolve oleoyl chloride (1.1 equivalents) in dichloromethane (DCM).

  • Cool both solutions to 0°C in an ice bath.

  • With vigorous stirring, add the solution of oleoyl chloride in DCM to the aqueous solution of serotonin.

  • Continue stirring vigorously at 0°C for 1 hour, and then at room temperature for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, dilute HCl (to remove any unreacted serotonin), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or chloroform/methanol mixtures).

Data Presentation

Table 1: Physicochemical and Analytical Data for this compound

PropertyValueReference
Molecular Formula C₂₈H₄₄N₂O₂
Molecular Weight 440.66 g/mol
Appearance Colorless to light yellow liquid/solid
Purity (Typical) ≥98%
Solubility Soluble in ethanol, DMSO, and DMF

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)

Note: The exact chemical shifts may vary depending on the solvent and instrument.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Oleoyl Chain
-CH=CH-5.3-5.4~129-130
-CH₂-C=O~2.2~36
-(CH₂)n-1.2-1.7~22-32
-CH₃~0.9~14
Serotonin Moiety
Indole NH~8.0-
Aromatic CH6.8-7.2~102-132
-CH₂-NH-C=O~3.5~40
-CH₂-Ar~2.9~25

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Chemical Synthesis Workflow Oleic_Acid Oleic Acid Oleoyl_Chloride Oleoyl Chloride Oleic_Acid->Oleoyl_Chloride Thionyl Chloride or Oxalyl Chloride Oleoyl_Serotonin_Crude Crude this compound Oleoyl_Chloride->Oleoyl_Serotonin_Crude Acylation Serotonin Serotonin Serotonin->Oleoyl_Serotonin_Crude Oleoyl_Serotonin_Pure Purified this compound Oleoyl_Serotonin_Crude->Oleoyl_Serotonin_Pure Column Chromatography

Caption: Chemical synthesis workflow for this compound.

G cluster_pathway TRPV1 Antagonist Signaling Pathway Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Blocked Blocked Oleoyl_Serotonin This compound (Antagonist) Oleoyl_Serotonin->TRPV1 Inhibits Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Simplified signaling pathway of a TRPV1 antagonist.

References

Technical Support Center: Best Practices for Handling and Storing Lipid-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for handling and storing lipid-based compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and stability of your valuable lipid samples.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of lipid degradation and how can I prevent them?

A1: The two main causes of degradation in unstable lipids are oxidation and hydrolysis.

  • Oxidation: This is a major degradation pathway, particularly for lipids containing double bonds (unsaturated and polyunsaturated fatty acids).[1] Oxidation can be initiated by exposure to oxygen, light, and trace metals.[1]

    • Prevention Strategies:

      • Inert Atmosphere: Work under an inert atmosphere by purging all solvents and sample vials with nitrogen or argon to minimize oxygen exposure.

      • Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or tocopherol to your solvents and samples. A typical concentration for BHT is 0.01-0.1% (w/v).

      • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect samples from light and prevent photo-oxidation.

      • Low Temperatures: Perform extractions and purifications at low temperatures (e.g., on ice or in a cold room) to slow the rate of oxidation.

  • Hydrolysis: This is the breakdown of ester linkages in lipids, which can be catalyzed by acidic or basic conditions, or the presence of lipase enzymes.

    • Prevention Strategies:

      • Control pH: Use buffered solutions to maintain a neutral pH during extraction and purification.

      • Inactivate Enzymes: When working with tissues, rapid freezing or homogenization in the presence of enzyme inhibitors can prevent enzymatic hydrolysis.

      • Use Dry Solvents: Ensure all solvents are anhydrous to minimize non-enzymatic hydrolysis.

Q2: What is the best way to store different types of lipids?

A2: The optimal storage conditions depend on the lipid's structure, particularly its degree of saturation.

  • Saturated Lipids: Lipids with fully saturated fatty acid chains (e.g., dipalmitoyl phosphatidylcholine) are relatively stable as dry powders. They should be stored at -20°C or below in a glass container with a Teflon-lined cap. Before opening, allow the container to warm to room temperature to prevent condensation.

  • Unsaturated Lipids: Lipids with one or more double bonds (e.g., dioleoyl phosphatidylcholine) are not stable as powders. They are often hygroscopic and susceptible to oxidation. These should be dissolved in a suitable organic solvent, stored at -20°C or below in a glass container with a Teflon-lined cap, and blanketed with an inert gas like argon or nitrogen.

  • Aqueous Suspensions: It is not recommended to store phospholipids in aqueous suspensions for extended periods as this can lead to hydrolysis. If necessary, store at 4°C for short periods (up to a few days).

Q3: I'm seeing precipitate in my lipid solution after storing it in the freezer. What should I do?

A3: Precipitation can occur if the lipid's solubility in the chosen solvent decreases at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. To prevent this, consider storing the solution at a lower concentration or choosing a solvent in which the lipid has better solubility at cold temperatures.

Q4: Can I use plastic containers or pipette tips to handle lipids in organic solvents?

A4: No, it is strongly advised to avoid using plastic containers (e.g., polystyrene, polyethylene, polypropylene) and pipette tips when working with lipids dissolved in organic solvents. Organic solvents can leach plasticizers and other contaminants from the plastic, which can interfere with your experiments. Always use glass, stainless steel, or Teflon-coated labware.

II. Troubleshooting Guides

A. General Handling and Storage
IssuePossible Cause(s)Recommended Solution(s)
Low recovery of target lipid Incomplete initial extraction.Optimize the extraction solvent system based on the polarity of your target lipid. A common choice is a chloroform:methanol mixture.
Adsorption of lipids to labware surfaces.Use silanized glassware to minimize adsorption.
Degradation during extraction (oxidation/hydrolysis).Perform extraction at low temperatures, under an inert atmosphere, and consider adding an antioxidant (e.g., 0.01% BHT) to the extraction solvent.
Hygroscopic lipids becoming gummy Exposure to atmospheric moisture.Weigh and handle hygroscopic lipids in a dry box or under a stream of dry nitrogen. Alternatively, dissolve the entire sample in an appropriate organic solvent and aliquot as needed.
Inconsistent experimental results Lipid degradation due to improper storage.Re-evaluate your storage conditions. Ensure lipids are stored at the correct temperature, in the proper solvent (if applicable), protected from light and oxygen, and that freeze-thaw cycles are minimized.
Contamination from plasticware.Strictly use glass, stainless steel, or Teflon labware for handling lipids in organic solvents.
B. Lipid Analysis Techniques
TechniqueIssuePossible Cause(s)Recommended Solution(s)
Thin Layer Chromatography (TLC) Streaking or elongated spots Sample is overloaded.Dilute the sample solution and re-spot.
Sample is too polar for the mobile phase.For highly polar compounds, consider using a reverse-phase TLC plate (e.g., C18) or adjust the mobile phase to be more polar.
Spots not visible Sample concentration is too low.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
Compound is not UV-active.Use a different visualization method, such as iodine vapor or a chemical stain (e.g., vanillin).
Gas Chromatography (GC) Peak tailing Active sites in the GC system (e.g., inlet liner, column).Use a deactivated inlet liner and ensure the column is properly conditioned. Peak tailing can also indicate incomplete derivatization of fatty acids to FAMEs.
Inconsistent peak areas Leaks in the injection port septum.Replace the septum regularly.
Inconsistent sample preparation.Ensure the derivatization procedure is followed precisely for all samples and standards. The presence of water can impede the esterification reaction.
Peroxide Value (PV) & TBARS Assay No color development in PV test (no blue color with starch) Low or no peroxides in the sample.This may indicate a fresh, unoxidized sample.
Expired or improperly stored reagents.Ensure all reagents, especially the potassium iodide and starch solutions for PV and the TBA reagent for TBARS, are fresh and have been stored correctly.
High background in TBARS assay Interference from other compounds in the sample.The TBARS assay is not entirely specific for malondialdehyde (MDA). Consider using a more specific method if high accuracy is required.
Improper blanking.Ensure proper blanking is performed to account for non-specific absorbance.

III. Quantitative Data on Lipid Stability

The stability of lipid-based compounds is influenced by various factors. The following tables summarize some quantitative data on their stability under different conditions.

Table 1: Stability of Lipid Nanoparticles (LNPs) in Aqueous Suspension

Storage TemperaturepH of PBS BufferDurationObservation
2°C (Refrigerated)3.0, 7.4, 9.0Up to 156 daysRemained stable with no significant loss of efficacy.
-20°C (Freezer)7.4> 58 daysLoss of efficacy observed after longer storage.
25°C (Room Temp)7.4~156 daysLost the ability to silence genes.

Table 2: Effect of Antioxidants on Lipid Stability in Fish Muscle Stored at Different Temperatures

AntioxidantStorage TemperatureDurationObservation
Ubiquinol-30°C12 months87% decrease in concentration.
-80°C12 months42% decrease in concentration.
Vitamin C-30°C12 months82% decrease in concentration.
-80°C12 months67% decrease in concentration.
Vitamin E-30°C & -80°C12 monthsConsiderably more stable than ubiquinol and vitamin C.

IV. Experimental Protocols

A. Protocol for Thin Layer Chromatography (TLC) of Lipids

Objective: To separate and identify lipids in a sample mixture.

Materials:

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • Solvent system (e.g., petroleum ether:diethyl ether:glacial acetic acid, 80:20:1 v/v)

  • Capillary tubes for spotting

  • Lipid standards and sample dissolved in a volatile solvent

  • Visualization reagent (e.g., iodine crystals in a sealed chamber or a chemical spray reagent)

Methodology:

  • Plate Preparation: Using a pencil, lightly draw a starting line (origin) about 2 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, apply a small spot of the dissolved lipid standard and sample onto the origin line. Allow the solvent to evaporate completely between applications.

  • Chamber Saturation: Pour the developing solvent into the TLC chamber to a depth of about 1 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Close the lid and let it equilibrate for at least 10 minutes.

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to dry completely in a fume hood. Place the dried plate in an iodine chamber or spray with a suitable visualization reagent. The lipid spots will become visible.

  • Analysis: Circle the visualized spots with a pencil and calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the Rf values of the sample components to those of the standards for identification.

B. Protocol for Peroxide Value (PV) Determination

Objective: To quantify the primary oxidation products (peroxides) in a lipid sample.

Materials:

  • Lipid sample (e.g., oil or fat)

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N)

  • Starch indicator solution (1%)

  • Erlenmeyer flasks, burette, and pipettes

Methodology:

  • Sample Preparation: Accurately weigh about 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Reaction: Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Iodine Liberation: Immediately add 30 mL of distilled water and shake vigorously.

  • Titration: Add 1 mL of starch indicator solution, which will turn the solution blue-black in the presence of iodine. Titrate with the standardized sodium thiosulfate solution until the blue color disappears.

  • Blank Determination: Perform a blank titration using the same procedure but without the lipid sample.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:

    • S = volume of Na₂S₂O₃ used for the sample (mL)

    • B = volume of Na₂S₂O₃ used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

V. Visualizations

A. Lipid Degradation Pathways

Lipid_Degradation Lipid Lipid (e.g., Triglyceride) Oxidation Oxidation (Exposure to O₂, light, metal ions) Lipid->Oxidation Hydrolysis Hydrolysis (Presence of water, enzymes, acid/base) Lipid->Hydrolysis Peroxides Hydroperoxides (Primary Oxidation Products) Oxidation->Peroxides Initiation & Propagation Free_Fatty_Acids Free Fatty Acids + Glycerol (Hydrolysis Products) Hydrolysis->Free_Fatty_Acids Secondary_Oxidation Aldehydes, Ketones (Secondary Oxidation Products) Rancidity Peroxides->Secondary_Oxidation Decomposition Lipid_Stability_Workflow Start Lipid Sample Storage Store under defined conditions (Temperature, Time, Solvent, Atmosphere) Start->Storage Sampling Aliquot sampling at time points Storage->Sampling Analysis Lipid Degradation Analysis Sampling->Analysis TLC TLC for qualitative changes Analysis->TLC GC GC for fatty acid profile changes Analysis->GC PV Peroxide Value for primary oxidation Analysis->PV TBARS TBARS for secondary oxidation Analysis->TBARS Data Data Analysis & Stability Assessment TLC->Data GC->Data PV->Data TBARS->Data PI_Signaling Receptor G-protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes IP3 IP₃ (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release

References

Validation & Comparative

A Comparative Analysis of Oleoyl Serotonin and Arachidonoyl Serotonin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oleoyl serotonin and Arachidonoyl serotonin, two structurally related endogenous lipid signaling molecules. This document outlines their distinct biochemical properties, physiological effects, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction

This compound (OS) and Arachidonoyl serotonin (AA-5-HT) are N-acyl amides of the neurotransmitter serotonin with oleic acid and arachidonic acid, respectively. While sharing a common serotonin head group, the difference in their fatty acid tails confers distinct pharmacological profiles, primarily influencing their interactions with key targets in the endocannabinoid and endovanilloid systems. AA-5-HT is recognized as a dual inhibitor of fatty acid amide hydrolase (FAAH) and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. In contrast, this compound is a more selective TRPV1 antagonist with significantly weaker activity at FAAH. This guide delves into a detailed comparative analysis of these two compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Arachidonoyl serotonin, highlighting their differential activity at their primary molecular targets.

Table 1: A Comparative Overview of In Vitro Potency

CompoundTargetSpeciesIC₅₀Reference(s)
This compound FAAH-> 50 µM[1](--INVALID-LINK--
TRPV1Human2.57 µM[3](--INVALID-LINK--,--INVALID-LINK--,(https://www.bocsci.com/cas-1002100-44-8-oleoyl-serotonin.html)
Arachidonoyl serotonin FAAHMouse (Neuroblastoma cells)12 µM(--INVALID-LINK--)
TRPV1Human37-40 nM(--INVALID-LINK--)
TRPV1Rat37-40 nM(--INVALID-LINK--)

Table 2: Cannabinoid Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kᵢ)NotesReference(s)
This compound CB1 & CB2Low affinityReplacement of the arachidonyl tail with oleyl results in analogues with low affinities for both receptors.(--INVALID-LINK--)
Arachidonoyl serotonin CB1Very weak ligandDoes not activate CB1 cannabinoid receptors and acts as a very weak ligand in in vitro binding assays.(--INVALID-LINK--)

Signaling Pathways

The distinct pharmacological profiles of this compound and Arachidonoyl serotonin stem from their differential engagement of key signaling pathways.

Arachidonoyl Serotonin: A Dual-Action Modulator

Arachidonoyl serotonin's primary mechanism involves the dual inhibition of FAAH and antagonism of TRPV1. By inhibiting FAAH, it prevents the breakdown of the endocannabinoid anandamide (AEA), leading to increased AEA levels. This, in turn, enhances the activation of cannabinoid receptor 1 (CB1), mediating analgesic and anxiolytic effects. Concurrently, its direct antagonism of TRPV1 channels blocks the influx of cations in response to noxious stimuli, contributing to its analgesic properties.

Arachidonoyl_Serotonin_Signaling cluster_0 Presynaptic Neuron cluster_1 Nociceptive Neuron AA-5-HT Arachidonoyl Serotonin FAAH FAAH AA-5-HT->FAAH Inhibits AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1 Receptor AEA->CB1 Activates Analgesic & Anxiolytic\nEffects Analgesic & Anxiolytic Effects CB1->Analgesic & Anxiolytic\nEffects TRPV1 TRPV1 Channel Cation Influx Cation Influx TRPV1->Cation Influx Noxious Stimuli Noxious Stimuli Noxious Stimuli->TRPV1 Activates Pain Signal Pain Signal Cation Influx->Pain Signal AA-5-HT_2 Arachidonoyl Serotonin AA-5-HT_2->TRPV1 Antagonizes Oleoyl_Serotonin_Signaling cluster_0 Nociceptive Neuron OS Oleoyl Serotonin TRPV1 TRPV1 Channel OS->TRPV1 Antagonizes Cation Influx Cation Influx TRPV1->Cation Influx Noxious Stimuli Noxious Stimuli Noxious Stimuli->TRPV1 Activates Pain Signal Pain Signal Cation Influx->Pain Signal FAAH_Inhibition_Assay_Workflow prep Prepare Reagents (FAAH, Buffer, Substrate, Compounds) plate Plate FAAH Enzyme and Test Compounds/Controls prep->plate incubate Incubate at 37°C (15 min) plate->incubate add_substrate Add FAAH Substrate incubate->add_substrate read Measure Fluorescence (Ex: 340-360nm, Em: 450-465nm) add_substrate->read analyze Calculate Reaction Rates and Determine IC50 read->analyze TRPV1_Antagonism_Assay_Workflow seed Seed TRPV1-expressing HEK-293 Cells load Load Cells with Calcium-sensitive Dye seed->load incubate Pre-incubate with Test Compounds/Controls load->incubate baseline Establish Baseline Fluorescence incubate->baseline stimulate Stimulate with TRPV1 Agonist (Capsaicin) baseline->stimulate record Record Fluorescence Change stimulate->record analyze Calculate % Inhibition and Determine IC50 record->analyze

References

A Comparative Guide to the TRPV1 Antagonistic Activity of N-Acyl Serotonins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Transient Receptor Potential Vanilloid 1 (TRPV1) antagonistic activity of various N-acyl serotonins. By summarizing key experimental data and detailing methodologies, this document aims to facilitate the selection and development of novel analgesic and anti-inflammatory agents targeting the TRPV1 channel.

Structure-Activity Relationship and Antagonistic Potency

N-acyl serotonins, a class of endogenous lipid mediators, have emerged as promising TRPV1 antagonists. Their inhibitory activity is significantly influenced by the chemical structure of the acyl chain attached to the serotonin backbone. Generally, longer and more unsaturated fatty acid chains are associated with greater antagonistic potency.[1]

N-arachidonoyl-serotonin (AA-5-HT) is a well-characterized example, demonstrating potent inhibition of TRPV1.[2] The arachidonoyl moiety, a 20-carbon polyunsaturated fatty acid, appears to be a key determinant for this high affinity.[1] In contrast, N-acyl serotonins with saturated fatty acids, such as stearic acid, also exhibit TRPV1 antagonism, although direct comparative studies under identical conditions are limited. Furthermore, conjugating non-steroidal anti-inflammatory drugs (NSAIDs) to serotonin has yielded derivatives with TRPV1 antagonistic properties.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various N-acyl serotonins against the TRPV1 receptor, as reported in the literature. It is important to note that experimental conditions, such as the cell line, agonist concentration, and specific assay used, can influence the determined IC50 values.

N-Acyl Serotonin DerivativeAcyl GroupTarget ReceptorAgonist (Concentration)IC50 (nM)Cell LineReference(s)
N-Arachidonoyl-serotonin (AA-5-HT) Arachidonoyl (20:4)Human TRPV1Capsaicin (100 nM)37 - 40HEK-293[3]
Rat TRPV1Capsaicin (100 nM)37HEK-293
N-Stearoyl-serotonin Stearoyl (18:0)Human TRPV1Capsaicin760HEK-293
Ibuprofen-5-HT IbuprofenHuman TRPV1Not Specified~200Not Specified
Flurbiprofen-5-HT FlurbiprofenHuman TRPV1Not Specified~200Not Specified
Fenoprofen-5-HT FenoprofenHuman TRPV1Not Specified~500Not Specified
Naproxen-5-HT NaproxenHuman TRPV1Not Specified>1000Not Specified

Experimental Protocols

To ensure a thorough understanding of the presented data, this section details the methodologies for key experiments used to assess the TRPV1 antagonistic activity of N-acyl serotonins.

In Vitro Calcium Imaging Assay

This is a common method to determine the in vitro potency of TRPV1 antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells overexpressing the TRPV1 receptor.

Objective: To determine the IC50 value of an N-acyl serotonin for the inhibition of capsaicin-induced calcium influx in a stable cell line expressing the human or rat TRPV1 receptor.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or rat TRPV1 gene.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

  • Agonist: Capsaicin.

  • Test Compounds: N-acyl serotonin derivatives.

  • Instrumentation: Fluorescence microplate reader or a fluorescence microscope.

Procedure:

  • Cell Culture: Culture the TRPV1-expressing HEK-293 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading: Remove the culture medium and wash the cells with assay buffer. Load the cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM in assay buffer) and incubate for 45-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with assay buffer to remove any excess extracellular dye.

  • Compound Incubation: Add varying concentrations of the N-acyl serotonin test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known TRPV1 antagonist like capsazepine). Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence reader. Record a baseline fluorescence reading. Then, add a solution of capsaicin (e.g., to a final concentration of 100 nM) to all wells simultaneously. Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium concentration change.

  • Data Analysis: The change in fluorescence upon agonist addition is calculated. The inhibitory effect of the N-acyl serotonin is determined by comparing the response in the presence of the compound to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity and provides detailed information about the mechanism of antagonism.

Objective: To characterize the inhibitory effect of an N-acyl serotonin on capsaicin-activated currents in individual TRPV1-expressing cells.

Materials:

  • Cells: HEK-293 cells expressing TRPV1 or primary sensory neurons (e.g., dorsal root ganglion neurons).

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal (Pipette) Solution: Containing (in mM): 130 K-gluconate, 5 NaCl, 1 MgCl2, 11 EGTA, 10 HEPES, 0.4 CaCl2, adjusted to pH 7.3 with KOH.

  • Agonist and Antagonist Solutions: Capsaicin and N-acyl serotonin dissolved in the external solution.

  • Electrophysiology Rig: Including a patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application: Perfuse the cell with the external solution containing capsaicin to evoke an inward current. Once a stable baseline current is established, co-apply the N-acyl serotonin at various concentrations with capsaicin to measure the inhibition of the capsaicin-evoked current.

  • Data Analysis: Measure the peak amplitude of the capsaicin-induced current in the absence and presence of the N-acyl serotonin. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vivo Analgesic and Anti-inflammatory Models

These models are crucial for evaluating the therapeutic potential of TRPV1 antagonists in a living organism.

This model assesses both acute nociceptive and tonic inflammatory pain.

Objective: To evaluate the analgesic effect of an N-acyl serotonin on formalin-induced paw licking and flinching behavior in rodents.

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing environment.

  • Compound Administration: Administer the N-acyl serotonin or vehicle via an appropriate route (e.g., intraperitoneal, oral).

  • Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 2.5% in 20 µL) into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or flinching the injected paw. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.

  • Data Analysis: Compare the duration of licking/flinching behavior in the compound-treated group to the vehicle-treated group for both phases.

This model specifically assesses TRPV1-mediated thermal pain sensitivity.

Objective: To determine if an N-acyl serotonin can reverse capsaicin-induced hypersensitivity to a thermal stimulus.

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal latency of the animals to a radiant heat source (e.g., using a plantar test apparatus).

  • Capsaicin Injection: Inject capsaicin subcutaneously into the plantar surface of the hind paw to induce thermal hyperalgesia.

  • Compound Administration: Administer the N-acyl serotonin or vehicle.

  • Post-Treatment Measurement: At various time points after compound administration, re-measure the paw withdrawal latency to the thermal stimulus.

  • Data Analysis: An increase in the paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Heat Heat Heat->TRPV1 Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Nociceptive_Signal Nociceptive Signal Transmission Depolarization->Nociceptive_Signal N_Acyl_Serotonin N-Acyl Serotonin (Antagonist) N_Acyl_Serotonin->TRPV1

Caption: TRPV1 signaling pathway and its inhibition by N-acyl serotonins.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture TRPV1-expressing Cell Culture Calcium_Assay Calcium Imaging Assay Cell_Culture->Calcium_Assay Electrophysiology Patch-Clamp Electrophysiology Cell_Culture->Electrophysiology IC50_Determination IC50 Determination Calcium_Assay->IC50_Determination Electrophysiology->IC50_Determination Animal_Model Rodent Pain Model (e.g., Formalin, Capsaicin) IC50_Determination->Animal_Model Lead Compound Selection Compound_Admin N-Acyl Serotonin Administration Animal_Model->Compound_Admin Behavioral_Test Behavioral Assessment Compound_Admin->Behavioral_Test Efficacy_Evaluation Analgesic Efficacy Evaluation Behavioral_Test->Efficacy_Evaluation

Caption: Experimental workflow for evaluating N-acyl serotonin TRPV1 antagonism.

References

Validating the Bioactivity of Synthetic Oleoyl Serotonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of synthetic oleoyl serotonin against other relevant lipid signaling molecules. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for validating its biological activity and exploring its therapeutic potential.

Executive Summary

This compound is a naturally occurring lipid amide that has been synthesized for research purposes to investigate its pharmacological properties. It is structurally related to the endocannabinoid anandamide and other bioactive N-acylethanolamines. Experimental evidence indicates that synthetic this compound primarily functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as an inhibitor of cannabinoid receptors CB1 and CB2. Notably, it displays negligible inhibitory activity towards Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide. This profile distinguishes it from its close analogue, arachidonoyl serotonin, which is a dual inhibitor of FAAH and TRPV1. This guide will delve into the quantitative bioactivity data, detailed experimental protocols for its validation, and the relevant signaling pathways.

Comparative Bioactivity of this compound and Alternatives

The following tables summarize the quantitative data on the bioactivity of synthetic this compound and comparable lipid signaling molecules.

CompoundTargetBioactivity (IC50/EC50)Reference CompoundBioactivity (IC50/EC50)
This compound TRPV1 2.57 µM (IC50) Capsaicin (Agonist)~1 µM (EC50)
FAAH > 50 µM (IC50) URB597 (Inhibitor)4.6 nM (IC50)
CB1 Receptor Inhibitor WIN55,212-2 (Agonist)~0.3 µM (EC50)
CB2 Receptor Inhibitor WIN55,212-2 (Agonist)~0.3 µM (EC50)
Arachidonoyl SerotoninTRPV10.27 µM (IC50)Capsaicin (Agonist)~1 µM (EC50)
FAAH8 - 12 µM (IC50)URB597 (Inhibitor)4.6 nM (IC50)
Oleoylethanolamide (OEA)GPR119Agonist--
PPAR-αAgonist--
2-Oleoylglycerol (2-OG)GPR119Agonist (EC50 = 2.5 µM)--

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

TRPV1 Antagonism Assay

This assay determines the ability of a test compound to inhibit the activation of the TRPV1 channel, typically induced by the agonist capsaicin.

Principle: The assay measures changes in intracellular calcium levels in cells overexpressing the TRPV1 receptor. Agonist binding to TRPV1 opens the channel, allowing an influx of calcium. An antagonist will block this influx.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Capsaicin (TRPV1 agonist).

  • Synthetic this compound and other test compounds.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK293-TRPV1 cells into 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add different concentrations of the test compounds (e.g., this compound) to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of capsaicin to all wells to stimulate the TRPV1 channels.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths for the calcium indicator.

  • Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Cannabinoid Receptor (CB1/CB2) Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Principle: A competitive binding assay is used where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioactivity displaced is proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.

  • Radiolabeled ligand (e.g., [³H]CP55,940).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Synthetic this compound and other test compounds.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the percent displacement of the radioligand and determine the Ki or IC50 value by fitting the data to a competition binding curve using the Cheng-Prusoff equation.[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of FAAH.

Principle: A fluorometric assay is commonly used, which utilizes a non-fluorescent FAAH substrate that, when cleaved by the enzyme, releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the FAAH activity.

Materials:

  • Recombinant human FAAH or cell/tissue homogenates containing FAAH.

  • FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

  • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

  • Synthetic this compound and other test compounds.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the FAAH enzyme preparation and varying concentrations of the test inhibitor or vehicle control. Pre-incubate for a defined period at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).[2][3]

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental validation of its bioactivity.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Oleoyl_Serotonin This compound (Antagonist) Oleoyl_Serotonin->TRPV1 Blocks Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Allows Depolarization Depolarization Ca_Influx->Depolarization Signaling_Cascade Downstream Signaling Depolarization->Signaling_Cascade

Figure 1: TRPV1 Signaling Pathway and this compound Antagonism.

Cannabinoid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CB_Agonist Cannabinoid Agonist (e.g., WIN55,212-2) CB_Receptor CB1/CB2 Receptor CB_Agonist->CB_Receptor Activates Oleoyl_Serotonin This compound (Inhibitor) Oleoyl_Serotonin->CB_Receptor Inhibits G_Protein Gi/o CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Figure 2: Cannabinoid Receptor Signaling and Inhibition by this compound.

FAAH_Metabolic_Pathway cluster_intracellular Intracellular Anandamide Anandamide FAAH FAAH Enzyme Anandamide->FAAH Substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Oleoyl_Serotonin This compound (>50 µM IC50) Oleoyl_Serotonin->FAAH Weakly Inhibits Arachidonoyl_Serotonin Arachidonoyl Serotonin (8-12 µM IC50) Arachidonoyl_Serotonin->FAAH Inhibits

Figure 3: FAAH Metabolic Pathway and Differential Inhibition.

Experimental_Workflow Start Start: Compound Synthesis Cell_Culture Cell Culture & Target Expression Start->Cell_Culture Assay_Preparation Assay Preparation (Dye/Ligand/Substrate) Cell_Culture->Assay_Preparation Compound_Incubation Incubation with Test Compound Assay_Preparation->Compound_Incubation Stimulation_Measurement Stimulation & Signal Measurement Compound_Incubation->Stimulation_Measurement Data_Analysis Data Analysis (IC50/Ki Determination) Stimulation_Measurement->Data_Analysis End End: Bioactivity Profile Data_Analysis->End

Figure 4: General Experimental Workflow for Bioactivity Validation.

Conclusion

Synthetic this compound exhibits a distinct bioactivity profile, primarily acting as a TRPV1 antagonist and a cannabinoid receptor inhibitor, with minimal effect on FAAH. This positions it as a valuable research tool for dissecting the roles of these specific targets in various physiological and pathological processes. Its pharmacological properties, when compared to related lipids such as arachidonoyl serotonin, oleoylethanolamide, and 2-oleoylglycerol, highlight the nuanced structure-activity relationships within this class of molecules. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to validate and further explore the biological functions of synthetic this compound.

References

Oleoyl Serotonin: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known receptor interactions of oleoyl serotonin, an endogenous lipid signaling molecule. While the name suggests a primary interaction with the serotonergic system, current experimental data points towards significant activity at non-serotonin receptors, particularly the cannabinoid (CB) and transient receptor potential vanilloid 1 (TRPV1) receptors. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways to offer an objective overview for research and drug development purposes.

Quantitative Comparison of this compound Receptor Activity

Currently, there is a notable lack of published data on the direct binding affinity and functional activity of this compound across the various serotonin (5-HT) receptor subtypes. The available research has predominantly focused on its effects on other receptor systems. The table below summarizes the existing quantitative data for this compound's activity at cannabinoid and TRPV1 receptors.

Receptor TargetLigand ActionAssay TypeSpeciesQuantitative Value (IC50)Reference
Cannabinoid Receptor 1 (CB1) AntagonistElectrophysiologyNot Specified2.4 µM[1]
Cannabinoid Receptor 2 (CB2) AntagonistElectrophysiologyNot Specified10.4 µM[1]
TRPV1 AntagonistNot SpecifiedHuman2.57 µM
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, etc.) Not Determined--No Data Available-

Note: The IC50 values for CB1 and CB2 receptors were determined via electrophysiological assays measuring the inhibition of agonist-induced currents.[1] The mechanism at cannabinoid receptors is suggested to be competitive antagonism.[1]

Experimental Methodologies

To assess the cross-reactivity and pharmacological profile of a compound like this compound, several standard experimental protocols are employed. Below are detailed methodologies for key assays relevant to determining receptor binding affinity and functional activity.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This assay is a fundamental technique to determine the binding affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin and cannabinoid receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with 5-HT1A, CB1, etc.).

  • A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]CP55,940 for CB receptors).

  • Increasing concentrations of unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, incubate a fixed concentration of the cell membrane preparation and the radioligand with varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 30°C).

  • Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for Gi/o and Gs-Coupled Receptors

This assay measures the functional consequence of receptor activation or inhibition by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at Gi/o-coupled (e.g., 5-HT1, CB1, CB2) or Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) receptors.

Materials:

  • Live cells expressing the receptor of interest.

  • Forskolin (an adenylyl cyclase activator, used for studying Gi/o-coupled receptors).

  • A known agonist for the receptor of interest.

  • This compound.

  • A commercial cAMP detection kit (e.g., HTRF, GloSensor™).

Protocol for a Gi/o-Coupled Receptor (Antagonist Mode):

  • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere.

  • Pre-treatment: Incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of a known agonist for the receptor, along with forskolin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its IC50 value in inhibiting the agonist-induced decrease in forskolin-stimulated cAMP levels.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in assessing this compound's receptor activity, the following diagrams are provided.

G cluster_0 Experimental Workflow: Receptor Cross-Reactivity Screening ligand This compound receptor_panel Panel of Receptors (Serotonin, Cannabinoid, TRPV1, etc.) ligand->receptor_panel Test Compound binding_assay Primary Screen: Radioligand Binding Assay receptor_panel->binding_assay functional_assay Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay Confirm Hits data_analysis Data Analysis (Ki, IC50, EC50) functional_assay->data_analysis hit_validation Hit Validation & Selectivity Profiling data_analysis->hit_validation

A generalized workflow for screening compound cross-reactivity.
Known Signaling Pathways for this compound Targets

The following diagrams illustrate the primary signaling cascades associated with the cannabinoid and TRPV1 receptors, the known targets of this compound.

G cluster_cb1_cb2 Cannabinoid Receptor (CB1/CB2) Signaling OS This compound CB CB1 / CB2 Receptor OS->CB Antagonist Gi Gi/o Protein CB->Gi Blocks Agonist Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Gi->MAPK Modulation cAMP ↓ cAMP AC->cAMP

Simplified signaling of CB1/CB2 receptors, antagonized by this compound.

G cluster_trpv1 TRPV1 Channel Signaling OS This compound TRPV1 TRPV1 Channel OS->TRPV1 Antagonist Ca_influx ↓ Ca2+ / Na+ Influx TRPV1->Ca_influx Blocks Agonist- Gated Influx Depolarization ↓ Neuronal Depolarization Ca_influx->Depolarization Pain ↓ Pain Signal Depolarization->Pain

TRPV1 channel signaling, antagonized by this compound.

Conclusion

The current body of scientific literature indicates that this compound functions as a micromolar antagonist at cannabinoid (CB1 and CB2) and TRPV1 receptors.[1] In contrast, there is a significant gap in the understanding of its potential cross-reactivity with serotonin receptor subtypes. This lack of data presents an opportunity for further research to fully characterize the pharmacological profile of this endogenous lipid mediator. For drug development professionals, while this compound itself may not be a potent or selective agent, its structure could serve as a scaffold for developing more specific antagonists for the cannabinoid and TRPV1 receptor systems. Future studies employing comprehensive binding and functional assays across the 5-HT receptor family are necessary to definitively determine the selectivity profile of this compound and its potential physiological roles related to the serotonergic system.

References

Selectivity screening of oleoyl serotonin against a panel of receptors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor selectivity profile of oleoyl serotonin, an endogenous lipid signaling molecule, against its structural analog, arachidonoyl serotonin. This objective comparison, supported by experimental data, aims to inform research and drug development efforts targeting the endocannabinoid and related systems.

Introduction

This compound is an endocannabinoid-like molecule found in the venom of Stephanoconus snails.[1] Structurally similar to the well-characterized N-arachidonoyl serotonin (AA-5-HT), it exhibits distinct pharmacological properties. Understanding the selectivity of these compounds is crucial for predicting their therapeutic potential and off-target effects. This guide summarizes the current knowledge on the interaction of this compound with a panel of receptors and compares it with the established profile of arachidonoyl serotonin.

Comparative Selectivity Profile

The following table summarizes the known bioactivities of this compound and arachidonoyl serotonin at key molecular targets. This data highlights the significant differences in their pharmacological profiles, particularly concerning their interactions with cannabinoid receptors and fatty acid amide hydrolase (FAAH).

Target Receptor/EnzymeThis compoundArachidonoyl Serotonin (AA-5-HT)
TRPV1 (Human) Antagonist (IC₅₀ = 2.57 µM)[2][3]Potent Antagonist (IC₅₀ = 37-40 nM)[4][5]
Cannabinoid Receptor 1 (CB1) AntagonistVery weak ligand, not active as an agonist
Cannabinoid Receptor 2 (CB2) AntagonistNot well characterized, but generally considered to have low affinity
Fatty Acid Amide Hydrolase (FAAH) Very weak inhibitor (IC₅₀ > 50 µM)Inhibitor (IC₅₀ = 1-12 µM)

IC₅₀: Half-maximal inhibitory concentration.

Discussion of Selectivity

The data reveals a clear divergence in the selectivity of this compound and arachidonoyl serotonin. While both compounds act as antagonists at the TRPV1 receptor, arachidonoyl serotonin is significantly more potent.

A key differentiator is their activity within the endocannabinoid system. This compound functions as an antagonist at both CB1 and CB2 receptors. In contrast, arachidonoyl serotonin has very weak affinity for the CB1 receptor and is not a functional agonist. Its effects on the endocannabinoid system are primarily attributed to its inhibition of FAAH, the enzyme responsible for the degradation of the endogenous cannabinoid anandamide. This compound, on the other hand, is a very poor inhibitor of FAAH.

This differential activity suggests that this compound directly modulates cannabinoid receptor signaling, whereas arachidonoyl serotonin's cannabinoid-related effects are indirect, resulting from the elevation of endogenous cannabinoids. A selectivity screening of this compound has indicated high selectivity for cannabinoid receptors over a variety of other ion channels and receptors, although the comprehensive panel data is not yet publicly available.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.

TRPV1 Receptor Antagonism Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit the activation of the TRPV1 receptor, typically by a known agonist like capsaicin.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits increased fluorescence upon binding to intracellular calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Agonist Stimulation: A fixed concentration of a TRPV1 agonist (e.g., capsaicin) is added to the cells to induce calcium influx through the activated TRPV1 channels.

  • Signal Detection: The change in fluorescence intensity is measured using a fluorometric imaging plate reader or a similar instrument.

  • Data Analysis: The inhibitory effect of the test compound is calculated as a percentage of the response to the agonist alone. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the human CB1 or CB2 receptor.

  • Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

FAAH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

  • Enzyme and Substrate Preparation: Recombinant human FAAH enzyme and a suitable substrate (e.g., anandamide labeled with a fluorescent or radioactive tag) are prepared.

  • Inhibitor Incubation: The FAAH enzyme is pre-incubated with varying concentrations of the test compound.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Product Quantification: The amount of product generated by the enzymatic reaction is quantified. This can be done by various methods depending on the substrate used, such as measuring fluorescence or radioactivity.

  • Data Analysis: The percentage of FAAH inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined from the resulting concentration-response curve.

Visualizing the Methodologies

The following diagrams illustrate the workflows of the described experimental protocols.

experimental_workflow cluster_0 TRPV1 Antagonism Assay cluster_1 CB Receptor Binding Assay cluster_2 FAAH Inhibition Assay a1 HEK293-hTRPV1 Cells a2 Load with Calcium Dye a1->a2 a3 Incubate with this compound a2->a3 a4 Stimulate with Capsaicin a3->a4 a5 Measure Fluorescence a4->a5 a6 Calculate IC50 a5->a6 b1 CB1/CB2 Membranes b2 Incubate with Radioligand + this compound b1->b2 b3 Filter and Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 c1 FAAH Enzyme c2 Incubate with this compound c1->c2 c3 Add Substrate c2->c3 c4 Quantify Product c3->c4 c5 Calculate IC50 c4->c5

Caption: Workflow for key receptor and enzyme screening assays.

Signaling Pathway Context

The distinct receptor profiles of this compound and arachidonoyl serotonin imply different downstream signaling consequences. This compound's direct antagonism of CB1 receptors would block the canonical Gi/o-coupled signaling cascade, which includes the inhibition of adenylyl cyclase and modulation of ion channels.

signaling_pathway cluster_pathway CB1 Receptor Signaling Pathway os This compound cb1 CB1 Receptor os->cb1 Antagonism gi Gi/o Protein cb1->gi Activation ac Adenylyl Cyclase gi->ac Inhibition ion Ion Channels gi->ion Modulation camp cAMP ac->camp Production pka PKA camp->pka Activation

Caption: this compound's antagonism of the CB1 receptor signaling pathway.

References

A Comparative Analysis of Oleoyl Serotonin and Capsaicin as TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and various endogenous and exogenous ligands. Its role in pain signaling and inflammation has made it a key target for analgesic drug development. This guide provides an objective comparison of two distinct TRPV1 modulators: the endogenous-like molecule oleoyl serotonin and the well-known vanilloid, capsaicin. This analysis is supported by experimental data to delineate their contrasting mechanisms and potential therapeutic implications.

At a Glance: this compound vs. Capsaicin

FeatureThis compoundCapsaicin
Primary Action on TRPV1 AntagonistAgonist
Reported IC50 2.57 µM (for human TRPV1)-
Reported EC50 -Sub-micromolar range
Mechanism Blocks channel activationBinds to a transmembrane pocket, stabilizing the open state
Downstream Effects Inhibition of TRPV1-mediated signalingInflux of Ca2+ and Na+, depolarization, release of neuropeptides (CGRP, Substance P), induction of desensitization

Mechanism of Action and Molecular Interaction

Capsaicin , the pungent compound in chili peppers, is a potent agonist of TRPV1. Its binding mechanism has been extensively studied, revealing a specific interaction with a vanilloid binding pocket formed by transmembrane segments of the channel.[1][2] This binding stabilizes the open conformation of the TRPV1 channel, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes nociceptive neurons and elicits the sensation of pain and heat.[1][2]

This compound , on the other hand, is reported to be a TRPV1 antagonist.[3] As an antagonist, it is presumed to bind to the TRPV1 channel in a manner that prevents the conformational changes necessary for channel opening, thereby inhibiting the downstream signaling cascade typically initiated by agonists like capsaicin. However, it is important to note a study utilizing TRPV1 expressed in Xenopus oocytes reported no significant activity of this compound at a concentration of 100 µM, suggesting that the modulatory effect may be dependent on the experimental system.

Quantitative Comparison of TRPV1 Modulation

The following table summarizes the available quantitative data for this compound and capsaicin as TRPV1 modulators.

CompoundParameterValueSpecies/Cell LineReference
This compound IC502.57 µMHuman (HEK293 cells)
Capsaicin EC50~0.68–1.1 µMNative neurons
Capsaicin EC500.1–0.25 µMRecombinant (mammalian cell lines)

Downstream Signaling Pathways

The opposing actions of this compound and capsaicin on TRPV1 lead to distinct downstream cellular consequences.

Capsaicin-Induced Signaling:

Activation of TRPV1 by capsaicin triggers a cascade of intracellular events. The initial influx of calcium acts as a second messenger, activating various signaling pathways, including Protein Kinase C (PKC) and Protein Kinase A (PKA). These kinases can, in turn, phosphorylate TRPV1 and other cellular proteins, modulating channel sensitivity. Prolonged activation leads to a phenomenon known as desensitization, a calcium-dependent process involving the phosphatase calcineurin, which renders the channel less responsive to subsequent stimuli. This desensitization is a key mechanism behind the analgesic properties of topical capsaicin. Furthermore, TRPV1 activation in sensory neurons stimulates the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.

This compound's Impact on Signaling:

As a TRPV1 antagonist, this compound is expected to block the initiation of these downstream pathways. By preventing the initial cation influx, it would inhibit the activation of calcium-dependent signaling cascades and the subsequent release of neuropeptides. The primary downstream effect of this compound would be the attenuation of TRPV1-mediated nociceptive signaling.

Signaling Pathway Diagram

TRPV1_Signaling cluster_capsaicin Capsaicin (Agonist) cluster_oleoyl This compound (Antagonist) Capsaicin Capsaicin TRPV1_act TRPV1 Activation Capsaicin->TRPV1_act Ion_Influx Ca²⁺/Na⁺ Influx TRPV1_act->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization PKC_PKA PKC/PKA Activation Ion_Influx->PKC_PKA Desensitization Desensitization (Calcineurin) Ion_Influx->Desensitization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Depolarization->Neuropeptide_Release PKC_PKA->TRPV1_act Modulation Desensitization->TRPV1_act Inhibition Oleoyl_Serotonin This compound TRPV1_inh TRPV1 Inhibition Oleoyl_Serotonin->TRPV1_inh Blocked_Signal Blocked Downstream Signaling TRPV1_inh->Blocked_Signal

Caption: Contrasting signaling pathways of capsaicin and this compound on TRPV1.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the presented data and for designing future studies.

Protocol for Assessing TRPV1 Antagonist Activity (Adapted for this compound)

This protocol is based on the methodology used for the structurally similar compound, N-arachidonoyl-serotonin, and is a plausible approach for quantifying the antagonist activity of this compound.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Compound Preparation: Stock solutions of this compound and capsaicin are prepared in a suitable solvent (e.g., DMSO). Serial dilutions of this compound are prepared in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of Pluronic F-127 for 45-60 minutes at 37°C. After loading, cells are washed to remove excess dye.

  • Antagonist Incubation: The various concentrations of this compound are added to the wells and incubated for a predetermined period.

  • Agonist Stimulation and Data Acquisition: A fixed concentration of capsaicin (e.g., a concentration that elicits a submaximal response, EC80) is added to the wells to stimulate TRPV1. Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence intensity following capsaicin addition is measured. The data is normalized to the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow Diagram

Antagonist_Assay_Workflow start Start cell_culture Culture HEK293-hTRPV1 cells start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding dye_loading Load cells with Calcium Dye seeding->dye_loading antagonist_incubation Incubate with this compound dye_loading->antagonist_incubation agonist_addition Add Capsaicin (Agonist) antagonist_incubation->agonist_addition fluorescence_reading Measure Fluorescence agonist_addition->fluorescence_reading data_analysis Calculate IC50 fluorescence_reading->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based TRPV1 antagonist assay.

Protocol for Assessing Capsaicin-Induced TRPV1 Activation and Desensitization
  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Cell Preparation: HEK293 cells expressing TRPV1 or isolated dorsal root ganglion (DRG) neurons are used.

    • Recording: Whole-cell voltage-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV).

    • Agonist Application: Capsaicin is applied via a perfusion system. The inward current mediated by TRPV1 activation is recorded.

    • Desensitization Protocol: For desensitization studies, capsaicin is applied repeatedly or for a prolonged period, and the reduction in the current amplitude over time is measured.

  • Calcium Imaging:

    • Cell Preparation and Dye Loading: As described in the antagonist assay protocol.

    • Agonist Application: A baseline fluorescence is established, and then capsaicin is added. The change in intracellular calcium concentration is recorded over time.

    • Desensitization Measurement: After an initial application of capsaicin, the cells are washed, and a second application is performed. The magnitude of the second response relative to the first indicates the degree of desensitization.

Conclusion

This compound and capsaicin represent two opposing modalities of TRPV1 modulation. Capsaicin, as a potent agonist, robustly activates the channel, leading to a complex downstream signaling cascade that ultimately results in neuronal desensitization. This property is harnessed for its analgesic effects. In contrast, this compound acts as a TRPV1 antagonist, offering a more direct approach to inhibiting pain and inflammation by blocking the channel's activation.

The quantitative data highlights the high potency of capsaicin and provides a benchmark for the antagonist activity of this compound. However, the conflicting report on this compound's activity in an oocyte expression system underscores the importance of considering the experimental context.

For drug development professionals, the choice between a TRPV1 agonist (for desensitization) and an antagonist (for direct blockade) depends on the desired therapeutic outcome and duration of action. Further research into the specific binding site and in vivo efficacy of this compound is warranted to fully elucidate its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Oleoyl Serotonin vs. Rimonabant: A Comparative Analysis of Cannabinoid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the experimental data reveals that rimonabant is a significantly more potent cannabinoid CB1 receptor antagonist than oleoyl serotonin. Rimonabant exhibits nanomolar affinity and functional antagonism at the CB1 receptor, whereas this compound's antagonist effects are observed in the micromolar range. This guide provides a comprehensive overview of the available quantitative data, experimental methodologies, and the signaling pathways involved.

Quantitative Comparison of Receptor Antagonism

The potency of a receptor antagonist is primarily determined by its binding affinity (Ki) and its functional inhibition of agonist-induced activity (IC50). The available data for this compound and rimonabant are summarized below.

CompoundReceptorBinding Affinity (Ki)Functional Antagonism (IC50)
This compound CB1Not Reported2.4 µM[1]
CB2Not Reported10.4 µM[1]
Rimonabant CB1~0.56 - 6.9 nM[2][3]~3.3 - 56 nM[4]
CB2>1000 nMInactive

Note: The binding affinity and functional antagonism values can vary between different experimental setups and should be interpreted in the context of the specific study.

Rimonabant demonstrates high-affinity binding to the CB1 receptor, with Ki values consistently reported in the low nanomolar range. Its functional antagonism of CB1 receptor activation, measured as IC50, also falls within the nanomolar range. Furthermore, rimonabant is highly selective for the CB1 receptor, with over 1000-fold lower affinity for the CB2 receptor.

In contrast, this compound exhibits significantly lower potency as a cannabinoid receptor antagonist. Its functional antagonism (IC50) at the CB1 and CB2 receptors is in the micromolar range, indicating that a much higher concentration of this compound is required to inhibit receptor activity compared to rimonabant. The binding affinity (Ki) of this compound to cannabinoid receptors has not been widely reported in the reviewed literature.

Experimental Methodologies

The determination of antagonist potency relies on standardized in vitro assays. The most common methods are radioligand binding assays and functional assays that measure the downstream effects of receptor activation.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor.

RadioligandBindingAssay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes with CB1/CB2 Receptors Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]CP55,940) Radioligand->Incubation TestCompound Test Compound (this compound or Rimonabant) TestCompound->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Scintillation Scintillation Counting to quantify radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Experimental workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are isolated.

  • Incubation: These membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound (this compound or rimonabant).

  • Competition: The test compound competes with the radioligand for binding to the receptor.

  • Separation: The mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (cAMP Assay)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of CB1 receptor activation.

cAMPAssay cluster_cell_culture Cell Culture & Treatment cluster_measurement Measurement & Analysis Cells Cells Expressing CB1 Receptors Antagonist Pre-incubation with Antagonist (this compound or Rimonabant) Cells->Antagonist Agonist Stimulation with CB1 Agonist (e.g., CP55,940) + Forskolin Antagonist->Agonist Lysis Cell Lysis Agonist->Lysis cAMP_Measurement cAMP Quantification (e.g., ELISA, HTRF) Lysis->cAMP_Measurement Analysis Data Analysis (IC50 determination) cAMP_Measurement->Analysis

Workflow for a functional cAMP assay.

Protocol:

  • Cell Culture: Cells engineered to express the CB1 receptor are cultured.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or rimonabant).

  • Stimulation: The cells are then stimulated with a CB1 receptor agonist (e.g., CP55,940) in the presence of forskolin (an adenylyl cyclase activator). Agonist activation of the Gi-coupled CB1 receptor normally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP is measured using techniques such as ELISA or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is determined as the IC50 value.

Cannabinoid Receptor Signaling Pathway and Antagonism

CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that leads to various cellular responses. Antagonists block this process.

CB1Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets Agonist Cannabinoid Agonist Agonist->CB1 Activates Antagonist Antagonist (this compound or Rimonabant) Antagonist->CB1 Blocks

CB1 receptor signaling pathway and the mechanism of antagonism.

Upon binding of a cannabinoid agonist, the CB1 receptor activates an associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in decreased activity of protein kinase A (PKA) and subsequent changes in cellular function. Cannabinoid receptor antagonists like rimonabant and this compound physically block the receptor, preventing the agonist from binding and initiating this signaling cascade. Rimonabant is also known to act as an inverse agonist, meaning it can reduce the basal activity of the receptor even in the absence of an agonist.

Conclusion

Based on the currently available scientific literature, rimonabant is a substantially more potent and selective CB1 cannabinoid receptor antagonist than this compound . The difference in potency is on the order of several magnitudes, with rimonabant acting in the nanomolar range and this compound in the micromolar range. This significant disparity in potency suggests that these two compounds are likely to have vastly different pharmacological effects and potential therapeutic applications. Researchers and drug development professionals should consider the profound difference in potency when designing experiments or considering these compounds for further development.

References

A Comparative Analysis of Oleoyl Serotonin and Anandamide in the Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of oleoyl serotonin and the endocannabinoid anandamide concerning their interaction with Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. Understanding the distinct mechanisms and potencies of these molecules is paramount for the development of novel therapeutics targeting this pathway for various pathological conditions, including pain, inflammation, and neurological disorders.

Executive Summary

Anandamide (AEA) is a primary endogenous substrate for FAAH, which is responsible for its degradation and the termination of its signaling. In contrast, this compound (also known as N-arachidonoyl-serotonin, AA-5-HT) acts as an inhibitor of FAAH. By blocking FAAH, this compound effectively increases the endogenous levels of anandamide, thereby potentiating its effects. Furthermore, this compound exhibits a unique dual-action mechanism by also potently antagonizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. This guide presents a quantitative comparison of their interactions with FAAH, details the experimental protocols for assessing FAAH inhibition, and provides visual diagrams of their respective signaling pathways.

Quantitative Comparison of FAAH Interaction

The interaction of anandamide and this compound with FAAH can be quantified by distinct kinetic parameters. For anandamide, a substrate, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are key indicators of enzyme affinity and catalytic efficiency. For this compound, an inhibitor, the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) quantifies its potency.

CompoundInteraction with FAAHParameterValueSpecies/System
Anandamide (AEA) SubstrateKₘ25.3 ± 14.2 µMHeLa cell homogenates (FLAT variant)[1]
Vₘₐₓ0.29 ± 0.13 nmol/mg/minHeLa cell homogenates (FLAT variant)[1]
This compound (AA-5-HT) InhibitorIC₅₀12 µMMouse Neuroblastoma cells
IC₅₀5.6 µMRat Basophilic leukemia cells
Kᵢ (slope)1.3 µMRat brain homogenates[2]
Kᵢ (intercept)44 µMRat brain homogenates[2]
TRPV1 Interaction IC₅₀37-40 nMRat and Human recombinant TRPV1[3]

It is important to note that the kinetic values for anandamide are from a study using a FAAH-like transporter (FLAT) and may differ from wild-type FAAH. Direct comparative studies under identical conditions are needed for a more precise comparison.

Experimental Protocols

FAAH Activity Assay (Fluorometric Method)

This protocol outlines a common method to determine the inhibitory potential of compounds like this compound on FAAH activity.

Principle: This assay measures the hydrolysis of a non-fluorescent FAAH substrate, which upon cleavage by FAAH, releases a highly fluorescent product. The rate of fluorescence generation is proportional to FAAH activity.

Materials:

  • FAAH enzyme preparation (e.g., rat brain microsomes or recombinant human FAAH)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~350/460 nm.

Procedure:

  • Enzyme Preparation: Prepare dilutions of the FAAH enzyme in cold assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (this compound) and a vehicle control (DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme preparation, and the test compound or vehicle.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Mechanisms and Pathways

Experimental Workflow: FAAH Inhibition Assay

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Enzyme_Prep Prepare FAAH Enzyme Dilutions Reaction_Setup Combine Buffer, Enzyme, and Inhibitor in 96-well Plate Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Reaction_Setup Substrate_Prep Prepare Fluorogenic Substrate Initiation Add Substrate to Initiate Reaction Substrate_Prep->Initiation Preincubation Pre-incubate at 37°C Reaction_Setup->Preincubation Preincubation->Initiation Kinetic_Read Measure Fluorescence Kinetically Initiation->Kinetic_Read Data_Analysis Calculate Reaction Rates Kinetic_Read->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc Anandamide_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor Downstream Downstream Signaling (e.g., ↓ cAMP, ↓ Ca²⁺ influx) CB1->Downstream Initiates FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces Anandamide Anandamide (AEA) Anandamide->CB1 Activates Anandamide->FAAH Hydrolyzed by Oleoyl_Serotonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor Pain_Signal ↓ Nociceptive Signaling CB1->Pain_Signal Contributes to TRPV1 TRPV1 Channel TRPV1->Pain_Signal Contributes to FAAH FAAH Anandamide ↑ Endogenous Anandamide FAAH->Anandamide Leads to Anandamide->CB1 Activates Oleoyl_Serotonin This compound Oleoyl_Serotonin->TRPV1 Antagonizes Oleoyl_Serotonin->FAAH Inhibits

References

Unlocking the Brain's Potential: Oleoyl Serotonin as a Novel Therapeutic Avenue for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the endocannabinoid-like molecule, oleoyl serotonin (OS), reveals its promising, yet complex, therapeutic profile for a range of neurological diseases. This guide provides a detailed comparison of its mechanism of action and preclinical data against existing and emerging therapies, offering researchers and drug development professionals a critical overview of its potential.

This compound, a naturally occurring lipid messenger, has emerged as a molecule of significant interest in the field of neuropharmacology. Its unique ability to modulate key signaling pathways implicated in neuronal function and neuroinflammation positions it as a potential therapeutic agent for conditions such as epilepsy, cognitive disorders, and neurodegenerative diseases. This guide delves into the experimental data validating its potential, compares its performance with other alternatives, and provides detailed methodologies for key experiments.

Mechanism of Action: A Multi-Target Approach

This compound exerts its effects primarily through the antagonism of two major receptor systems: the cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. This dual action allows it to influence a broad spectrum of physiological processes, from synaptic transmission to neuroinflammation.

Cannabinoid Receptor Antagonism

This compound acts as a competitive antagonist at both CB1 and CB2 receptors. In the central nervous system, CB1 receptors are densely expressed on presynaptic terminals of neurons, where their activation typically inhibits neurotransmitter release. By blocking these receptors, this compound can modulate synaptic plasticity and neuronal excitability, processes that are often dysregulated in neurological disorders.

CB2 receptors are predominantly found on immune cells, including microglia, the resident immune cells of the brain. Antagonism of CB2 receptors by this compound can influence microglial activation and the subsequent release of inflammatory mediators, suggesting a potential role in mitigating neuroinflammation, a common hallmark of many neurodegenerative diseases.

TRPV1 Channel Inhibition

The TRPV1 channel is a non-selective cation channel involved in the detection and transduction of noxious stimuli. In the nervous system, its activation can lead to neuronal hyperexcitability and neuroinflammation. This compound has been shown to inhibit TRPV1 channel activation, which may contribute to its potential analgesic and neuroprotective effects.

Comparative Efficacy: Preclinical Data Insights

While clinical data on this compound is not yet available, preclinical studies provide valuable insights into its therapeutic potential compared to other compounds.

Table 1: Comparative Receptor Binding Affinities (IC50 values)

CompoundCB1 Receptor (µM)CB2 Receptor (µM)TRPV1 Channel (µM)
This compound 2.410.42.57
Rimonabant (CB1 Antagonist)0.00198>10-
Cannabidiol (CBD)>10 (Modulator)>10 (Modulator)Agonist/Modulator

Note: Lower IC50 values indicate higher binding affinity. Data is compiled from various preclinical studies.

One key area of investigation is cognitive function. A study in mice demonstrated that this compound can counteract learning and memory deficits. This suggests its potential utility in treating cognitive decline associated with neurodegenerative diseases like Alzheimer's.

For a direct comparison, consider the established CB1 antagonist, Rimonabant . While Rimonabant shows significantly higher affinity for the CB1 receptor, its clinical development was halted due to severe psychiatric side effects, including depression and anxiety. This compound's broader receptor profile, including its action on CB2 and TRPV1, may offer a more favorable safety profile, although this requires further investigation.

Cannabidiol (CBD) is another relevant comparator, known for its neuroprotective and anti-inflammatory properties. Unlike this compound's direct antagonism, CBD acts as a modulator of the cannabinoid system and interacts with multiple other targets. While both compounds show promise in preclinical models of epilepsy and neuroinflammation, their distinct mechanisms of action may lend them to different therapeutic applications or combination therapies.

A study on a related compound, palmitoyl serotonin , in a mouse model of Parkinson's disease, showed a reduction in L-DOPA-induced dyskinesia, a common side effect of Parkinson's treatment. This finding suggests that N-acyl serotonins, as a class, warrant further investigation in movement disorders.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Behavioral Assessment: Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface.

  • Acclimation: Mice are handled for several days before the experiment.

  • Training: Mice undergo several trials per day for 5-7 days. In each trial, the mouse is released from a different starting position and must find the hidden platform. The latency to find the platform and the path taken are recorded.

  • Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Data Analysis: Escape latency, path length, and time in the target quadrant are analyzed using statistical software.

In Vivo Behavioral Assessment: Novel Object Recognition Test

This test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.

Protocol:

  • Apparatus: An open-field arena.

  • Habituation: Mice are allowed to freely explore the empty arena for a set period.

  • Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.

  • Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated based on the time spent exploring the novel object versus the familiar object. A higher index indicates better recognition memory.

In Vitro Electrophysiology: Brain Slice Recordings

This technique allows for the study of synaptic transmission and neuronal excitability in a controlled environment.

Protocol:

  • Slice Preparation: Rodent brains are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (300-400 µm thick) containing the brain region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Whole-cell patch-clamp recordings are made from individual neurons to measure synaptic currents (e.g., EPSCs, IPSCs) or action potentials.

  • Drug Application: this compound or other compounds are bath-applied to the slice to assess their effects on synaptic transmission and neuronal firing.

  • Data Analysis: Electrophysiological data is acquired and analyzed using specialized software to determine changes in synaptic strength, firing rate, and other neuronal properties.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes, the following diagrams are provided.

Oleoyl_Serotonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling OS This compound CB1 CB1 Receptor OS->CB1 Antagonism CB2 CB2 Receptor OS->CB2 Antagonism TRPV1 TRPV1 Channel OS->TRPV1 Inhibition AC Adenylyl Cyclase CB1->AC Inhibition NFkB NF-κB CB2->NFkB Modulation Ca Ca²⁺ Influx TRPV1->Ca Blockade cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation PLC PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Production MAPK MAPK/ERK Pathway IP3_DAG->MAPK Activation Ca->PLC Activation Gene Gene Expression MAPK->Gene Regulation NFkB->Gene Regulation CREB->Gene Regulation

Caption: this compound's multi-target signaling pathways.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro / Ex Vivo Studies Animal_Model Neurological Disease Animal Model OS_Admin This compound Administration Animal_Model->OS_Admin Behavioral Behavioral Assays (e.g., MWM, NOR) OS_Admin->Behavioral Tissue Tissue Collection (Brain) Behavioral->Tissue Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Brain_Slices Brain Slice Preparation Tissue->Brain_Slices Biochemical Biochemical Assays (e.g., Western Blot, ELISA) Tissue->Biochemical Electrophysiology Electrophysiological Recordings Brain_Slices->Electrophysiology Electrophysiology->Data_Analysis Biochemical->Data_Analysis

Caption: Integrated workflow for preclinical validation.

Future Directions and Conclusion

This compound presents a compelling profile as a potential therapeutic agent for neurological diseases. Its multi-target mechanism of action, particularly its antagonism of cannabinoid and TRPV1 receptors, offers a unique approach to modulating neuronal function and neuroinflammation.

However, significant research is still required. The lack of preclinical data in specific, well-established animal models of neurological disorders is a critical gap that needs to be addressed. Direct, head-to-head comparative studies with current standard-of-care treatments and other emerging therapies are essential to accurately gauge its therapeutic potential. Furthermore, a deeper understanding of the downstream signaling consequences of its receptor interactions is necessary to fully elucidate its mechanism of action and predict potential off-target effects.

Despite these unanswered questions, the existing data strongly supports the continued investigation of this compound. Its potential to offer a novel, and possibly safer, alternative to existing treatments makes it a high-priority candidate for further preclinical and, eventually, clinical development in the challenging landscape of neurological diseases.

A comparative guide to the structure-activity relationships of N-acyl serotonins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl serotonins, a fascinating class of endogenous lipid mediators, have emerged as promising therapeutic targets due to their diverse pharmacological activities. These molecules, formed by the acylation of the neurotransmitter serotonin, exhibit a rich structure-activity relationship (SAR) that governs their interactions with key biological targets. This guide provides a comprehensive comparison of the SAR of N-acyl serotonins, with a focus on their roles as inhibitors of Fatty Acid Amide Hydrolase (FAAH), antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and activators of the Tropomyosin receptor kinase B (TrkB) receptor.

Data Presentation: A Comparative Overview of Bioactivities

The biological activity of N-acyl serotonins is profoundly influenced by the nature of the acyl chain and modifications to the serotonin headgroup. The following tables summarize the available quantitative data for key N-acyl serotonins against their primary molecular targets.

Table 1: Inhibitory Activity of N-Acyl Serotonins against Fatty Acid Amide Hydrolase (FAAH)

CompoundAcyl ChainSpeciesIC50 / KiNotes
N-Arachidonoyl-serotonin (AA-5-HT)Arachidonoyl (20:4)Mouse (Neuroblastoma cells)12 µM (IC50)[1]Potent mixed-type inhibitor.[2]
N-Arachidonoyl-serotonin (AA-5-HT)Arachidonoyl (20:4)Rat (Basophilic leukemia cells)5.6 µM (IC50)[1]
N-Linolenoyl-serotoninLinolenoyl (18:3)Rat Brain FAAHPotency comparable to AA-5-HTPolyunsaturated chain confers high potency.[2]
N-Oleoyl-serotoninOleoyl (18:1)Rat Brain FAAHLess potent than polyunsaturated analoguesReduced unsaturation decreases inhibitory activity.[2]
N-ArachidonoyltryptamineArachidonoyl (20:4)Rat Brain FAAH2.3-fold weaker than AA-5-HTHighlights the contribution of the 5-hydroxy group on the serotonin moiety.

General SAR Insights for FAAH Inhibition:

  • Acyl Chain Length and Unsaturation: Longer, polyunsaturated acyl chains, such as arachidonoyl (20:4) and linolenoyl (18:3), generally confer the most potent FAAH inhibitory activity. The presence and conformation of double bonds are crucial for optimal binding to the enzyme's active site.

  • Serotonin Headgroup: The 5-hydroxy group on the indole ring of serotonin contributes to, but is not essential for, FAAH inhibition. Its removal, as seen in N-arachidonoyltryptamine, leads to a modest reduction in potency.

  • Amide Bond: The amide linkage between the acyl chain and the serotonin amine is critical for activity.

Table 2: Antagonistic Activity of N-Acyl Serotonins at the Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

CompoundSpeciesIC50 / KiNotes
N-Arachidonoyl-serotonin (AA-5-HT)Human (recombinant)37-40 nM (IC50)Potent antagonist activity.
N-Arachidonoyl-serotonin (AA-5-HT)Rat (recombinant)40 nM (IC50)
Ibuprofen-serotonin conjugateNot SpecifiedPotent AntagonistDemonstrates that NSAID-serotonin conjugates can also exhibit TRPV1 antagonism.
Flurbiprofen-serotonin conjugateNot SpecifiedPotent AntagonistAnother example of an NSAID-serotonin conjugate with TRPV1 antagonistic properties.

General SAR Insights for TRPV1 Antagonism:

  • Dual Activity: N-arachidonoyl-serotonin is a key example of a dual-action compound, potently inhibiting FAAH and antagonizing TRPV1.

  • Arachidonoyl Chain: The arachidonoyl acyl chain is a significant contributor to the potent TRPV1 antagonist activity of N-acyl serotonins.

Table 3: Agonistic Activity of N-Acyl Serotonins at the Tropomyosin receptor kinase B (TrkB) Receptor

CompoundActivityNotes
N-Acetylserotonin (NAS)AgonistThe N-acetyl group is essential for TrkB activation.
SerotoninNo ActivityDemonstrates the critical role of N-acetylation for TrkB activation.
MelatoninNo ActivityHighlights the structural specificity required for TrkB activation.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)Potent AgonistA synthetic derivative of NAS with enhanced TrkB activation.

General SAR Insights for TrkB Activation:

  • N-Acetyl Group: The N-acetyl group is an absolute requirement for TrkB receptor activation by serotonin derivatives. Neither serotonin nor melatonin, which is O-methylated N-acetylserotonin, activate the TrkB receptor. This highlights a highly specific structural requirement for initiating the neurotrophic signaling cascade.

Signaling Pathways

The diverse biological effects of N-acyl serotonins stem from their modulation of distinct signaling pathways.

FAAH Inhibition Pathway

N-acyl serotonins, particularly those with long, unsaturated acyl chains, act as inhibitors of FAAH. This enzyme is the primary catalyst for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds increase the endogenous levels of AEA, which then leads to enhanced activation of cannabinoid receptors (CB1 and CB2), resulting in analgesic, anxiolytic, and anti-inflammatory effects.

FAAH_Inhibition_Pathway N-Acyl Serotonin N-Acyl Serotonin FAAH FAAH N-Acyl Serotonin->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades Cannabinoid Receptors (CB1/CB2) Cannabinoid Receptors (CB1/CB2) Anandamide->Cannabinoid Receptors (CB1/CB2) Activates Analgesic & Anti-inflammatory Effects Analgesic & Anti-inflammatory Effects Cannabinoid Receptors (CB1/CB2)->Analgesic & Anti-inflammatory Effects Leads to

FAAH inhibition by N-acyl serotonins.

TRPV1 Antagonism

N-arachidonoyl-serotonin directly binds to and antagonizes the TRPV1 receptor, a non-selective cation channel involved in pain sensation. By blocking the activation of TRPV1 by noxious stimuli (e.g., heat, capsaicin), N-arachidonoyl-serotonin prevents the influx of cations into nociceptive neurons, thereby inhibiting the transmission of pain signals.

TRPV1_Antagonism_Pathway N-Arachidonoyl-serotonin N-Arachidonoyl-serotonin TRPV1 TRPV1 N-Arachidonoyl-serotonin->TRPV1 Antagonizes Cation Influx Cation Influx TRPV1->Cation Influx Mediates Noxious Stimuli Noxious Stimuli Noxious Stimuli->TRPV1 Activates Pain Signal Pain Signal Cation Influx->Pain Signal Initiates

TRPV1 antagonism by N-arachidonoyl-serotonin.

TrkB Activation Pathway

N-acetylserotonin (NAS) acts as an agonist of the TrkB receptor, the primary receptor for brain-derived neurotrophic factor (BDNF). Activation of TrkB by NAS initiates a downstream signaling cascade involving the phosphorylation of key intracellular proteins, including Akt and Erk1/2. This pathway is crucial for promoting neuronal survival, growth, and synaptic plasticity.

TrkB_Activation_Pathway NAS N-Acetylserotonin TrkB TrkB NAS->TrkB Activates PI3K PI3K TrkB->PI3K Activates MAPK_pathway MAPK Pathway TrkB->MAPK_pathway Activates Akt Akt PI3K->Akt Phosphorylates Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Erk Erk1/2 MAPK_pathway->Erk Phosphorylates Erk->Neuronal_Survival

TrkB receptor activation by N-acetylserotonin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Experimental Workflow: General Approach

A general workflow for investigating the structure-activity relationships of N-acyl serotonins involves synthesis, purification, and biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis of N-Acyl Serotonin Analogs Purification Purification by Chromatography (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization FAAH_Assay FAAH Inhibition Assay Characterization->FAAH_Assay TRPV1_Assay TRPV1 Antagonism Assay Characterization->TRPV1_Assay TrkB_Assay TrkB Activation Assay Characterization->TrkB_Assay

General experimental workflow.

Protocol 1: Fluorometric FAAH Activity Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of N-acyl serotonins on FAAH.

  • Enzyme Source: Homogenates of rat brain tissue or recombinant human FAAH expressed in a suitable cell line.

  • Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Assay Buffer: Typically a Tris-HCl buffer at a slightly alkaline pH (e.g., pH 9.0) containing EDTA.

  • Procedure:

    • The enzyme preparation is pre-incubated with various concentrations of the test compound (N-acyl serotonin derivative) or vehicle control.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The hydrolysis of the substrate by FAAH releases the fluorescent product, 7-amino-4-methylcoumarin (AMC).

    • The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 340-360 nm, Em: 450-465 nm).

  • Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percent inhibition relative to the vehicle control is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.

Protocol 2: In Vitro Calcium Imaging Assay for TRPV1 Antagonist Activity

This protocol measures the ability of an N-acyl serotonin to antagonize capsaicin-induced calcium influx in cells overexpressing the TRPV1 receptor.

  • Cell Line: HEK-293 cells stably expressing the human or rat TRPV1 receptor.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Capsaicin (TRPV1 agonist).

    • Test compound (N-acyl serotonin).

  • Procedure:

    • Seed HEK-293-hTRPV1 cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

    • Wash the cells to remove excess dye.

    • Add various concentrations of the test N-acyl serotonin or vehicle control to the wells and incubate.

    • Add a fixed concentration of capsaicin to all wells to stimulate the TRPV1 channels.

    • Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence intensity following capsaicin addition is measured for each concentration of the antagonist. The percentage of inhibition of the capsaicin response is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Protocol 3: TrkB Activation Assay (Western Blot)

This protocol details a method to assess the ability of N-acyl serotonins to activate TrkB signaling in cultured neurons.

  • Cell Culture: Primary cortical or hippocampal neurons.

  • Reagents:

    • Neuronal culture medium.

    • Test compound (N-acyl serotonin, e.g., N-acetylserotonin).

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-TrkB (p-TrkB), anti-total-TrkB, anti-phospho-Akt (p-Akt), anti-total-Akt, anti-phospho-Erk1/2 (p-Erk1/2), and anti-total-Erk1/2.

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP).

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cultured neurons with various concentrations of the test N-acyl serotonin for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-TrkB, p-Akt, or p-Erk1/2.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against total TrkB, total Akt, or total Erk1/2 for normalization.

  • Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the corresponding total protein levels to determine the extent of receptor activation and downstream signaling.

References

Evaluating the Selectivity of Oleoyl Serotonin Across Various Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of oleoyl serotonin, an endogenous N-acyl amide, over a range of ion channels. While research has identified this compound as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, comprehensive data on its activity at other ion channels remains limited. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing ion channel activity, and illustrates relevant signaling pathways and experimental workflows.

Data Presentation: Selectivity Profile of this compound

The current body of scientific literature provides a specific inhibitory concentration (IC50) value for this compound's effect on the human TRPV1 channel. However, its activity against other major classes of ion channels, including other TRP channels, voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, has not been extensively characterized. The table below reflects the current state of knowledge.

Ion Channel FamilySpecific ChannelSpeciesActivity (IC50/Ki)CommentsReference
TRP Channels TRPV1Human2.57 µM (IC50)Antagonist activity[1][2][3]
TRPA1-Data not available-
TRPM8-Data not available-
Voltage-gated Sodium Channels (Nav) e.g., Nav1.5, Nav1.7-Data not available-
Voltage-gated Potassium Channels (Kv) e.g., KCNQ2/3 (Kv7.2/7.3)-Data not available-
Voltage-gated Calcium Channels (Cav) e.g., Cav2.2-Data not available-

Note: The absence of data for channels other than TRPV1 highlights a significant gap in the understanding of this compound's selectivity and potential off-target effects. Further research utilizing comprehensive screening panels is necessary to fully elucidate its pharmacological profile.

Experimental Protocols

To facilitate further research into the selectivity of this compound and other lipid modulators, this section provides detailed methodologies for two common and robust assays used in ion channel drug discovery: automated patch-clamp electrophysiology and the Fluorometric Imaging Plate Reader (FLIPR) calcium assay.

Automated Patch-Clamp Electrophysiology for Ion Channel Selectivity Screening

This protocol describes a general procedure for assessing the inhibitory activity of this compound on a panel of voltage-gated ion channels (e.g., Nav1.7, Kv7.2, Cav2.2) using an automated patch-clamp system.

1. Cell Culture and Preparation:

  • HEK-293 or CHO cells stably expressing the human ion channel of interest are cultured in appropriate media supplemented with antibiotics for selection.

  • Cells are grown to 70-90% confluency before the experiment.

  • On the day of the experiment, cells are detached using a gentle, non-enzymatic cell dissociation solution to ensure membrane integrity.

  • The cells are then washed and resuspended in an extracellular buffer solution at a concentration of 1-5 x 10^6 cells/mL.

2. Solutions:

  • Extracellular Buffer (ECS): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Intracellular Buffer (ICS): Composed of (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • Test Compound: this compound is dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM) and then serially diluted in ECS to the final desired concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent effects.

3. Automated Patch-Clamp Procedure:

  • The automated patch-clamp system (e.g., Sophion QPatch, Nanion SyncroPatch) is primed with ECS and ICS.

  • The cell suspension is loaded into the system.

  • The system automatically performs cell capture, sealing (aiming for GΩ seals), and whole-cell configuration.

  • A specific voltage protocol is applied to elicit the characteristic ionic current for the channel being tested. For example, for a voltage-gated sodium channel, a series of depolarizing steps would be used to activate the channel.

  • After a stable baseline recording is established, the cells are perfused with increasing concentrations of this compound.

  • The effect of the compound on the peak current amplitude and other gating parameters is recorded.

  • A final wash-out step with ECS is performed to assess the reversibility of the compound's effect.

4. Data Analysis:

  • The peak current amplitude at each concentration of this compound is measured and normalized to the baseline current.

  • The normalized data are plotted against the compound concentration, and an IC50 value is determined by fitting the data to a four-parameter logistic equation.

FLIPR Calcium Assay for TRP Channel Activity

This protocol outlines a method for assessing the antagonist activity of this compound on TRP channels that are permeable to calcium, such as TRPV1, using a FLIPR system.

1. Cell Culture and Plating:

  • HEK-293 cells stably expressing the human TRP channel of interest (e.g., TRPV1) are cultured as described above.

  • Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. The plates are typically coated with an extracellular matrix protein like poly-D-lysine to promote cell adhesion.

2. Dye Loading:

  • The culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A calcium indicator dye solution (e.g., Fluo-4 AM, Cal-520 AM) is prepared in the assay buffer, often containing probenecid to inhibit dye extrusion from the cells.

  • The dye solution is added to each well, and the plate is incubated in the dark at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-esterified.

3. Compound Addition and Incubation:

  • After dye loading, the cells are washed to remove excess extracellular dye.

  • Serial dilutions of this compound are prepared in the assay buffer.

  • The this compound solutions are added to the wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the channels.

4. Agonist Stimulation and Fluorescence Reading:

  • The microplate is placed into the FLIPR instrument.

  • A baseline fluorescence reading is taken for a few seconds.

  • An agonist solution (e.g., capsaicin for TRPV1) at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells by the FLIPR's integrated pipettor.

  • The fluorescence intensity is monitored in real-time for several minutes to capture the calcium influx triggered by the agonist.

5. Data Analysis:

  • The increase in fluorescence intensity upon agonist addition is measured for each well.

  • The response in the presence of this compound is normalized to the response in the absence of the compound (vehicle control).

  • The normalized data are plotted against the concentration of this compound, and an IC50 value is calculated.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental design, the following diagrams were generated using the Graphviz DOT language.

G Experimental Workflow for Ion Channel Selectivity Profiling cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Selectivity & Mechanism of Action PrimaryAssay High-Throughput Assay (e.g., FLIPR Calcium Assay) BroadPanel Broad Ion Channel Panel (e.g., SafetyScreen44) PrimaryAssay->BroadPanel Test Compound DoseResponse Concentration-Response Curves PrimaryAssay->DoseResponse Initial Hits IC50 Determine IC50 Values DoseResponse->IC50 Electrophysiology Automated Patch-Clamp Electrophysiology DoseResponse->Electrophysiology Confirmed Hits Selectivity Selectivity Profiling vs. Other Ion Channels Electrophysiology->Selectivity Mechanism Mechanism of Action Studies (e.g., state-dependence) Electrophysiology->Mechanism Selectivity->Mechanism G Plausible Signaling Pathway for this compound Antagonism of TRPV1 cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Oleoyl_Serotonin This compound Oleoyl_Serotonin->TRPV1 Antagonism Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CGRP release, Pain Sensation) Ca_Influx->Downstream PKC PKC PKC->TRPV1 Phosphorylation (Sensitization) PKA PKA PKA->TRPV1 Phosphorylation (Modulation)

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Oleoyl Serotonin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Oleoyl Serotonin, a bioactive compound, requires specific procedures for its disposal due to its potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its associated hazards. According to safety data sheets, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern during disposal.

Table 1: Hazard Summary for this compound

Hazard StatementGHS ClassificationPrecautionary Statement
Harmful if swallowedAcute toxicity, Oral (Category 4)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
Very toxic to aquatic lifeAcute aquatic toxicity (Category 1)P273: Avoid release to the environment.
Very toxic to aquatic life with long lasting effectsChronic aquatic toxicity (Category 1)P391: Collect spillage.
May cause skin irritationNot explicitly classified, but good practiceP264: Wash skin thoroughly after handling.
May cause eye irritationNot explicitly classified, but good practiceP305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationNot explicitly classified, but good practiceP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Step-by-Step Disposal Protocol

The following protocol is based on standard best practices for the disposal of hazardous chemical waste and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE to minimize exposure risk. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

2. Waste Segregation: Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Dispose of any solid this compound, as well as contaminated materials such as weighing papers, pipette tips, and gloves, in a designated hazardous waste container. This container should be clearly labeled.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container[2]. Do not mix with other incompatible waste streams. The solvent used to dissolve the this compound will likely determine the primary hazard class of the liquid waste.

3. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • For liquid waste, list all solvents and their approximate concentrations.

4. Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the containers are tightly sealed to prevent leaks or the release of vapors.

5. Final Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain [2][3]. Due to its aquatic toxicity, this would pose a significant environmental hazard.

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[2]. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_final_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Solid Waste (e.g., contaminated tips, gloves) liquid_waste Liquid Waste (e.g., solutions containing this compound) solid_container Labelled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labelled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup no_drain DO NOT Dispose Down the Drain storage->no_drain

Caption: Logical workflow for the safe disposal of this compound.

References

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